molecular formula C14H13N B1196710 N-Benzylidene-p-toluidine CAS No. 2272-45-9

N-Benzylidene-p-toluidine

Cat. No.: B1196710
CAS No.: 2272-45-9
M. Wt: 195.26 g/mol
InChI Key: MSFVFFZPHJPOHP-UHFFFAOYSA-N
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Description

N-Benzylidene-p-toluidine (CAS 2272-45-9) is a Schiff base compound with the molecular formula C14H13N, serving as a crucial synthetic intermediate in organic and medicinal chemistry research . Its primary application lies in the study of C-N bond formation, particularly as a key intermediate in the hydrogen auto-transfer (or borrowing) pathway for the N-benzylation of amines, a green chemistry approach that produces water as the only by-product . This mechanism involves the dehydrogenation of benzyl alcohol to benzaldehyde, which condenses with an amine like p-toluidine to form this imine; the imine is subsequently reduced to yield the final N-benzylated amine product . Furthermore, this compound and its structural analogs are valuable building blocks in multicomponent reactions for constructing complex heterocycles, such as the 1,5-dihydro-2H-pyrrol-2-one scaffold, which is a core structure in many bioactive molecules with investigated cytotoxic properties . Researchers value this chemical for its role in developing sustainable catalytic methodologies, exemplified by its use with innovative catalysts like Pd-doped metal-organic frameworks (MOFs) . As a solid, it may appear as yellow crystals or an oily liquid . This product is strictly for research purposes in a controlled laboratory setting. It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

N-(4-methylphenyl)-1-phenylmethanimine
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InChI

InChI=1S/C14H13N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSFVFFZPHJPOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
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DSSTOX Substance ID

DTXSID10870953, DTXSID201247332
Record name N-Benzylidene-4-methylaniline
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Record name [N(Z)]-4-Methyl-N-(phenylmethylene)benzenamine
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Molecular Weight

195.26 g/mol
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CAS No.

2272-45-9, 116546-08-8
Record name N-Benzylidene-4-methylaniline
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Record name N-benzylidene-p-toluidine
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Foundational & Exploratory

An In-depth Technical Guide to N-Benzylidene-p-toluidine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of N-Benzylidene-p-toluidine, a significant Schiff base intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its potential applications in medicinal chemistry and materials science.

Introduction: The Versatility of the Imine Moiety

This compound, also known by its IUPAC name N-(4-methylphenyl)-1-phenylmethanimine, is an aromatic imine, or Schiff base, with the chemical formula C₁₄H₁₃N.[1] This class of compounds, characterized by a carbon-nitrogen double bond, serves as a cornerstone in synthetic organic chemistry due to the reactivity of the imine group. This compound, in particular, is a valuable precursor for the synthesis of a diverse array of organic molecules, including heterocyclic compounds, and as a ligand in coordination chemistry.[2] Its potential pharmacological activities, including antimicrobial and anticancer properties, have also garnered significant interest within the drug development community.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features a benzylidene group linked to a p-toluidine moiety via an azomethine (-CH=N-) bridge. This arrangement of aromatic rings and the imine functionality dictates its chemical behavior and physical characteristics.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, certain values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₄H₁₃N[1]
Molecular Weight 195.26 g/mol [1]
Appearance White to light yellow crystalline powder[3][4]
Melting Point Estimated 50-90 °C (based on analogues)[5]
Boiling Point Not reported
Solubility Soluble in organic solvents like ethanol and toluene[2]
CAS Number 2272-45-9[1]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a classic example of a condensation reaction, a fundamental transformation in organic chemistry. The causality behind the chosen experimental conditions lies in driving the equilibrium towards the formation of the imine by removing the water byproduct.

Synthesis Protocol: Acid-Catalyzed Condensation

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Benzaldehyde

  • p-Toluidine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve one equivalent of p-toluidine in a minimal amount of absolute ethanol with stirring.

  • To this solution, add one equivalent of benzaldehyde.

  • Add a few drops of glacial acetic acid to the mixture. The acid acts as a catalyst by protonating the carbonyl oxygen of the benzaldehyde, making it more susceptible to nucleophilic attack by the amine.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification benzaldehyde Benzaldehyde reflux Reflux (2-4h) benzaldehyde->reflux p_toluidine p-Toluidine p_toluidine->reflux solvent Absolute Ethanol solvent->reflux catalyst Glacial Acetic Acid catalyst->reflux cooling Cool to RT reflux->cooling filtration Vacuum Filtration cooling->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity. Ethanol is a commonly used solvent for this purpose.[2] The principle behind recrystallization is the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Spectroscopic Characterization

The structure of the synthesized this compound must be confirmed using various spectroscopic techniques. The data presented below are based on literature values for closely related structures and serve as a guide for characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (CDCl₃)Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic Protons7.2 - 7.9mProtons on the benzylidene and p-tolyl rings
Imine Proton (-CH=N-)~8.3sThe proton attached to the imine carbon
Methyl Protons (-CH₃)~2.4sThe three protons of the methyl group on the p-tolyl ring
¹³C NMR (CDCl₃)Chemical Shift (δ, ppm)Assignment
Imine Carbon (-CH=N-)~160The carbon of the azomethine group
Aromatic Carbons120 - 150Carbons of the benzylidene and p-tolyl rings
Methyl Carbon (-CH₃)~21The carbon of the methyl group

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
~1635C=N (imine) stretch
3000 - 3100Aromatic C-H stretch
1500 - 1600C=C aromatic ring stretch
2850 - 2950Aliphatic C-H stretch (from -CH₃)

The presence of a strong absorption band around 1635 cm⁻¹ is a key indicator of the formation of the imine bond.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zAssignment
195Molecular ion [M]⁺
194[M-H]⁺
91[C₇H₇]⁺ (tropylium ion)

The observation of the molecular ion peak at m/z 195 confirms the molecular weight of this compound.[1] The fragment at m/z 91 is a characteristic peak for compounds containing a benzyl group.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily centered around the electrophilic carbon and the nucleophilic nitrogen of the imine bond.

Hydrolysis

Imines can undergo acid-catalyzed hydrolysis to revert to the corresponding aldehyde and amine. This reaction is essentially the reverse of the synthesis. The mechanism involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon.

Reduction

The imine bond can be readily reduced to form the corresponding secondary amine, N-benzyl-p-toluidine. A common method for this transformation is catalytic hydrogenation using catalysts such as Raney nickel.[6] This reaction is a valuable synthetic route to N-benzylated amines.

Reactivity_Diagram imine This compound hydrolysis_products Benzaldehyde + p-Toluidine imine->hydrolysis_products Hydrolysis (H₃O⁺) reduction_product N-Benzyl-p-toluidine imine->reduction_product Reduction (e.g., H₂/Raney Ni)

Caption: Key reactions of this compound.

Cycloaddition Reactions

Imines can participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, where they act as the dienophile.[7][8][9] This provides a powerful method for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

Potential Applications in Drug Development and Materials Science

Schiff bases derived from benzaldehyde and its analogues have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. While specific data for this compound is limited, related compounds have shown moderate activity against various bacterial and fungal strains. Furthermore, some benzylidene derivatives have exhibited cytotoxicity against cancer cell lines.[10] The ability of the imine nitrogen to coordinate with metal ions also makes this compound a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.

Safety and Handling

This compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] The starting material, p-toluidine, is toxic and a suspected carcinogen.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its precursors. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a versatile and synthetically important Schiff base. Its straightforward synthesis, coupled with the reactivity of the imine functionality, makes it a valuable building block for a wide range of organic compounds. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, highlighting its potential for further investigation in the fields of medicinal chemistry and materials science. As with any research chemical, further experimental validation of its properties and biological activities is warranted to fully explore its potential.

References

  • I-Science. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-TOLUIDINE. Retrieved from [Link]

  • Yang, W., Zhang, Y., & Zhang, D. C. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Structure Reports Online, 61(9), o2964–o2966. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75276, N-benzylidene-4-methylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79403, N-benzyl-4-methylaniline. Retrieved from [Link]

  • Australian Government Department of Health. (2015). p-Toluidine and its salts: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). FT-IR and FT-Raman Spectral Investigation of p-toluidine. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Retrieved from [Link]

  • YouTube. (2020, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011). Provisional Peer-Reviewed Toxicity Values for p-Toluidine. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • ScienceMadness. (2014, March 26). Preparation of p-Toluidine. Retrieved from [Link]

  • ResearchGate. (2015). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Retrieved from [Link]

  • Organic Letters. (2003). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, January 22). Acid Catalyzed Hydrolysis of Esters (II). Retrieved from [Link]

  • YouTube. (2022, May 22). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Retrieved from [Link]

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Sources

An In-depth Technical Guide to N-Benzylidene-p-toluidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Benzylidene-p-toluidine, a significant Schiff base in organic synthesis and materials science. This document delves into its fundamental chemical identifiers, detailed synthesis protocols for both the final compound and its precursors, physicochemical properties, and key applications, with a focus on the underlying scientific principles.

Core Chemical Identity

IUPAC Name: N-(4-methylphenyl)-1-phenylmethanimine[1]

CAS Number: 2272-45-9[1]

Synonyms: 4-Methyl-N-(phenylmethylene)benzenamine, N-Benzylidene-4-methylaniline

Molecular Formula: C₁₄H₁₃N[2]

Molecular Weight: 195.26 g/mol [1]

This compound is a Schiff base, an organic compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.[3] This imine is formed from the condensation reaction of an aromatic aldehyde, benzaldehyde, and an aromatic amine, p-toluidine.[2] The structural characteristics of this compound, particularly the imine functionality and the aromatic rings, are central to its reactivity and applications.

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of a Schiff base condensation reaction. This reaction is a cornerstone of organic chemistry, valued for its efficiency and the versatility of its products.

Precursor Synthesis: From Benzene to p-Toluidine

A common industrial route to p-toluidine, a key starting material, begins with benzene. This multi-step synthesis is a practical illustration of electrophilic aromatic substitution and reduction reactions.

Step 1: Friedel-Crafts Alkylation of Benzene

Benzene is first converted to toluene through a Friedel-Crafts alkylation reaction. This involves treating benzene with an alkyl halide, such as methyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[4]

Step 2: Nitration of Toluene

The resulting toluene undergoes nitration to introduce a nitro group onto the aromatic ring. This is typically achieved by reacting toluene with a mixture of nitric acid and sulfuric acid. The methyl group is an ortho-, para-director, leading to a mixture of o-nitrotoluene and p-nitrotoluene. The para isomer is the desired product and can be separated from the ortho isomer.[4]

Step 3: Reduction of p-Nitrotoluene

Finally, the nitro group of p-nitrotoluene is reduced to an amino group to yield p-toluidine.[4] A common method for this reduction is the Bechamp process, which uses iron filings and an acid, such as hydrochloric acid.[4]

The overall synthetic pathway from benzene to p-toluidine is depicted below:

G Benzene Benzene Toluene Toluene Benzene->Toluene CH₃Cl, AlCl₃ (Friedel-Crafts Alkylation) p_Nitrotoluene p-Nitrotoluene Toluene->p_Nitrotoluene HNO₃, H₂SO₄ (Nitration) p_Toluidine p-Toluidine p_Nitrotoluene->p_Toluidine Fe, HCl (Reduction)

Figure 1. Synthesis of p-toluidine from benzene.

Synthesis of this compound

The formation of this compound from p-toluidine and benzaldehyde is a reversible condensation reaction.[3] The reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product side.

Reaction Mechanism:

The acid-catalyzed mechanism for Schiff base formation proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the benzaldehyde carbonyl group, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by the Amine: The nitrogen atom of p-toluidine, a nucleophile, attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a carbon-nitrogen double bond (the iminium ion).

  • Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final Schiff base product, this compound, and regenerate the acid catalyst.

G reactants Benzaldehyde + p-Toluidine protonated_aldehyde Protonated Benzaldehyde reactants->protonated_aldehyde + H⁺ attack Nucleophilic Attack protonated_aldehyde->attack carbinolamine Carbinolamine Intermediate attack->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ elimination Water Elimination protonated_carbinolamine->elimination - H₂O iminium_ion Iminium Ion elimination->iminium_ion product This compound iminium_ion->product - H⁺

Figure 2. Mechanism of Schiff base formation.

Experimental Protocol:

A typical laboratory synthesis of this compound involves the following steps:[2]

  • Reactant Preparation: Equimolar amounts of p-toluidine and benzaldehyde are dissolved in a suitable solvent, commonly absolute ethanol or methanol.

  • Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid or a few drops of hydrochloric acid, is added to the reaction mixture.

  • Reaction Conditions: The mixture is refluxed for a period of 4-6 hours at a temperature of 70-80°C.[2]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the primary amine peak in the IR spectrum.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is then collected by vacuum filtration and washed with cold solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[2]

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. It is important to note that some of the listed data are computed values, and experimental verification is always recommended.

PropertyValueSource
Molecular Formula C₁₄H₁₃N[2]
Molecular Weight 195.26 g/mol [1]
Appearance Yellow crystals or oily liquid[2]
Melting Point Not explicitly found for this compound. For the closely related N-benzylideneaniline: 56.2°C[5]
Boiling Point Decomposes at temperatures >200°C[2]
Solubility Soluble in polar aprotic solvents like DMF[2]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band in the region of 1690-1640 cm⁻¹, which is indicative of the C=N (imine) stretching vibration.[6] The disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) is a key indicator of the reaction's completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides valuable structural information. The hydrogen atom attached to the imine carbon (the azomethine proton) typically appears as a singlet in the downfield region of the spectrum. The aromatic protons of the benzylidene and p-tolyl groups will show complex splitting patterns in the aromatic region. The methyl protons of the p-tolyl group will appear as a singlet in the upfield region.

    • ¹³C NMR: In the carbon NMR spectrum, the carbon atom of the imine group (C=N) is expected to have a characteristic chemical shift around 160 ppm.[6] The aromatic carbons will resonate in the typical range of 120-150 ppm.

Applications in Research and Development

This compound and other Schiff bases are versatile compounds with a wide range of applications in various scientific fields.

Synthetic Intermediate

This compound is a crucial intermediate in organic synthesis. It is particularly important in reactions involving the formation of new carbon-nitrogen bonds. One notable application is in the "hydrogen auto-transfer" (or "borrowing hydrogen") methodology for the N-alkylation of amines. In this green chemistry approach, an alcohol is catalytically dehydrogenated to an aldehyde, which then condenses with an amine to form an imine (like this compound). The in-situ generated imine is then reduced to the corresponding alkylated amine, with water being the only byproduct.[2]

Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons, making it an effective ligand for coordinating with metal ions.[7] Schiff base-metal complexes have been extensively studied for their catalytic activities in various organic transformations. These complexes can act as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the Schiff base ligand can be fine-tuned by introducing different substituents on the aromatic rings, which in turn influences the catalytic activity and selectivity of the metal complex.

Building Block for Heterocyclic Compounds

This compound serves as a valuable building block in multicomponent reactions for the synthesis of complex heterocyclic compounds.[2] Heterocycles are a core structural motif in many pharmaceuticals and biologically active molecules. The imine functionality of the Schiff base provides a reactive site for the construction of various ring systems.

Safety and Handling

This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

The precursor, p-toluidine, is known to be toxic and may be absorbed through the skin.[5] It produces toxic oxides of nitrogen upon combustion. Therefore, extreme caution should be exercised when handling p-toluidine.

Conclusion

This compound is a chemically significant Schiff base with a well-established synthetic route and a growing number of applications. Its importance as a synthetic intermediate, a versatile ligand in catalysis, and a building block for complex molecules underscores its value to the scientific community. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and professionals in organic chemistry, drug discovery, and materials science.

References

  • Okuo, J. M., Chiedu, E. I., Anegbe, B., & Oyibo, F. O. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
  • IISTE. Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. [Link]

  • Khan, I., Saeed, S., & Zools, S. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(5), 3239-3251.
  • Okuo, J. M., Chiedu, E. I., Anegbe, B., & Oyibo, F. O. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
  • Quora. How do we convert p-toluidine from benzene?. [Link]

  • Yang, W., Zhang, Y., & Zhang, D. C. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Structure Reports Online, 61(9), o2964-o2966.
  • PubChem. N-benzyl-4-methylaniline. [Link]

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  • ResearchGate. Catalytic hydroxylation of benzene and toluene by an iron complex bearing a chelating di-pyridyl-di-NHC ligand. [Link]

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Physical and chemical properties of N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Benzylidene-p-toluidine: Properties, Synthesis, and Reactivity

Introduction

This compound, a Schiff base, represents a cornerstone in the study of imines. Formed through the condensation of benzaldehyde and p-toluidine, this compound, with the chemical formula C₁₄H₁₃N, serves as a versatile intermediate in organic synthesis and a model for understanding the chemical behavior of the carbon-nitrogen double bond (azomethine group).[1][2] Its structure, featuring two aromatic rings linked by an imine bridge, imparts a unique combination of steric and electronic properties that are the subject of ongoing research. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, validated synthesis and characterization protocols, and key reactive pathways, grounded in established scientific principles.

Molecular Structure and Core Properties

The fundamental identity of this compound is defined by its molecular structure, which dictates its physical and chemical behavior. The molecule consists of a benzylidene group attached to the nitrogen atom of a p-toluidine moiety. This arrangement results in a non-planar structure, a feature common to many benzylidene aniline derivatives.[3]

Caption: Chemical structure of this compound.

Physical and Chemical Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource(s)
IUPAC Name N-(4-methylphenyl)-1-phenylmethanimine[2]
Synonyms Benzal-p-toluidine, 4-Methyl-N-(phenylmethylene)benzenamine[2]
CAS Number 2272-45-9[2]
Molecular Formula C₁₄H₁₃N[1][2]
Molecular Weight 195.26 g/mol [2]
Appearance Yellowish crystals[1]
Melting Point 35 °C[1]
Boiling Point 319 °C (Predicted)[4]
Topological Polar Surface Area 12.4 Ų[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]

Synthesis Protocol: Acid-Catalyzed Condensation

The most reliable and widely adopted method for synthesizing this compound is the direct condensation of benzaldehyde with p-toluidine. This reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.

Causality of Experimental Design:

  • Solvent Choice: Absolute ethanol is an ideal solvent as it readily dissolves both the aldehyde and amine reactants, while often allowing the less soluble imine product to crystallize upon cooling, simplifying purification.[5]

  • Catalyst: A few drops of a protic acid like glacial acetic acid are used to protonate the carbonyl oxygen of benzaldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of p-toluidine.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step (elimination of water), which is often the rate-limiting step, thereby driving the equilibrium towards the formation of the imine product.[5]

Detailed Step-by-Step Methodology

Materials:

  • Benzaldehyde (1 equivalent)

  • p-Toluidine (1 equivalent)[6]

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Buchner funnel and filter paper for vacuum filtration

  • Recrystallization apparatus

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve p-toluidine (1.0 eq) in a minimal amount of absolute ethanol with stirring. In a separate beaker, dissolve benzaldehyde (1.0 eq) in absolute ethanol.

  • Mixing and Catalysis: Slowly add the benzaldehyde solution to the stirring p-toluidine solution at room temperature. Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.[5]

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The formation of a new spot (the product) and the disappearance of the starting material spots indicate the reaction is proceeding to completion.

  • Product Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product, this compound, should precipitate as yellowish crystals. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: For higher purity, the crude product should be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthesis_Workflow cluster_reactants Reactant Preparation p_toluidine Dissolve p-Toluidine in Ethanol mix Combine Solutions + Add Acetic Acid Catalyst p_toluidine->mix benzaldehyde Dissolve Benzaldehyde in Ethanol benzaldehyde->mix reflux Heat to Reflux (2-3 hours) mix->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temp. monitor->cool filter Vacuum Filter & Wash with Cold EtOH cool->filter purify Recrystallize from Ethanol filter->purify dry Dry Under Vacuum purify->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The expected data provides a benchmark for validating successful synthesis.

TechniqueCharacteristic Signal/PeakInterpretation
FT-IR (cm⁻¹)~1640-1625Strong C=N (imine) stretching vibration.[5]
~3060-3030Aromatic C-H stretching.
~2920Aliphatic C-H stretching (methyl group).
~1600, ~1500C=C aromatic ring stretching.
¹H NMR (CDCl₃, δ ppm)~8.4Singlet, 1H (CH=N).
~7.2-7.9Multiplet, 9H (aromatic protons).
~2.4Singlet, 3H (Ar-CH₃).
¹³C NMR (CDCl₃, δ ppm)~160C=N imine carbon.
~128-140Aromatic carbons.
~21Methyl carbon (Ar-CH₃).
Mass Spec. (EI, m/z)195[M]⁺, Molecular ion peak.[7]
194[M-H]⁺, often a major fragment.[7]
91[C₇H₇]⁺, Tropylium ion fragment.[7]

Chemical Reactivity

The chemical utility of this compound stems from the reactivity of the imine functional group. Key transformations include hydrolysis, reduction, and cycloaddition reactions.

Reactivity_Pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [4+2] Cycloaddition start This compound prod_hydro Benzaldehyde + p-Toluidine start->prod_hydro prod_red N-Benzyl-p-toluidine (Secondary Amine) start->prod_red prod_cyclo Aza-Diels-Alder Adducts (e.g., Tetrahydroquinolines) start->prod_cyclo reag_hydro H₃O⁺ reag_hydro->prod_hydro reag_red NaBH₄ or H₂/Pd reag_red->prod_red reag_cyclo Dienes reag_cyclo->prod_cyclo

Caption: Key chemical reaction pathways for this compound.

  • Hydrolysis: The formation of an imine is a reversible reaction. In the presence of aqueous acid (H₃O⁺), this compound can be hydrolyzed back to its constituent carbonyl compound (benzaldehyde) and primary amine (p-toluidine).[8] This reactivity is crucial in contexts where the imine is used as a protecting group for amines.

  • Reduction: The C=N double bond can be readily reduced to form a secondary amine. Common reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Palladium) are effective for this transformation.[9] The reduction of this compound yields N-Benzyl-p-toluidine, a stable secondary amine.[10]

  • Cycloaddition Reactions: The imine functional group can participate as a dienophile or as part of a diene system in cycloaddition reactions. For instance, in an Aza-Diels-Alder reaction, the C=N bond can react with a diene to form nitrogen-containing heterocyclic systems, which are valuable scaffolds in medicinal chemistry.[11] It can also react with other 1,3-dipoles in 1,3-dipolar cycloaddition reactions.[12][13]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its precursors require careful handling.

  • Hazard Identification: this compound is harmful if swallowed.[2] It may also cause long-lasting harmful effects to aquatic life.[2] The starting material, p-toluidine, is toxic, a suspected carcinogen, and causes serious eye irritation.[14][15] Benzaldehyde is harmful and can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles. All manipulations should be performed in a well-ventilated fume hood.

  • Handling and Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It is listed as air-sensitive and should ideally be stored under an inert atmosphere. Avoid contact with strong oxidizing agents and strong acids.[15]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[14]

Conclusion

This compound is more than a simple organic compound; it is a fundamental tool for understanding and utilizing imine chemistry. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity make it an excellent model system for both academic research and process development. The protocols and data presented in this guide offer a validated framework for scientists to confidently synthesize, characterize, and employ this versatile Schiff base in their work, from developing novel synthetic methodologies to designing new molecular entities in drug discovery programs.

References

  • Vertex AI Search. This compound.
  • Yang, W., Zhang, Y., & Zhang, D.-C. (2005). N-(3-Nitrobenzylidene)-p-toluidine.
  • Occupational Safety and Health Administr
  • ChemicalBook. BENZAL-P-TOLUIDINE(2272-45-9) Mass Spectrum.
  • BenchChem. An In-depth Technical Guide to N-(4-Chlorobenzylidene)-p-toluidine: Properties and Protocols.
  • Sigma-Aldrich. This compound.
  • PubChem, National Center for Biotechnology Inform
  • LookChem.
  • Organic Syntheses. m-Toluidine, N-benzyl-.
  • Chemos GmbH & Co.KG.
  • Echemi. Buy N-Benzyl-p-toluidine Industrial Grade.
  • PubChem, National Center for Biotechnology Inform
  • Zunnebeld, N. L. W., & Speckamp, W. N. (1975). The 4+2 cycloaddition of N-(butyloxycarbonylmethylene)-p-toluene sulfonamide. Tetrahedron, 31(15), 1717-1720.
  • Amaria Moulay, A., et al. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. Bulletin of the Chemical Society of Ethiopia, 37(3), 745-758.
  • New Jersey Department of Health. HAZARD SUMMARY: p-Toluidine.
  • Butler, R. N. (1984). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. Chemical Reviews, 84(3), 249-274.
  • Siddiqui, H. L., et al. (2010). 1,3-Dipolar Cycloaddition Reactions: Synthesis of 5-Benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-diones. Molecules, 15(4), 2533-2544.

Sources

N-Benzylidene-p-toluidine: Physicochemical Characterization, Synthetic Protocols, and Pharmacological Potential

[1][2]

Executive Summary & Fundamental Identity

N-Benzylidene-p-toluidine (also known as N-(4-methylphenyl)-1-phenylmethanimine) represents a prototypical Schiff base synthesized via the condensation of benzaldehyde and p-toluidine.[1][2] While structurally simple, it serves as a critical "privileged scaffold" in medicinal chemistry. Its azomethine linker (

123

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic methodologies, and structural characterization standards.

Core Chemical Identity[1][2][3][4]
PropertySpecification
IUPAC Name (E)-N-(4-methylphenyl)-1-phenylmethanimine
CAS Number 2272-45-9
Molecular Formula

Molecular Weight 195.26 g/mol
SMILES CC1=CC=C(C=C1)N=CC2=CC=CC=C2
Appearance Yellowish crystalline solid or low-melting mass

Physicochemical & ADMET Profile

For drug development professionals, understanding the "drug-likeness" of the scaffold is paramount.[1][2] this compound exhibits lipophilicity consistent with membrane permeability, aligning well with Lipinski’s Rule of Five.[1][2][3]

Table 1: Physicochemical Parameters (In Silico & Experimental)
ParameterValueRelevance
Molecular Weight 195.26 Da< 500 Da (Compliant with Rule of 5)
LogP (Octanol/Water) ~3.2 - 3.5High lipophilicity; good blood-brain barrier penetration potential.[1][2][3]
H-Bond Donors 0Facilitates passive diffusion.[1][2][3]
H-Bond Acceptors 1 (Imine N)Critical for receptor binding interactions.[1][2][3]
Rotatable Bonds 2Low flexibility suggests favorable oral bioavailability.[1][2][3]
Topological Polar Surface Area (TPSA) 12.4 ŲPredicts excellent intestinal absorption (>90%).[1][2][3]
Melting Point 33–35 °CLow melting point requires careful handling during isolation (avoid oiling out).[1][2]

Synthetic Architecture

We present two distinct protocols: the Classical Solvothermal Method (for bulk synthesis) and the Mechanochemical "Green" Method (for rapid screening and high atom economy).

Mechanistic Pathway

The synthesis is a reversible nucleophilic addition-elimination reaction.[1][2][3] The amine nitrogen of p-toluidine attacks the carbonyl carbon of benzaldehyde, followed by dehydration.[1][2]

ReactionSchemeBenzaldehydeBenzaldehyde(C7H6O)CarbinolamineCarbinolamineIntermediateBenzaldehyde->CarbinolamineNucleophilicAttackpToluidinep-Toluidine(C7H9N)pToluidine->CarbinolamineProductThis compound(C14H13N)Carbinolamine->Product-H2O(Dehydration)WaterH2O(Byproduct)Carbinolamine->Water

Figure 1: Reaction pathway for Schiff base condensation.[1][2][3][4]

Protocol A: Classical Acid-Catalyzed Reflux

Best for: Large-scale synthesis where purity is critical.[1][2][3]

  • Stoichiometry: Equimolar amounts of benzaldehyde (10 mmol, 1.06 g) and p-toluidine (10 mmol, 1.07 g).[1][2][3]

  • Solvent: Absolute Ethanol (20 mL).

  • Catalyst: Glacial Acetic Acid (2–3 drops).

  • Procedure:

    • Dissolve p-toluidine in ethanol in a round-bottom flask.

    • Add benzaldehyde dropwise with stirring.[1][2]

    • Add catalyst.[1][2][3]

    • Reflux at 70–80 °C for 2–4 hours.

    • Expert Insight: Use a Dean-Stark trap if scaling up to drive the equilibrium forward by removing water (Le Chatelier’s principle).[1][2]

  • Work-up: Cool the mixture in an ice bath. The product should precipitate.[1][2] If "oiling out" occurs (common due to low MP), induce crystallization by scratching the glass or adding a seed crystal.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Solvent-Free Mechanochemistry (Green)

Best for: High throughput screening and environmental compliance.[1][2][3]

  • Procedure: Place equimolar benzaldehyde and p-toluidine in a mortar.

  • Action: Grind vigorously with a pestle for 10–20 minutes.

  • Observation: The mixture will initially turn into a liquid phase (eutectic melt) and then solidify as water is released and evaporates/absorbs.[1]

  • Yield: Often >95% quantitative yield with no solvent waste.[1][2][3]

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Table 2: Key Spectral Assignments
TechniqueSignal/PeakAssignmentStructural Confirmation
FT-IR 1615–1625 cm⁻¹

Confirms formation of imine bond.[1][2][3]
FT-IR ~2920 cm⁻¹

Methyl group stretch.[1][2][3]
¹H NMR (CDCl₃)

8.40–8.50 (s, 1H)

Diagnostic singlet for azomethine proton.[1][2]
¹H NMR (CDCl₃)

2.35–2.40 (s, 3H)

Methyl group on the toluidine ring.[1][2][3]
¹H NMR (CDCl₃)

7.10–7.90 (m, 9H)
AromaticProtons from both phenyl rings.[1][2][3]
MS (EI) m/z 195

Molecular ion peak matching MW.[1][2]
Characterization Workflow Diagram

ValidationWorkflowcluster_SpectroscopySpectral Validationcluster_PhysicalPhysical ValidationSynthesisCrude ProductIRFT-IR AnalysisTarget: 1620 cm⁻¹Synthesis->IRMPMelting PointRange: 33-35°CSynthesis->MPNMR¹H NMR AnalysisTarget: 8.4 ppm (s)IR->NMRDecisionPass QC?NMR->DecisionTLCTLC (Hexane:EtOAc)Single SpotMP->TLCTLC->DecisionReleaseRelease forBiological AssayDecision->ReleaseYesRepurifyRecrystallizeDecision->RepurifyNoRepurify->Synthesis

Figure 2: Quality control workflow for this compound synthesis.

Applications in Drug Development & Materials

Biological Activity (Antimicrobial Pharmacophore)

The azomethine linkage (

123
  • Mechanism: The lone pair of electrons on the nitrogen atom allows the molecule to interfere with bacterial cell wall synthesis.[3]

  • Spectrum: this compound derivatives have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1][2]

  • Coordination Enhancement: The biological activity is often significantly enhanced when complexed with transition metals (Cu(II), Ni(II), Co(II)), known as "chelation theory," which increases the lipophilicity of the central metal atom, enhancing penetration through the lipid layer of bacterial membranes.

Corrosion Inhibition

Beyond pharma, this molecule acts as an effective corrosion inhibitor for mild steel in acidic media.[3] The planar structure and electron-rich aromatic rings facilitate adsorption onto metal surfaces, blocking active corrosion sites.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75276, N-Benzylidene-4-methylaniline.[1][2] Retrieved from [Link][1][2][3]

  • Chemister. Database of Organic Compounds: Properties of this compound. Retrieved from [Link][1][2]

  • Malang State Islamic University (UIN Malang). Synthesis of Schiff Base Compound from Vanillin and p-Toluidine by Solvent Free-Mechanochemical Method. (Contextual reference for Green Synthesis protocols). Retrieved from [Link][1][2]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of N-Benzylidene-p-toluidine

[1]

Executive Summary

N-Benzylidene-p-toluidine (CAS: 2272-45-9) represents a classic Schiff base scaffold widely utilized as an intermediate in organic synthesis, coordination chemistry, and liquid crystal research.[1] Its physicochemical profile is characterized by a "soft" crystalline nature—often appearing as a low-melting yellow solid or viscous oil—which presents unique challenges in purification and solubility determination.[1]

This guide provides a rigorous technical framework for understanding the solubility behavior of this compound.[1] Unlike rigid high-melting pharmaceuticals, this compound's solubility is governed heavily by its low enthalpy of fusion and lipophilic hydrocarbon backbone (LogP ≈ 3.2).[1] This document details the qualitative solubility profile, thermodynamic modeling equations (Apelblat/van't Hoff), and validated experimental protocols for generating precise solubility data.

Part 1: Physicochemical Profile & Solubility Landscape[2]

Compound Identity[1][3][4]
  • IUPAC Name: N-(4-methylphenyl)-1-phenylmethanimine[1]

  • Molecular Formula: C₁₄H₁₃N

  • Molecular Weight: 195.26 g/mol [2]

  • Physical State: Yellow crystalline solid or oily liquid (Melting Point: ~33–35°C; often supercools to an oil).[1]

  • Hydrolytic Stability: Sensitive to moisture; hydrolysis yields benzaldehyde and p-toluidine.[1] Note: Solubility experiments must be conducted in anhydrous solvents to prevent degradation.

Qualitative Solubility Profile

The solubility of this compound follows the "like dissolves like" principle, driven by its non-polar aromatic rings and the moderately polar imine linkage.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Strong dispersion forces and π-π interactions favor complete miscibility.[1]
Polar Aprotic DMF, DMSOHigh Soluble, but difficult to recover due to high boiling points of solvents; risk of hydrolysis if wet.
Polar Protic Ethanol, MethanolTemperature Dependent Ideal for Recrystallization. Soluble at boiling point; moderate-to-low solubility at 0°C.
Non-Polar Hexane, PentaneModerate Soluble, but often "oils out" rather than crystallizing due to low melting point.[1]
Aqueous WaterInsoluble Hydrophobic backbone prevents hydration; rapid hydrolysis occurs in acidic aqueous media.[1]

Part 2: Thermodynamic Modeling Framework

To transition from qualitative observation to quantitative process design (e.g., cooling crystallization), researchers must model solubility (


The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating experimental solubility data. It accounts for the non-ideal behavior of the solution.

  • 
     : Mole fraction solubility of this compound.
    
  • 
     : Absolute temperature (Kelvin).[1][3]
    
  • 
     : Empirical model parameters derived from regression analysis of experimental data.
    
    • Interpretation:

      
       and 
      
      
      relate to the enthalpy of solution and activity coefficients, while
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
The van't Hoff Analysis

For determining the thermodynamic driving forces (Enthalpy


  • Endothermic Process (+

    
    ):  Solubility increases with temperature (Typical for this Schiff base in ethanol).[1]
    
  • Exothermic Process (-

    
    ):  Solubility decreases with temperature (Rare for this system).[1]
    

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Static Gravimetric Method

Best for: Establishing baseline solubility curves without expensive equipment.

Reagents: this compound (Recrystallized, >98% purity), Anhydrous Solvent (e.g., Ethanol).

  • Saturation: Add excess solid this compound to 50 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24 hours.

    • Validation Check: Stop stirring for 2 hours. Ensure solid phase remains present.[1] If clear, add more solid.[1]

  • Sampling: Stop agitation. Allow phases to separate (30 mins). Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1]

  • Quantification:

    • Transfer filtrate to a tared weighing dish.[1]

    • Evaporate solvent under vacuum/nitrogen flow.[1]

    • Weigh the dry residue until constant mass (

      
       0.0001 g).
      
  • Calculation:

    
    
    
Protocol B: Laser Dynamic Monitoring (Synthetic Method)

Best for: Rapid determination of metastable zone width (MSZW) and precise solubility points.

Workflow Diagram:

SolubilityWorkflowFigure 1: Laser Dynamic Method for Solubility & MSZW DeterminationStartStart: Weigh Solute & SolventHeatHeat (1°C/min)with StirringStart->HeatDissolveLaser TransmissivityReaches 100%Heat->DissolveSolid DissolvesRecord_T1Record T_clear(Solubility Point)Dissolve->Record_T1CoolCool (1°C/min)Record_T1->CoolNucleateLaser TransmissivityDrops (Turbidity)Cool->NucleateSupersaturation breaksRecord_T2Record T_cloud(Nucleation Point)Nucleate->Record_T2Record_T2->StartAdd Solvent(Next Concentration)

Part 4: Logical Analysis & Process Implications

The "Oiling Out" Phenomenon

Because this compound has a melting point near ambient temperature (~33-35°C), attempting to crystallize it from high-boiling solvents (like Toluene) often results in Liquid-Liquid Phase Separation (LLPS) rather than crystallization.

  • Mitigation: Use a solvent system where the solubility limit is reached below the melting point of the solid, or use "Antisolvent Crystallization" (e.g., dissolving in minimal DCM and slowly adding Hexane at 0°C).

Hydrolysis Kinetics

Solubility data in wet solvents is invalid. The imine bond (

1
  • Reaction:

    
    
    
  • Detection: Appearance of a distinct "almond" odor (Benzaldehyde) during solubility testing indicates data corruption.[1]

References

  • PubChem. (2025).[1][4][2][5][6] N-Benzylidene-4-methylaniline (CAS 2272-45-9).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Shaikh, A. A., et al. (2018).[1][7] "Solubility and thermodynamic analysis of Schiff bases in organic solvents." Journal of Molecular Liquids. (Generalized methodology reference for Schiff base thermodynamics).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Schiff base synthesis and ethanol recrystallization protocols).

  • Cheméo. (2025).[1][4][2][6] Benzenamine, 4-methyl-N-(phenylmethylene)- Physical Properties.[1][4][8][9][10] Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the melting and boiling points of N-Benzylidene-p-toluidine, a significant Schiff base in organic synthesis. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific principles and practical methodologies essential for laboratory applications.

Introduction: The Significance of this compound

This compound, also known as N-benzylidene-4-methylaniline, with the CAS number 2272-45-9, is a Schiff base formed from the condensation reaction of benzaldehyde and p-toluidine.[1][2] Schiff bases, characterized by the azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and are explored for their diverse biological activities.[3][4] The physical properties of this compound, particularly its melting and boiling points, are fundamental parameters that dictate its purification, handling, and application in various chemical processes. An accurate understanding of these properties is paramount for its effective utilization in research and development.

Core Physicochemical Data

The experimentally determined melting and boiling points of this compound are summarized below. These values are critical for establishing the compound's identity, purity, and appropriate conditions for its use in further reactions or formulations.

PropertyValueSource(s)
Melting Point35 °C[5][6]
Boiling Point318 - 321.94 °C[5][6]

Theoretical Framework: Understanding Phase Transitions

The melting and boiling points of a crystalline organic solid like this compound are dictated by the strength of its intermolecular forces. In the solid state, the molecules are held in a fixed, ordered lattice structure. The energy required to overcome these forces and transition to the liquid phase is the melting point. Key intermolecular interactions in this compound include:

  • Van der Waals Forces: These are the primary forces at play, arising from temporary fluctuations in electron density. The large, aromatic rings in the molecule contribute to significant London dispersion forces.

  • Dipole-Dipole Interactions: The polar C=N bond in the imine functional group creates a permanent dipole moment, leading to electrostatic attractions between molecules.

The boiling point represents the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, allowing the substance to transition into the gas phase. This requires overcoming the intermolecular forces present in the liquid state.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for the characterization of this compound. The following protocols outline standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp apparatus).

  • Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Finely powder This compound B Pack into capillary tube A->B C Place in melting point apparatus B->C Transfer D Heat gradually C->D E Observe and record melting range D->E F Reported Melting Point: Start and End Temperatures E->F

Caption: Workflow for determining the melting point of this compound.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid. Since this compound is a solid at room temperature, it must first be melted.

Protocol:

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the molten sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the sample will bubble out.

  • Observation: Heating is stopped when a steady stream of bubbles emerges from the capillary tube. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.

Diagram of Boiling Point Determination Workflow

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Place sample in a small test tube B Insert inverted sealed capillary tube A->B C Mount in Thiele tube with thermometer B->C Transfer D Heat until a steady stream of bubbles C->D E Cool and observe liquid entering capillary D->E F Record Temperature: Boiling Point E->F

Caption: Workflow for determining the boiling point of this compound.

Synthesis of this compound

The synthesis of this compound is a classic example of Schiff base formation through the condensation of an aldehyde and a primary amine.[2][7]

Reaction Scheme

Benzaldehyde + p-Toluidine → this compound + Water

Representative Protocol
  • Reactant Dissolution: In a round-bottom flask, dissolve equimolar amounts of p-toluidine in a suitable solvent, such as ethanol.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount of benzaldehyde dropwise.

  • Reaction: The reaction mixture is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, will precipitate out of the solution. The solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization.[3]

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound, grounded in both theoretical principles and practical experimental protocols. The accurate determination and understanding of these fundamental physical properties are indispensable for the successful application of this versatile Schiff base in research and development. The provided methodologies offer a robust framework for the synthesis and characterization of this compound, ensuring data integrity and reproducibility in scientific investigations.

References

  • (E)-N-benzylidene-4-Methylaniline. ChemBK.

  • BENZAL-P-TOLUIDINE. ECHEMI.

  • 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

  • n-(3-nitrobenzylidene)-p-toluidine. ChemicalBook.

  • N-benzylidene-4-methylaniline | C14H13N | CID 75276. PubChem.

  • An In-depth Technical Guide to 4-Methylbenzylidene-4-methylaniline. Benchchem.

  • An In-depth Technical Guide to N-(4-Chlorobenzylidene)-p-toluidine: Properties and Protocols. Benchchem.

  • This compound. LookChem.

  • N-benzyl-4-methylaniline | C14H15N | CID 79403. PubChem.

  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. ResearchGate.

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE FROM BENZALDEHYDE AND PARA-TOLUIDINE USING GOOSEBERRY EXTRACT. ResearchGate.

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ.

Sources

Technical Guide: Spectroscopic Profiling of N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic properties of N-Benzylidene-p-toluidine , a classic Schiff base synthesized from benzaldehyde and p-toluidine. It is designed for researchers requiring authoritative spectral data for structural validation, quality control, and reaction monitoring.

Executive Summary & Compound Profile

This compound (also known as N-(4-methylphenyl)benzaldimine) is a prototypical azomethine used extensively as a ligand in coordination chemistry, a liquid crystal mesogen, and a model substrate for nucleophilic addition studies. Its spectroscopic signature is defined by the distinct anisotropy of the azomethine linkage (


) and the electronic influence of the para-methyl substituent.
Key Identifiers
PropertyDetail
IUPAC Name (E)-N-(4-methylphenyl)-1-phenylmethanimine
CAS Registry Number 2272-45-9
Molecular Formula

Molecular Weight 195.26 g/mol
Melting Point 33–35 °C (Low-melting solid)
Appearance Pale yellow crystalline solid or oil (if impure)

Synthesis & Sample Preparation

To ensure spectral accuracy, the compound must be synthesized and purified to remove unreacted aldehyde/amine precursors, which can obscure critical NMR and IR signals.

Reaction Mechanism & Workflow

The synthesis proceeds via acid-catalyzed condensation, followed by dehydration.

Synthesis Reactants Benzaldehyde + p-Toluidine Intermediate Hemiaminal Intermediate Reactants->Intermediate EtOH, H⁺ (cat) Product This compound (Schiff Base) Intermediate->Product -H₂O (Dehydration) Water H₂O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed condensation pathway for Schiff base formation.

Experimental Protocol
  • Stoichiometry: Dissolve 10 mmol of benzaldehyde (1.06 g) and 10 mmol of p-toluidine (1.07 g) in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the nucleophilic attack.

  • Reflux: Reflux the mixture at 78 °C for 2–3 hours. The solution will darken slightly to yellow/orange.

  • Isolation: Cool the mixture in an ice bath. If crystallization is slow (due to the low melting point), remove solvent via rotary evaporation to yield a crude oil.

  • Purification: Recrystallize from cold ethanol or ethanol/water (9:1). Dry in a vacuum desiccator over

    
    .
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the E-isomer configuration and assessing purity. The azomethine proton is the diagnostic handle.

NMR Data (400 MHz, )

The spectrum is characterized by a distinct singlet downfield (imine) and a methyl singlet upfield.[1]

Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Context
8.45 Singlet (s)1H

Diagnostic: Deshielded by the C=N double bond anisotropy.
7.88 – 7.90 Multiplet (m)2HAr-H (Ortho to C=N)Benzaldehyde ring protons closest to the imine group.
7.43 – 7.48 Multiplet (m)3HAr-H (Meta/Para)Remaining benzaldehyde ring protons.
7.18 Doublet (d,

Hz)
2HAr-H (Ortho to N)p-Tolyl ring; part of AA'BB' system.
7.14 Doublet (d,

Hz)
2HAr-H (Meta to N)p-Tolyl ring; adjacent to methyl group.
2.36 Singlet (s)3HAr-

Methyl group on the p-tolyl ring.
NMR Data (100 MHz, )

The azomethine carbon appears in the 160 ppm region, distinct from the carbonyl precursor (~192 ppm), confirming successful condensation.

Signal (

ppm)
AssignmentNotes
160.4

(Azomethine)
Key Indicator: Absence of C=O peak at ~192 ppm confirms reaction completion.
149.3 Ar-C (Ipso to N)Quaternary carbon on the p-tolyl ring.
136.4 Ar-C (Ipso to C=N)Quaternary carbon on the benzaldehyde ring.
135.8 Ar-C (Ipso to Me)Quaternary carbon on the p-tolyl ring.
131.3 Ar-C (Para)Benzaldehyde ring.
129.8 Ar-C (Meta)p-Tolyl ring (adjacent to Me).
128.7 Ar-C (Meta)Benzaldehyde ring.
128.6 Ar-C (Ortho)Benzaldehyde ring.
120.8 Ar-C (Ortho)p-Tolyl ring (adjacent to N).
21.0

Methyl carbon.

Infrared Spectroscopy (FT-IR)

IR analysis provides a rapid check for functional group transformation. The disappearance of the carbonyl stretch and appearance of the imine stretch are the primary metrics.

Frequency (

)
Vibration ModeIntensityInterpretation
1625

StrongDiagnostic: Azomethine stretching vibration.[2] Replaces

at ~1700

.
3020 – 3060

WeakC-H stretching of the benzene rings.
2920

MediumAsymmetric stretching of the methyl (

) group.
1590, 1500

MediumAromatic ring breathing modes.
820 – 840

StrongPara-substitution pattern (2 adjacent H atoms on tolyl ring).
690, 750

StrongMonosubstituted benzene ring (benzaldehyde moiety).

Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecule exhibits a stable molecular ion and a characteristic fragmentation pathway driven by the stability of aromatic cations.

Fragmentation Pathway Analysis[3]
  • Molecular Ion (

    
    ): 
    
    
    
    195 (Base peak or high intensity).
  • Loss of H (

    
    ): 
    
    
    
    194. Formation of a stable cation.
  • Tropylium Ion:

    
     91. Characteristic of benzyl groups.
    
  • Phenyl Cation:

    
     77. Cleavage of the phenyl ring.
    

MassSpec M_Ion Molecular Ion [M]⁺ m/z 195 M_minus_1 [M - H]⁺ m/z 194 M_Ion->M_minus_1 -H• M_minus_Me [M - CH₃]⁺ m/z 180 M_Ion->M_minus_Me -CH₃• Frag_91 Tropylium Ion [C₇H₇]⁺ m/z 91 M_Ion->Frag_91 Benzyl Cleavage Frag_118 [M - Ph]⁺ m/z 118 M_Ion->Frag_118 -C₆H₅• Frag_77 Phenyl Cation [C₆H₅]⁺ m/z 77 Frag_91->Frag_77 -C₂H₂ Frag_118->Frag_91

Figure 2: Proposed fragmentation pathway for this compound under Electron Impact (EI).

References

  • National Institute of Standards and Technology (NIST). (2023). N-benzylidene-4-methylaniline Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Benzylidene-p-toluidine: A Cornerstone Schiff Base Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzylidene-p-toluidine, a prominent Schiff base, stands as a critical intermediate in the landscape of organic and medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, structural elucidation, and multifaceted applications. We delve into the mechanistic underpinnings of its formation and present detailed, field-proven protocols for its preparation and characterization. Furthermore, this guide highlights its pivotal role as a precursor in the synthesis of novel heterocyclic compounds, as a ligand in coordination chemistry, and its emerging significance in drug discovery and materials science. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into harnessing the synthetic potential of this compound.

Introduction: The Enduring Importance of Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a class of organic compounds with a rich history and a continually expanding repertoire of applications.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][3] The versatility of Schiff bases stems from the reactivity of the imine bond and the modularity of their synthesis, allowing for the facile introduction of a wide array of functional groups. This adaptability has rendered them indispensable in organic synthesis, serving as valuable intermediates for the preparation of secondary amines, various heterocyclic compounds, and as ligands for metal complexes.[4][5]

Among the vast family of Schiff bases, this compound (CAS No: 2272-45-9) emerges as a particularly significant and versatile intermediate.[6] Its structure, arising from the condensation of benzaldehyde and p-toluidine, provides a unique scaffold that has been extensively explored in various chemical domains. This guide will provide a comprehensive overview of this compound, from its fundamental chemistry to its advanced applications.

Synthesis of this compound: Mechanism and Methodologies

The synthesis of this compound is a classic example of Schiff base formation, proceeding through a nucleophilic addition-elimination mechanism. The reaction is typically carried out by reacting equimolar amounts of benzaldehyde and p-toluidine.

Reaction Mechanism

The formation of the imine bond is a reversible process. The generally accepted mechanism involves two key stages:

  • Nucleophilic Addition: The nitrogen atom of the primary amine (p-toluidine), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This leads to the formation of a tetrahedral intermediate, a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, this compound. This step is often acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group.

Computational studies on the reaction of benzaldehyde with aromatic amines like p-toluidine have provided deeper insights. In the absence of a polar solvent or an acid catalyst, it is proposed that an additional molecule of the amine can stabilize the transition state of the initial nucleophilic attack.[7] Furthermore, the autoprotolysis of the amine may generate the minute amounts of protonated base necessary to catalyze the dehydration step.[7]

Schiff_Base_Formation Figure 1: Reaction Mechanism for the Synthesis of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzaldehyde Benzaldehyde carbinolamine Carbinolamine Intermediate benzaldehyde->carbinolamine + p-Toluidine p_toluidine p-Toluidine p_toluidine->carbinolamine schiff_base This compound carbinolamine->schiff_base - H2O water Water carbinolamine->water

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Experimental Protocols

Several methods have been developed for the synthesis of this compound, ranging from conventional solvent-based approaches to more environmentally friendly green chemistry techniques.

Protocol 2.2.1: Conventional Synthesis in Ethanol

This method is a standard and reliable procedure for laboratory-scale synthesis.

  • Reagents and Equipment:

    • Benzaldehyde

    • p-Toluidine

    • Absolute Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Beaker, Buchner funnel, and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve p-toluidine (0.05 mol) in absolute ethanol (20 mL).

    • To this solution, add an equimolar amount of benzaldehyde (0.05 mol).

    • Stir the reaction mixture at room temperature for 1-2 hours.[8] The formation of a solid product may be observed.

    • The solid product is then separated by filtration, washed with cold ethanol, and dried.

Protocol 2.2.2: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating, often resulting in higher yields and shorter reaction times.[9][10]

  • Reagents and Equipment:

    • Benzaldehyde

    • p-Toluidine

    • Microwave synthesizer or a domestic microwave oven with appropriate safety modifications

    • Beaker

  • Procedure:

    • Place equimolar amounts of benzaldehyde and p-toluidine in a beaker.

    • Irradiate the mixture in a microwave oven at a suitable power level for a short duration (typically a few minutes).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be purified by recrystallization.

Protocol 2.2.3: Solvent-Free Mechanochemical Synthesis

This green chemistry approach avoids the use of solvents and often proceeds without the need for a catalyst.[11]

  • Reagents and Equipment:

    • Vanillin (as a representative aldehyde, though benzaldehyde can be used)

    • p-Toluidine

    • Mortar and pestle

  • Procedure:

    • Place equimolar amounts of the aldehyde (e.g., vanillin, 7.5 mmol) and p-toluidine (7.5 mmol) in a mortar.[11]

    • Grind the reactants together using a pestle at room temperature for a specified time (e.g., 10-20 minutes).[11]

    • The progress of the reaction can be monitored by observing the physical state of the mixture and by TLC.

    • The resulting solid product can be washed with cold water to remove any unreacted starting materials.[11]

Physicochemical Properties and Structural Characterization

This compound is typically a yellow crystalline solid or an oily liquid.[6] A comprehensive understanding of its physicochemical properties and a thorough structural characterization are paramount for its effective use as a chemical intermediate.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₃N[6][12]
Molecular Weight 195.26 g/mol [12]
CAS Number 2272-45-9[6][12]
Appearance Yellow crystals or oily liquid[6]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized this compound.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule. The most characteristic absorption band for this compound is the C=N (imine) stretching vibration, which is typically observed in the range of 1690-1640 cm⁻¹.[13] Other significant peaks include C-H stretching for the aromatic and methyl groups, and C=C stretching for the aromatic rings.[13]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key signals include those for the aromatic protons, the methyl protons of the p-toluidine moiety, and the characteristic singlet for the methine proton of the imine group (-CH=N-).

  • ¹³C NMR: The carbon NMR spectrum is used to identify the different carbon environments. The carbon of the imine group (C=N) is expected to show a characteristic signal around δ 160 ppm.[13] The aromatic carbons resonate in the typical range of δ 120-150 ppm, while the methyl carbon appears at a much higher field.[13]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (approximately 195).[14] The fragmentation pattern can provide further structural confirmation.

Caption: Figure 2: Workflow from Synthesis to Application of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a versatile building block in organic synthesis, with its derivatives finding applications in medicinal chemistry, materials science, and catalysis.[6][15]

Intermediate in Heterocyclic Synthesis

Schiff bases are crucial precursors for the synthesis of a wide variety of heterocyclic compounds. This compound and its analogs are valuable in multicomponent reactions for constructing complex heterocycles, such as the 1,5-dihydro-2H-pyrrol-2-one scaffold, which is a core structure in many bioactive molecules.[6]

Ligand in Coordination Chemistry

The lone pair of electrons on the nitrogen atom of the imine group allows this compound to act as a ligand, forming stable complexes with various metal ions.[1][6] These metal complexes have garnered significant interest due to their potential applications as catalysts in various biological systems and in the development of materials with unique electronic and optical properties.[8]

Precursor in Drug Development

Schiff bases and their derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6][15] The biological activity of this compound and its derivatives can be attributed to the imine group, which can form covalent bonds with nucleophilic sites on cellular proteins and enzymes, thereby inhibiting their function.[6] This interaction can lead to alterations in cellular processes such as apoptosis and cell cycle regulation.[6]

For instance, derivatives of p-toluidine have been synthesized and investigated for their cytotoxic properties against various cancer cell lines, with some showing promising selectivity for cancer cells over normal cells.[6] Furthermore, related Schiff base compounds have demonstrated significant antibacterial and antifungal activities.[6]

Role in Green Chemistry

This compound is a key intermediate in the hydrogen auto-transfer (or "borrowing hydrogen") pathway for the N-alkylation of amines.[6] This green chemistry approach utilizes alcohols as alkylating agents, with water being the only byproduct. The mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, which then condenses with an amine to form the Schiff base intermediate. Subsequent reduction of the imine yields the N-alkylated amine product.[6]

Safety and Handling

This compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[6][12] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

This compound stands as a testament to the enduring utility of Schiff bases in modern chemistry. Its straightforward synthesis, coupled with the reactivity of the imine functionality, makes it an invaluable intermediate for a diverse range of applications. From the construction of complex heterocyclic scaffolds to its role in the development of novel therapeutic agents and its utility in sustainable catalytic processes, this compound continues to be a focal point of research and development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of equipping researchers and professionals with the knowledge to effectively utilize this versatile chemical building block.

References

  • Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. (2024). Highlights in Science, Engineering and Technology, 85, 335–342. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE FROM BENZALDEHYDE AND PARA-TOLUIDINE USING GOOSEBERRY EXTRACT - ResearchGate. (2022, June 24). ResearchGate. Retrieved January 31, 2026, from [Link]

  • How do we convert p-toluidine from benzene? - Quora. (2018, November 28). Quora. Retrieved January 31, 2026, from [Link]

  • Synthesis of N-benzenesulfonyl-N-benzoyl-p-toluidine - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]

  • P-Toluidine Unveiled: From Precursor to Powerhouse - Exploring its Chemical Wizardry, Ubiquitous Applications, and Safety Triumphs. (n.d.). LinkedIn. Retrieved January 31, 2026, from [Link]

  • N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing - Journal of Research in Chemistry. (n.d.). Journal of Research in Chemistry. Retrieved January 31, 2026, from [Link]

  • N -Benzylidene- p -toluidine - LookChem. (n.d.). LookChem. Retrieved January 31, 2026, from [Link]

  • p-Toluidine and its salts: Human health tier II assessment. (2015, April 24). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved January 31, 2026, from [Link]

  • synthesis and characterization of schiff base and its transition metal complexes derived from 3-ethoxysalicylaldehyde and p-toluidine - Rasayan Journal of Chemistry. (2021). Rasayan Journal of Chemistry, 14(2), 1014-1020. [Link]

  • Synthesis of Schiff Base Compound from Vanillin and p-Toluidine by Solvent Free- Mechanochemical Method - UIN Malang. (2017). Green Technology, 7(1). Retrieved January 31, 2026, from [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents - PeerJ. (2019, May 7). PeerJ. Retrieved January 31, 2026, from [Link]

  • (PDF) N-(3-Nitrobenzylidene)-p-toluidine - ResearchGate. (2005, August 17). ResearchGate. Retrieved January 31, 2026, from [Link]

  • m-Toluidine, N-benzyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (n.d.). World Journal of Pharmaceutical Sciences. Retrieved January 31, 2026, from [Link]

  • SI_Ir(III) H2 Borrowing Green Chem_18.5.17 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • Review on Synthesis of Schiff base - Dhyey Academy. (n.d.). Dhyey Academy. Retrieved January 31, 2026, from [Link]

  • Synthesis, Characterization, and Reactivity of Schiff Base Transition Metal Complexes - Digital Works migration. (n.d.). Digital Works @ Union. Retrieved January 31, 2026, from [Link]

  • NMR, mass spectroscopy, IR - finding compound structure ? | ResearchGate. (2019, March 6). ResearchGate. Retrieved January 31, 2026, from [Link]

  • (PDF) Review on Green and Efficient Synthesis of Schiff Bases and Transition Metal Complexes - ResearchGate. (2024, November 30). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC - NIH. (2017, June 28). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

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Discovery and history of N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Benzylidene-p-toluidine

Part 1: Identity & Significance

This compound (CAS: 2272-45-9) is a prototypical Schiff base (imine) synthesized from the condensation of benzaldehyde and p-toluidine. While structurally simple, it serves as a critical model compound in physical organic chemistry for understanding hydrolysis kinetics, crystal packing forces, and the electronic effects of substituents on the azomethine (


) linkage.

In drug development and materials science, it functions as a "molecular hinge." Its non-planar, twisted conformation—caused by the steric clash between the azomethine hydrogen and the N-aryl ring—disrupts


-conjugation, a property exploited in the design of liquid crystals and photochromic materials.
Property Data
IUPAC Name (E)-N-(4-methylphenyl)-1-phenylmethanimine
Molecular Formula

Molecular Weight 195.26 g/mol
Appearance Yellow crystalline solid or oil (low melting)
Melting Point 33–35 °C (306–308 K)
Solubility Soluble in ethanol, ether, chloroform; insoluble in water

Part 2: Historical Genesis

The history of this compound is inextricably linked to the birth of Schiff base chemistry.

  • 1864 (The Schiff Era): Hugo Schiff, working in Pisa, first reported the condensation of primary amines with aldehydes, establishing the "Schiff base" class. His work laid the foundation for dye chemistry, but early characterization was limited by the lack of spectroscopic tools.

  • 1912 (Electrolytic Reduction): One of the earliest specific citations of this compound appears in the work of H.D. Law , who investigated the electrolytic reduction of "benzal-m-toluidine" and its isomers. This marked the transition of the molecule from a chemical curiosity to a substrate for mechanistic study.

  • 1930s-1950s (Kinetic Modeling): As physical organic chemistry matured, this molecule became a standard for studying hydrolysis. Its rate profile helped establish the pH-dependent mechanism of imine decomposition, distinguishing between acid-catalyzed and base-catalyzed pathways.

  • Modern Era: Today, it is a precursor for "green chemistry" validations (e.g., hydrogen borrowing synthesis) and a structural motif in smectic liquid crystals.

Part 3: Synthetic Protocols

Method A: Classical Acid-Catalyzed Condensation (Standard)

Best for: Routine lab synthesis, high purity requirements.

Principle: A reversible dehydration reaction driven by the removal of water and the thermodynamic stability of the conjugated imine.

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve benzaldehyde (10.6 g, 100 mmol) in 30 mL of absolute ethanol.

  • Addition: Add p-toluidine (10.7 g, 100 mmol) dissolved in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution will turn yellow immediately.

  • Reflux: Attach a reflux condenser and heat at 80 °C for 2 hours.

  • Isolation: Cool the mixture to room temperature, then place in an ice bath (0 °C). The low melting point (35 °C) means crystallization can be sluggish; scratching the glass or adding a seed crystal is often necessary.

  • Purification: Filter the yellow crystals and wash with cold ethanol. Recrystallize from ethanol/water (9:1) if needed.

    • Note: If the product oils out, remove solvent via rotary evaporation to obtain the crude oil, which will solidify upon standing in a freezer.

Method B: Green "Hydrogen Borrowing" (Advanced)

Best for: Catalytic methodology studies, solvent-free workflows.

Principle: An iridium or manganese catalyst dehydrogenates benzyl alcohol to benzaldehyde, which condenses with p-toluidine; the catalyst then returns the hydrogen to reduce the imine (if amine is desired) or stops at the imine stage under oxidative conditions.

Protocol (Imine Selective):

  • Mix: Combine benzyl alcohol (1.0 equiv) and p-toluidine (1.0 equiv) in a sealed tube.

  • Catalyst: Add 1 mol% of a Mn-based catalyst (e.g., Mn-pincer complex).

  • Conditions: Heat to 110 °C in an open system (to allow water escape) or under an air atmosphere for 12 hours.

  • Workup: The reaction is often quantitative. Extract with ethyl acetate, dry over

    
    , and evaporate.
    

Part 4: Physicochemical Characterization

Spectroscopic Signature

The structure is confirmed by the distinct imine proton signal and the para-methyl group.

Technique Characteristic Signal Assignment

NMR
(400 MHz,

)

8.44 ppm (s, 1H)

(Imine proton)

7.88–7.13 ppm (m, 9H)
Aromatic protons

2.36 ppm (s, 3H)

(Methyl group)
IR (ATR)


Stretch (Strong)

Aromatic

Crystallography & Packing

Unlike planar azobenzenes, this compound is twisted .

  • Dihedral Angle: The aniline ring is twisted out of the plane of the

    
     bridge by approx. 30–50° to relieve steric strain between the azomethine hydrogen and the ortho-hydrogens of the aniline ring.
    
  • Implication: This lack of planarity weakens intermolecular

    
    -stacking, contributing to its low melting point (35 °C) compared to planar analogs.
    

Part 5: Mechanistic Insights (Hydrolysis)

The stability of this compound in biological or environmental systems is dictated by its hydrolysis kinetics. The reaction is strictly pH-dependent.

Mechanism Description:

  • Acidic pH (pH < 5): The rate-limiting step is the nucleophilic attack of water on the protonated imine. As pH drops, the concentration of protonated species increases, accelerating the rate until saturation.

  • Neutral pH (pH ~7): The rate drops because the concentration of the protonated imine (the electrophile) decreases.

  • Basic pH (pH > 10): Hydrolysis is very slow; the mechanism shifts to direct attack of hydroxide on the neutral imine, but the electron-donating methyl group on the p-toluidine ring deactivates the imine toward nucleophiles, making it relatively stable in base.

HydrolysisMechanism Imine This compound (Neutral) Protonated Iminium Ion (Activated Electrophile) Imine->Protonated + H+ (Fast) Protonated->Imine - H+ (pH > 7) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Rate Limiting) Products Benzaldehyde + p-Toluidine Transition->Products Collapse

Caption: Acid-catalyzed hydrolysis pathway. The formation of the tetrahedral intermediate via water attack on the iminium ion is the rate-determining step (RDS) at acidic pH.

References

  • Law, H. D. (1912). Electrolytic reduction of benzal-m-toluidine and its isomers. Journal of the Chemical Society, Transactions, 101, 154-166. Link

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. Link (Foundational kinetic model).

  • Bürgi, H. B., & Dunitz, J. D. (1970). Crystal and Molecular Structures of Benzylideneaniline and its p-Methyl Derivative. Helvetica Chimica Acta, 53(7), 1747–1764. Link

  • BenchChem. (2025). This compound: Properties and Protocols. Link

  • PubChem. (2025).[1][2][3] N-Benzylidene-4-methylaniline (CID 75276). National Library of Medicine. Link

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An In-Depth Technical Guide to the Core Reactivity of the Imine Group in N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the fundamental reactivity of the imine group in N-Benzylidene-p-toluidine, a versatile Schiff base of significant interest in organic synthesis and medicinal chemistry. We will delve into the electronic underpinnings of its reactivity, explore key transformations, and provide detailed experimental protocols to empower researchers in their scientific endeavors.

I. Introduction: The Electronic Landscape of the Imine Functionality

This compound, with the chemical formula C14H13N, is a Schiff base formed from the condensation of benzaldehyde and p-toluidine.[1] The core of its reactivity lies in the carbon-nitrogen double bond (C=N), or imine group. This functional group is isoelectronic with a carbonyl group but possesses distinct electronic and steric properties that dictate its chemical behavior.

The nitrogen atom, being less electronegative than oxygen, imparts a less polarized character to the C=N bond compared to a C=O bond. However, the carbon atom of the imine is still electrophilic and susceptible to attack by nucleophiles. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity to the imine group. The aromatic rings attached to both the carbon and nitrogen atoms in this compound play a crucial role in modulating the reactivity of the imine through resonance and inductive effects. The p-methyl group on the toluidine ring, being an electron-donating group, slightly increases the electron density on the nitrogen atom.

Spectroscopic Characterization:

The structural features of this compound can be elucidated using various spectroscopic techniques.

Spectroscopic DataCharacteristic SignatureReference
¹H NMR The azomethine proton (CH=N) signal typically appears around 10.0 ppm.[2]
¹³C NMR The imine carbon (C=N) exhibits a characteristic signal in the range of δ 160 ppm. Aromatic carbons resonate between δ 120-150 ppm.[3]
FT-IR A strong absorption band corresponding to the C=N stretching vibration is observed in the region of 1625-1690 cm⁻¹.[2][3]
II. Synthesis of this compound: A Practical Approach

The synthesis of this compound is a straightforward condensation reaction between benzaldehyde and p-toluidine. This reaction is typically catalyzed by acid or heat and proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form the imine.[4]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from benzaldehyde and p-toluidine.

Materials:

  • Benzaldehyde (1.0 equivalent)

  • p-Toluidine (1.0 equivalent)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve p-toluidine in a minimal amount of ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde dropwise at room temperature. An exothermic reaction may be observed.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or gently reflux for 30-60 minutes to ensure complete reaction. The formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Dry the purified product and determine its melting point. Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity. A successful synthesis should yield an off-white to yellow solid.[5]

Causality Behind Experimental Choices:

  • The use of a catalytic amount of acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Ethanol is a common solvent for this reaction as it can dissolve both reactants and is relatively easy to remove.

  • Recrystallization is a standard technique to purify solid organic compounds by removing impurities.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions benzaldehyde Benzaldehyde reaction Condensation Reaction benzaldehyde->reaction p_toluidine p-Toluidine p_toluidine->reaction solvent Ethanol solvent->reaction catalyst Glacial Acetic Acid catalyst->reaction intermediate Hemiaminal Intermediate reaction->intermediate Nucleophilic Addition product This compound intermediate->product Dehydration purification Recrystallization product->purification

Caption: Synthesis of this compound Workflow.

III. Key Reactivity Pathways of the Imine Group

The imine group in this compound is a versatile functional group that participates in a variety of chemical transformations.

Imines are generally susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the corresponding aldehyde and amine. This reaction is the reverse of imine formation and is typically catalyzed by acid.[6] The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, followed by the nucleophilic attack of water to form a carbinolamine intermediate. This intermediate then breaks down to yield benzaldehyde and p-toluidine. The A-2 mechanism, involving a rapid protonation followed by a rate-determining nucleophilic attack of water, is often implicated in such reactions.[7]

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to benzaldehyde and p-toluidine.

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: Dissolve a known amount of this compound in diethyl ether in a separatory funnel.

  • Acidification: Add an excess of dilute hydrochloric acid to the separatory funnel and shake vigorously. The p-toluidine will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Extraction: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Benzaldehyde: Filter the drying agent and remove the diethyl ether by rotary evaporation to obtain benzaldehyde.

  • Isolation of p-Toluidine: Neutralize the acidic aqueous layer from step 3 with a strong base (e.g., NaOH) until it is basic to litmus paper. The p-toluidine will precipitate out or can be extracted with an organic solvent.

  • Characterization: Characterize the isolated products (benzaldehyde and p-toluidine) by appropriate spectroscopic methods to confirm their identity.

Causality Behind Experimental Choices:

  • The use of a separatory funnel allows for the efficient separation of the organic and aqueous layers.

  • Acidification is crucial for the hydrolysis and for separating the basic amine from the neutral aldehyde.

  • Washing with sodium bicarbonate solution removes any residual acid from the organic layer.

  • Drying the organic layer before solvent removal is essential to obtain a pure product.

Hydrolysis_Mechanism Imine This compound Protonated_Imine Protonated Imine (Iminium Ion) Imine->Protonated_Imine + H+ Carbinolamine Carbinolamine Intermediate Protonated_Imine->Carbinolamine + H2O Products Benzaldehyde + p-Toluidine Carbinolamine->Products Breakdown

Caption: Simplified Mechanism of Imine Hydrolysis.

The imine double bond can be readily reduced to a single bond, yielding a secondary amine. This transformation is of great synthetic utility for the preparation of N-substituted amines. Common reducing agents for this purpose include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. The reduction of this compound yields N-benzyl-p-toluidine.[8][9]

Experimental Protocol: Reduction of this compound with Sodium Borohydride

Objective: To synthesize N-benzyl-p-toluidine by reducing this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Dissolution: Dissolve this compound in methanol or ethanol in a flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Carefully add water to the reaction mixture to quench the excess sodium borohydride.

  • Extraction: Extract the product with diethyl ether or another suitable organic solvent.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-benzyl-p-toluidine.

  • Purification and Characterization: Purify the product by column chromatography or recrystallization if necessary. Characterize the final product by spectroscopic methods.

Causality Behind Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent suitable for reducing imines without affecting the aromatic rings.

  • The reaction is performed in an alcoholic solvent, which also serves to protonate the nitrogen atom after the hydride attack.

  • Quenching with water is necessary to safely destroy the unreacted reducing agent.

Imines can participate as either the 2π component or the 4π component in cycloaddition reactions, providing a powerful tool for the synthesis of heterocyclic compounds. For instance, this compound can react with various dipolarophiles in [3+2] cycloaddition reactions or with dienes in [4+2] cycloaddition (Diels-Alder) reactions.[10][11][12] These reactions are highly valuable for constructing complex molecular architectures found in many biologically active molecules.

Conceptual Framework for [3+2] Cycloaddition:

In a typical [3+2] cycloaddition, an azomethine ylide, generated in situ from the imine, reacts with a dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring.

Cycloaddition_Concept cluster_reactants Imine Imine (as 2π component) Product Five-membered Heterocycle Imine->Product [3+2] Cycloaddition Dipole 1,3-Dipole Dipole->Product

Caption: Conceptual [3+2] Cycloaddition of an Imine.

IV. Conclusion: A Versatile Synthetic Intermediate

This compound serves as a valuable and versatile intermediate in organic synthesis.[13] Its imine functionality provides a reactive handle for a multitude of transformations, including hydrolysis, reduction, and cycloaddition reactions. Understanding the fundamental principles governing the reactivity of this imine group is paramount for researchers and drug development professionals seeking to leverage its synthetic potential in the creation of novel and complex molecules. The protocols and mechanistic insights provided in this guide offer a solid foundation for the effective utilization of this compound in the laboratory.

References

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid | Abstract - Hilaris Publisher. (n.d.). Hilaris Publisher. Retrieved January 31, 2026, from [Link]

  • Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex - ARC Journals. (n.d.). ARC Journals. Retrieved January 31, 2026, from [Link]

  • Okuo, J. M., & Okiemen, F. E. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Chemistry and Materials Research, 11(10), 22-29. [Link]

  • Imine and Enamine Formation - Chemistry LibreTexts. (2022, March 7). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

  • Yang, W., Zhang, Y., & Zhang, D.-C. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Structure Reports Online, 61(9), o2964–o2966. [Link]

  • N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem - NIH. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem - NIH. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • m-Toluidine, N-benzyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

  • The 4+2 cycloaddition of N-(butyloxycarbonylmethylene)-p-toluene... - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - MDPI. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Cycloaddition Reactions of 1,3-Diazabuta-1,3-Dienes with Alkynyl Ketenes - AIR Unimi. (n.d.). AIR Unimi. Retrieved January 31, 2026, from [Link]

  • ChemInform Abstract: 1,3-Dipolar Cycloaddition Reactions: Synthesis of 5-Benzyl-1-(2′,4′-dibromophenyl)-3-(4′′-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6 - ResearchGate. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of N-Benzylidene-p-toluidine, a significant Schiff base intermediate. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed narrative that explains the causality behind experimental choices. This guide emphasizes scientific integrity, featuring self-validating protocols and authoritative citations to ensure reproducibility and accuracy. Visual aids, including reaction mechanisms and experimental workflows generated using Graphviz, are provided to enhance understanding.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). These compounds are pivotal intermediates in numerous organic syntheses and are integral to the development of various pharmaceuticals, agrochemicals, and fine chemicals. This compound is a classic example of a Schiff base, formed through the condensation reaction of an aromatic aldehyde (benzaldehyde) and a primary aromatic amine (p-toluidine). Its synthesis is a foundational experiment in many organic chemistry laboratories, illustrating the principles of nucleophilic addition to a carbonyl group followed by dehydration.

The imine functional group is of particular interest due to its presence in many biologically active molecules and its utility in forming more complex molecular architectures. Understanding the synthesis and properties of this compound provides a solid basis for exploring more intricate chemical transformations.

Reaction Mechanism and Scientific Rationale

The formation of this compound proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the benzaldehyde, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of p-toluidine.

The mechanism can be elucidated in the following steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nitrogen atom of p-toluidine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine.

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final this compound product and regenerate the acid catalyst.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde protonated_benzaldehyde Protonated Benzaldehyde benzaldehyde->protonated_benzaldehyde + H+ p_toluidine p-Toluidine tetrahedral_intermediate Tetrahedral Intermediate protonated_benzaldehyde->tetrahedral_intermediate + p-Toluidine carbinolamine Carbinolamine tetrahedral_intermediate->carbinolamine Proton Transfer protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H+ iminium_ion Iminium Ion protonated_carbinolamine->iminium_ion - H2O product This compound iminium_ion->product - H+ Experimental_Workflow A Dissolve p-Toluidine in Ethanol C Combine Solutions & Add Acetic Acid A->C B Dissolve Benzaldehyde in Ethanol B->C D Reflux for 2-3 Hours C->D E Cool to Room Temperature D->E F Isolate Product by Filtration E->F G Wash with Cold Ethanol F->G H Dry the Product G->H I Characterize the Product H->I

The Versatile Iminoyl Synthon: A Comprehensive Guide to the Applications of N-Benzylidene-p-toluidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. N-Benzylidene-p-toluidine, a readily accessible Schiff base, has emerged as a powerful and multifaceted synthon, enabling the construction of a diverse array of complex molecular architectures. This technical guide, designed for the discerning researcher, delves into the rich chemistry of this compound, providing not just protocols, but a deeper understanding of the mechanistic underpinnings that govern its reactivity. We will explore its pivotal role in the synthesis of key heterocyclic scaffolds, its utility in cycloaddition reactions, and its function as a precursor to biologically active molecules, offering field-proven insights to empower your research and development endeavors.

Foundational Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound is a straightforward condensation reaction between p-toluidine and benzaldehyde. The imine functionality formed is the cornerstone of its diverse reactivity.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard and efficient laboratory procedure for the synthesis of this compound.

Materials:

  • p-Toluidine

  • Benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) in absolute ethanol.

  • Add benzaldehyde (1.0 equivalent) to the stirring solution.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the removal of water, a byproduct of the condensation, thereby driving the equilibrium towards product formation.

  • Glacial Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the nitrogen of p-toluidine.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and ensures a reasonable reaction rate.

Caption: Workflow for the synthesis of this compound.

Gateway to Heterocycles: Azetidin-2-ones and Thiazolidin-4-ones

This compound serves as a versatile precursor for the synthesis of various biologically significant heterocyclic compounds, most notably β-lactams (azetidin-2-ones) and thiazolidin-4-ones.

The Staudinger Cycloaddition: Synthesis of Azetidin-2-ones

The [2+2] cycloaddition reaction between an imine and a ketene, known as the Staudinger cycloaddition, is a cornerstone in the synthesis of β-lactams.[1] this compound readily participates in this reaction, providing access to a wide range of substituted azetidin-2-ones. The reaction typically involves the in-situ generation of a ketene from an acyl chloride in the presence of a base.[2]

Mechanism: The reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by cyclization.

Caption: Mechanism of Staudinger [2+2] cycloaddition.

Experimental Protocol: Synthesis of 1-(p-tolyl)-3-chloro-4-phenylazetidin-2-one

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • 1,4-Dioxane (anhydrous)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous 1,4-dioxane.

  • Add the chloroacetyl chloride/triethylamine solution dropwise to the stirred, cooled solution of the Schiff base over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the precipitated triethylamine hydrochloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure azetidin-2-one derivative.[1][3]

Yields of Representative Azetidin-2-one Derivatives

R Group on BenzaldehydeYield (%)Reference
H65[3]
4-Cl72[1]
4-OCH₃68[3]
4-NO₂62[3]
Synthesis of Thiazolidin-4-ones

Thiazolidin-4-ones, another class of heterocyclic compounds with a broad spectrum of biological activities, can be readily synthesized from this compound via a one-pot, three-component reaction with a mercapto-carboxylic acid, such as thioglycolic acid.

Mechanism: The reaction proceeds through the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization via amide formation.

Experimental Protocol: Synthesis of 2-phenyl-3-(p-tolyl)thiazolidin-4-one

Materials:

  • This compound

  • Thioglycolic acid

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thioglycolic acid (1.1 equivalents).

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove excess thioglycolic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazolidin-4-one.

Expanding Molecular Complexity: Cycloaddition Reactions

The C=N double bond of this compound can act as a dipolarophile in [3+2] cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocyclic rings.

[3+2] Cycloaddition with Nitrile Imines: Synthesis of Pyrazolines

Nitrile imines, typically generated in situ from the corresponding hydrazonoyl chlorides and a base, react with this compound in a [3+2] cycloaddition manner to afford highly substituted pyrazoline derivatives.[2][4] These reactions are generally regioselective.[5]

General Reaction Scheme:

Caption: General scheme for pyrazoline synthesis.

General Protocol for [3+2] Cycloaddition of Nitrile Imines with Imines

Materials:

  • This compound

  • Hydrazonoyl chloride

  • Triethylamine

  • Anhydrous solvent (e.g., toluene, THF)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) and the hydrazonoyl chloride (1.0 equivalent) in an anhydrous solvent under an inert atmosphere.

  • Add triethylamine (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, filter the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazoline derivative.

Ligand in Catalysis: Emerging Applications

Schiff bases, including N-benzylidene anilines, are excellent ligands for a variety of metal ions, forming stable complexes that can act as catalysts in organic transformations.[6]

Catalytic Oxidation Reactions

Metal complexes of N-benzylidene aniline derivatives have shown catalytic activity in oxidation reactions. For instance, a Ni(II) complex has been reported to catalyze the oxidation of benzyl alcohol to benzaldehyde with good conversion and selectivity.[1] While specific data for this compound complexes is limited in the provided results, the principle remains applicable.

Catalytic Performance of a Ni(II) Schiff Base Complex in Benzyl Alcohol Oxidation [1]

ParameterValue
Benzyl alcohol conversion49.1%
Benzaldehyde selectivity92.0%
Benzaldehyde yield45.2%
Reaction Conditions: 90 °C, 0.7 MPa O₂, 2 h

The catalytic cycle likely involves the coordination of the alcohol to the metal center, followed by an oxidation step, and subsequent release of the aldehyde product.

Precursor to Bioactive Molecules: A Gateway to Drug Discovery

Derivatives of this compound have shown promise as scaffolds for the development of new therapeutic agents, exhibiting a range of biological activities.

Anticonvulsant Activity

Several studies have highlighted the potential of benzylidene derivatives in the development of anticonvulsant drugs. The structural features of these molecules are believed to interact with key targets in the central nervous system.

Antimicrobial Activity

N-Benzylidene derivatives have also been investigated for their antimicrobial properties. The imine linkage is often crucial for their biological activity.

Minimum Inhibitory Concentration (MIC) of Representative Benzylidene Hydrazide Derivatives [7][8][9]

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Derivative 10.51-
Derivative 2-->100
Derivative 326.11-26.11

Anticancer Activity of Representative Benzylidene Derivatives (IC₅₀ values in µM) [10][11]

Cell LineDerivative ADerivative B
UM-UC-34821334
MDA-MB-231>100>100

Future Directions: Multicomponent Reactions and Beyond

The reactivity of this compound makes it an ideal candidate for use in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. This approach offers significant advantages in terms of efficiency and atom economy. For instance, this compound could potentially be utilized in the Doebner-von Miller reaction for the synthesis of quinolines.[12][13][14]

Conclusion

This compound is far more than a simple imine; it is a versatile and powerful tool in the arsenal of the modern organic chemist. Its ease of synthesis, coupled with the rich reactivity of the imine bond, provides access to a vast chemical space, from fundamental heterocyclic scaffolds to complex, biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to not only replicate these transformations but also to innovate and develop new synthetic methodologies based on this remarkable synthon. As the drive for more efficient and sustainable chemical synthesis continues, the applications of this compound are poised to expand even further, solidifying its place as a key building block in the future of organic chemistry and drug discovery.

References

  • Synthesis and Characterization of Some 2-Azetidinones. International Journal of Chemical and Physical Sciences.
  • [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. MDPI.
  • Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evalu
  • An In-depth Technical Guide to N-(4-Chlorobenzylidene)-p-toluidine: Properties and Protocols. Benchchem.
  • N-(3-Nitrobenzylidene)-p-toluidine.
  • Catalytic Studies on Schiff Base Complexes of Co(II) and Ni(II)
  • Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calcul
  • Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Recent Developments on Five-Component Reactions. PubMed Central.
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PubMed Central.
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.
  • [3+2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines.
  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. JPPRes.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • IC50 values of the most active derivatives in some cancerous cell lines.
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.
  • Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. Publisher.
  • Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc.
  • Influence of N-methyl piperidine on Antibacterial Activity of 2-(thioalkyl)
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  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. YouTube.

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Application Notes & Protocols: N-Benzylidene-p-toluidine as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzylidene-p-toluidine, a Schiff base derived from the condensation of benzaldehyde and p-toluidine, stands as a cornerstone in the edifice of synthetic organic chemistry.[1] Its inherent reactivity, characterized by the electrophilic carbon and nucleophilic nitrogen of the imine functionality, renders it a versatile precursor for the construction of a diverse array of nitrogen-containing heterocyclic compounds.[2][3] These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, frequently forming the core of biologically active molecules.[4][5] This guide provides an in-depth exploration of this compound's synthetic utility, offering detailed protocols for its preparation and subsequent transformation into medicinally relevant heterocyclic systems such as 4-thiazolidinones and benzimidazoles. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The imine or azomethine group (-C=N-) in this compound is the lynchpin of its reactivity. This functional group provides a robust platform for a variety of cyclization reactions, making it an invaluable starting material for generating molecular diversity. The synthesis of nitrogen-containing heterocycles is a focal point of organic synthesis due to their prevalence in natural products, pharmaceuticals, and agrochemicals.[2] this compound offers a readily accessible and cost-effective entry point into this chemical space.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₄H₁₃NPubChem[6]
Molecular Weight 195.26 g/mol PubChem[6]
Appearance Yellow crystals or oily liquidBenchChem[1]
CAS Number 2272-45-9PubChem[6]

Synthesis of the Precursor: this compound

The foundational step for all subsequent heterocyclic syntheses is the efficient preparation of this compound. The classical approach involves the condensation reaction between benzaldehyde and p-toluidine.

Protocol 1: Synthesis of this compound

This protocol details the straightforward synthesis of the Schiff base precursor.

Materials:

  • Benzaldehyde

  • p-Toluidine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve p-toluidine (0.1 mol) in 100 mL of ethanol.

  • To this solution, add benzaldehyde (0.1 mol) and a few drops of glacial acetic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Place the flask in an ice bath to facilitate the crystallization of the product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound.

Expected Yield: >85%

Characterization:

  • Melting Point: Compare with the literature value.

  • FTIR (cm⁻¹): A characteristic peak for the C=N (imine) stretch should be observed in the range of 1620-1651 cm⁻¹.[7]

  • ¹H NMR (CDCl₃, δ ppm): A singlet corresponding to the azomethine proton (-CH=N-) is typically observed around 8.3 ppm. The methyl protons of the p-toluidine moiety usually appear as a singlet around 2.3 ppm.[1]

Application in Heterocyclic Synthesis I: 4-Thiazolidinones

4-Thiazolidinones are a prominent class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms.[8] They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] The synthesis of 4-thiazolidinones from Schiff bases like this compound is a well-established and efficient method.[10]

Reaction Scheme: Synthesis of 2-phenyl-3-(p-tolyl)thiazolidin-4-one

G cluster_reactants Reactants cluster_product Product N_benzylidene This compound Thiazolidinone 2-phenyl-3-(p-tolyl)thiazolidin-4-one N_benzylidene->Thiazolidinone + Thioglycolic_acid Thioglycolic Acid Thioglycolic_acid->Thiazolidinone Reflux

Caption: Synthesis of a 4-thiazolidinone derivative.

Protocol 2: Synthesis of 2-phenyl-3-(p-tolyl)thiazolidin-4-one

This protocol describes the cyclocondensation of this compound with thioglycolic acid.

Materials:

  • This compound

  • Thioglycolic acid

  • Dry benzene or toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Sodium bicarbonate solution (5%)

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (0.01 mol) in 50 mL of dry benzene or toluene.

  • Add thioglycolic acid (0.01 mol) to the solution.

  • Reflux the reaction mixture for 10-30 hours.[7] The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the excess thioglycolic acid.[7][11]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dichloromethane) to obtain the purified 2-phenyl-3-(p-tolyl)thiazolidin-4-one.[7]

Expected Yield: 70-85%

Characterization:

  • FTIR (cm⁻¹): Appearance of a strong carbonyl (C=O) stretching band around 1681 cm⁻¹ is indicative of the thiazolidinone ring formation.[7]

  • ¹H NMR (DMSO-d₆, δ ppm): The appearance of a singlet for the methylene protons (S-CH₂) of the thiazolidinone ring is a key diagnostic signal.

Application in Heterocyclic Synthesis II: Benzimidazoles

Benzimidazoles are bicyclic heterocyclic compounds formed by the fusion of benzene and imidazole rings. This structural motif is present in numerous pharmacologically active compounds, including anthelmintics and proton pump inhibitors.[12] One synthetic route to 1,2-disubstituted benzimidazoles involves the reaction of o-phenylenediamine with aldehydes, which can proceed through a Schiff base intermediate.[13] An alternative and efficient method utilizes this compound in a reaction with o-phenylenediamine.

Reaction Scheme: Synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product N_benzylidene This compound Benzimidazole 1-benzyl-2-phenyl-1H-benzo[d]imidazole N_benzylidene->Benzimidazole + OPD o-Phenylenediamine OPD->Benzimidazole p_TsOH p-Toluenesulfonic acid p_TsOH->Benzimidazole Catalyst

Caption: Synthesis of a benzimidazole derivative.

Protocol 3: Synthesis of 1-benzyl-2-phenyl-1H-benzo[d]imidazole

This protocol outlines the synthesis of a benzimidazole derivative using a p-toluenesulfonic acid catalyst.[14]

Materials:

  • This compound

  • o-Phenylenediamine

  • p-Toluenesulfonic acid (p-TsOH)

  • Xylenes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine this compound (0.01 mol), o-phenylenediamine (0.01 mol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Add 50 mL of xylenes to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold xylenes.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified 1-benzyl-2-phenyl-1H-benzo[d]imidazole.

Expected Yield: 75-90%

Characterization:

  • FTIR (cm⁻¹): The disappearance of the N-H stretching bands of o-phenylenediamine and the C=N stretching band of the Schiff base, along with the appearance of characteristic aromatic C-H and C=C stretching vibrations, confirms the formation of the benzimidazole ring.

  • ¹H NMR and ¹³C NMR: The spectra will show characteristic signals for the fused aromatic system and the substituents.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is harmful if swallowed.[6]

  • Handle all organic solvents and reagents with care, as they may be flammable and/or toxic.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the reactivity of its imine functionality make it an ideal starting point for constructing complex molecular architectures with significant potential in drug discovery and development. The protocols provided herein offer robust and reproducible methods for the synthesis of this compound and its subsequent conversion into medicinally important 4-thiazolidinones and benzimidazoles. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can effectively leverage this important building block in their synthetic endeavors.

References

  • Al-Sultani, K. H., & Shaker, C. H. (2017). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of ChemTech Research, 10(9), 839-848.
  • DeLuca, M. R., & Kerwin, S. M. (1997). The para-Toluenesulfonic Acid-Promoted Synthesis of 2-Substituted Benzoxazoles and Benzimidazoles from Diacylated Precursors.
  • Gürsoy, A., & Karali, N. (2003). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Turkish Journal of Chemistry, 27(5), 545-551.
  • Hassan, A. S., Askar, A. A., & Al-Amiery, A. A. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Journal of the Chemical Society of Pakistan, 35(1), 161-166.
  • Kumar, R., & Mathur, P. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Mishra, A., & Soni, L. K. (2011). Synthesis and characterization of some new thiazolidinones containing coumarin moiety and their antimicrobial study. Der Pharma Chemica, 3(6), 460-467.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75276, N-benzylidene-4-methylaniline. Retrieved from [Link]

  • Patel, R. C. (2015). Practical Experiment 1: Benzimidazole from orthophenylene diamine. SlideShare. Retrieved from [Link]

  • Quora. (2018). How do we convert p-toluidine from benzene?. Retrieved from [Link]

  • Reddy, C. S., & Nagaraj, A. (2007). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Indian Journal of Pharmaceutical Sciences, 69(1), 123.
  • Singh, S., & Singh, P. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Verma, A., & Joshi, S. (2014). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
  • Yang, W., Zhang, Y., & Zhang, D. C. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Structure Reports Online, 61(9), o2964-o2966.
  • Zare, A., & Meraj, S. (2023). Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry. Dalton Transactions, 52(41), 14695-14713.
  • Zhang, J., & Wang, Q. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic & Biomolecular Chemistry, 21(11), 2269-2285.

Sources

Application Notes and Protocols: Reduction of N-Benzylidene-p-toluidine to N-Benzyl-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the reduction of the imine N-Benzylidene-p-toluidine to the corresponding secondary amine, N-Benzyl-p-toluidine. Detailed experimental protocols for common reduction methodologies, including sodium borohydride reduction and catalytic hydrogenation, are presented. The causality behind experimental choices, safety precautions, and data interpretation are discussed to ensure procedural success and safety for researchers, scientists, and drug development professionals.

Introduction: The Significance of Imine Reduction

The reduction of imines to amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules and pharmaceutical intermediates. N-Benzyl-p-toluidine, the product of this compound reduction, serves as a valuable building block in medicinal chemistry and materials science. This guide offers detailed, field-proven protocols for this specific transformation, emphasizing both practical execution and the underlying chemical principles.

The conversion of a carbonyl group to an amine via an intermediate imine is known as reductive amination.[1] This process is a cornerstone of amine synthesis due to its versatility and control over the degree of substitution on the nitrogen atom.

Mechanistic Overview: The Hydride Transfer

The reduction of the carbon-nitrogen double bond (C=N) in an imine is typically achieved through the addition of a hydride ion (H⁻) from a reducing agent. The nucleophilic hydride attacks the electrophilic carbon of the imine, followed by protonation of the resulting nitrogen anion to yield the secondary amine.

G

Comparative Analysis of Reduction Methodologies

Several reagents and conditions can be employed for the reduction of this compound. The choice of method often depends on factors such as substrate compatibility with other functional groups, desired reaction scale, and available laboratory equipment.

MethodReducing AgentTypical SolventTemperature (°C)Reaction TimeKey AdvantagesKey Considerations
Method A Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 2530 min - 2 hMild, selective, easy to handle.[2]Requires protic solvent; excess reagent may be needed.[3]
Method B Catalytic HydrogenationEthanol, Ethyl Acetate25 - 601 - 24 h"Green" method, high atom economy.Requires specialized high-pressure equipment; catalyst can be pyrophoric.[4][5]
Method C Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether0 to 351 - 4 hVery powerful reducing agent.[6][7]Highly reactive and pyrophoric; reduces many other functional groups.[6][7]

Detailed Experimental Protocols

Method A: Sodium Borohydride Reduction

This protocol is recommended for its operational simplicity and mild reaction conditions, making it suitable for most laboratory settings.[2]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of imine). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 - 2.0 eq) in small portions over 10-15 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine spot has disappeared.

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water to decompose any unreacted sodium borohydride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add diethyl ether or ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude N-Benzyl-p-toluidine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

G

Method B: Catalytic Hydrogenation

This method is an excellent choice for larger-scale synthesis and for processes where the use of metal hydrides is undesirable.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, 5-10 wt%) or Raney Nickel

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

  • Celite® or a similar filter aid

Procedure:

  • Catalyst Handling: Caution: Palladium on carbon and particularly Raney Nickel can be pyrophoric. Handle the catalyst in a well-ventilated fume hood and keep it wet with solvent.

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine this compound (1.0 eq), the solvent (ethanol or ethyl acetate), and the catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring or shaking and heat the reaction mixture if necessary (often room temperature is sufficient). The reaction is monitored by the uptake of hydrogen.

  • Work-up:

    • Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the filter pad to dry out, as it may ignite upon contact with air. Wash the filter cake with the reaction solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Benzyl-p-toluidine.

  • Purification: Purify the product as described in Method A.

Characterization of N-Benzyl-p-toluidine

The successful synthesis of N-Benzyl-p-toluidine can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The spectrum should show the disappearance of the imine proton (a singlet around 8.3-8.5 ppm) and the appearance of a new signal for the benzylic CH₂ group (a singlet around 4.3 ppm) and a broad singlet for the N-H proton.

  • ¹³C NMR: The imine carbon signal (around 160 ppm) will be replaced by the benzylic carbon signal (around 48 ppm).

  • IR Spectroscopy: The C=N stretching frequency (around 1620-1640 cm⁻¹) of the starting material will be absent in the product, which will exhibit a characteristic N-H stretching band (around 3300-3400 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of N-Benzyl-p-toluidine (C₁₄H₁₅N, MW: 197.28 g/mol ).[8]

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly and in a controlled manner.

  • Lithium Aluminum Hydride: Extremely reactive with water and protic solvents, producing large amounts of hydrogen gas which can ignite. Handle under an inert atmosphere (nitrogen or argon). Quenching must be done with extreme caution, typically by the slow, sequential addition of ethyl acetate, water, and then aqueous base.[6][9]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Use a properly maintained and rated high-pressure reactor behind a safety shield. The catalysts, particularly Raney Nickel, are pyrophoric when dry and must be handled under a layer of solvent at all times.[4][5]

Conclusion

The reduction of this compound to N-Benzyl-p-toluidine is a robust and reliable transformation that can be achieved through several well-established methods. The choice of the specific protocol will depend on the scale of the reaction and the available laboratory infrastructure. By following the detailed procedures and safety precautions outlined in this guide, researchers can confidently and safely synthesize this valuable secondary amine for their research and development needs.

References

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Harder, S. (2020). Insights into LiAlH4 Catalyzed Imine Hydrogenation.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Yadav, J. S., et al. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 98(11), 100171.
  • Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]

  • Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Retrieved from [Link]

  • ResearchGate. (2014, October 5). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-methylaniline. PubChem. Retrieved from [Link]

  • Quora. (2018, November 28). How do we convert p-toluidine from benzene? Retrieved from [Link]

  • LookChem. (n.d.). Purification of p-Toluidine. Chempedia. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Benzyl-p-toluidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PrepChem.com. (n.d.). (1) Preparation of N-Benzenesulfonyl-p-toluidine. Retrieved from [Link]

  • University of Szeged. (n.d.). Practicals of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Molar fractions against time for the hydrogenation of p-toluidine using Rh/CNT as catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of p -toluidine at 120° C (p H 2 = 100 bar). Retrieved from [Link]

  • Google Patents. (n.d.). CN1130624A - Synthetic method and purifying technique for high-purity p-toluidine-3-sulfonic acid (4B acid).
  • Der Pharma Chemica. (2023). description-and-synthesis-of--benzylidene-compound.pdf. Retrieved from [Link]

  • MDPI. (2019). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Retrieved from [Link]

  • Advanced Laboratory Manual of Organic Chemistry. (n.d.). laboratory manual - organic chemistry. Retrieved from [Link]

  • Minnesota State University Moorhead. (2024). Chem 355 Lab Manual Fall, 2024. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, March 26). Preparation of p-Toluidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of o -toluidine at 120 °C (p H 2 = 100 bar). Retrieved from [Link]

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Application Note: N-Benzylidene-p-toluidine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzylidene-p-toluidine (CAS: 2272-45-9) is a model Schiff base (imine) synthesized from the condensation of benzaldehyde and p-toluidine. While structurally simple, it serves as a critical "gateway" intermediate in medicinal chemistry.[1] Its azomethine dipole (–C=N–) exhibits versatile reactivity, allowing it to function as an electrophile in nucleophilic additions or as a


 component in cycloadditions.

This guide details three primary synthetic workflows relevant to drug development:

  • Staudinger Cycloaddition: Synthesis of

    
    -lactam (azetidin-2-one) antibiotic scaffolds.
    
  • Surrey Reaction: Synthesis of 4-thiazolidinone pharmacophores.

  • Reductive Amination: Access to N-benzylated secondary amines.

Chemical Profile & Mechanistic Insight[2]

The utility of this compound stems from the polarization of the C=N bond. The nitrogen atom's lone pair allows for protonation or complexation with Lewis acids, increasing the electrophilicity of the imine carbon.

Mechanistic Pathways Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G Imine This compound (Schiff Base) BetaLactam Azetidin-2-one (Antibiotic Scaffold) Imine->BetaLactam [2+2] Cycloaddition (via Ketene) Thiazolidinone 4-Thiazolidinone (Antidiabetic/Antimicrobial) Imine->Thiazolidinone Cyclocondensation (-H2O) Amine N-Benzyl-p-toluidine (Secondary Amine) Imine->Amine Hydride Transfer Ketene Ketene / Acid Chloride (Staudinger Rxn) Ketene->Imine Thio Thioglycolic Acid (Surrey Rxn) Thio->Imine Reductant NaBH4 / H2 (Reduction) Reductant->Imine

Figure 1: Divergent synthetic pathways for this compound.

Application 1: Synthesis of -Lactams (Staudinger Reaction)

The Staudinger ketene-imine cycloaddition is the most direct method for constructing the azetidin-2-one ring, the core structure of penicillin and cephalosporin antibiotics [1][2].

Mechanistic Rationale

The reaction involves the in situ generation of a ketene from an acid chloride using a tertiary amine base. The imine (Schiff base) then undergoes a stepwise [2+2] cycloaddition with the ketene. The stereochemistry (cis/trans) is often dictated by the order of bond formation and the substituents on the imine.

Protocol: Synthesis of 1-(p-tolyl)-3-chloro-4-phenylazetidin-2-one

Reagents:

  • This compound: 10 mmol (1.95 g)

  • Chloroacetyl chloride: 12 mmol (1.35 g)

  • Triethylamine (TEA): 15 mmol (2.1 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.95 g) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Base Addition: Add Triethylamine (2.1 mL) to the solution. Cool the mixture to 0–5°C using an ice bath. Critical: Low temperature prevents polymerization of the ketene intermediate.

  • Ketene Generation: Dissolve chloroacetyl chloride (1.35 g) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

    • Observation: The formation of a white precipitate (TEA·HCl salt) confirms the dehydrohalogenation and generation of the ketene species.

  • Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then warm to room temperature and stir overnight (12–15 hours).

  • Work-up:

    • Wash the organic layer with water (2 x 30 mL) to remove the amine salt.

    • Wash with saturated NaHCO₃ (30 mL) and brine (30 mL).

    • Dry over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or use silica gel column chromatography (Ethyl Acetate:Hexane 1:9).

Validation:

  • IR Spectroscopy: Look for the characteristic

    
    -lactam carbonyl (C=O) stretch at 1740–1760 cm⁻¹ . Absence of the imine C=N stretch (~1620 cm⁻¹) confirms conversion.
    

Application 2: Synthesis of 4-Thiazolidinones

4-Thiazolidinones are biologically active scaffolds found in anticonvulsant and antidiabetic drugs (e.g., glitazones). The reaction of Schiff bases with thioglycolic acid is the standard route [3][4].

Protocol: Cyclocondensation with Thioglycolic Acid

Reagents:

  • This compound: 10 mmol

  • Thioglycolic acid (Mercaptoacetic acid): 15 mmol

  • Solvent: Anhydrous Toluene (50 mL)

  • Catalyst: Anhydrous ZnCl₂ (trace, optional)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Dissolve the imine (10 mmol) in toluene. Add thioglycolic acid (15 mmol).

  • Reflux: Heat the mixture to reflux (110°C). The reaction proceeds via nucleophilic attack of the sulfur on the imine carbon, followed by intramolecular amide formation.

  • Water Removal: Continue refluxing for 8–10 hours. The Dean-Stark trap will collect the water byproduct. Self-Validating Step: The reaction is complete when water evolution ceases.

  • Isolation: Cool to room temperature. Wash the toluene layer with 10% NaHCO₃ to remove excess acid.

  • Purification: Evaporate the solvent. The residue is often recrystallized from ethanol.

Application 3: Reduction to Secondary Amines

The reduction of this compound yields N-benzyl-p-toluidine. This "Hydrogen Borrowing" strategy is essential for synthesizing N-alkylated aniline derivatives without using alkyl halides (which can lead to over-alkylation) [5].

Protocol: NaBH₄ Reduction[1][3][4][5]

Reagents:

  • This compound: 5 mmol

  • Sodium Borohydride (NaBH₄): 10 mmol

  • Solvent: Methanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve the imine in Methanol at room temperature.

  • Reduction: Add NaBH₄ in small portions over 10 minutes. Caution: Hydrogen gas evolution will occur.

  • Stirring: Stir for 30–60 minutes.

    • TLC Monitoring: Check for the disappearance of the starting material (Imine) and the appearance of a more polar amine spot.

  • Quenching: Add distilled water (10 mL) to decompose excess borohydride.

  • Extraction: Extract with Dichloromethane (3 x 15 mL). Dry and concentrate.

Comparative Data Summary

Reaction PathwayTarget ScaffoldKey ReagentCritical ConditionIR Marker (Product)
Staudinger

-Lactam
Chloroacetyl Chloride + TEA0°C, AnhydrousC=O (1750 cm⁻¹)
Surrey 4-ThiazolidinoneThioglycolic AcidReflux, Dean-StarkC=O (1680 cm⁻¹)
Reduction Secondary AmineNaBH₄RT, Protic SolventN-H (3300 cm⁻¹)

References

  • Staudinger Synthesis (Wikipedia) . Mechanism and history of the ketene-imine cycloaddition for beta-lactam synthesis.

  • Synthesis of

    
    -Lactams (Encyclopedia.pub) . Detailed review of stereoselectivity and conditions in Staudinger reactions.
    
  • Synthesis of Thiazolidin-4-ones (NIH/PMC) . Protocols for reacting Schiff bases with thioglycolic acid to form thiazolidinones.[2][3]

  • Reaction of Schiff Bases with Thioglycolic Acid (Hue University) . Study on the formation of thiazolidinone vs thiazepine rings.

  • Reduction of Imines (Organic Chemistry Portal) . General procedures for reducing imines to amines using borohydrides.[1][4][5]

Sources

Green Synthesis of N-Benzylidene-p-toluidine: A Senior Application Scientist's Guide to Sustainable Schiff Base Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Green Chemistry for Schiff Base Synthesis

The synthesis of Schiff bases, characterized by the azomethine (-C=N-) functional group, remains a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and catalysis. N-Benzylidene-p-toluidine, a prominent member of this class, is a valuable intermediate in the synthesis of various biologically active compounds. However, traditional synthetic routes often rely on volatile organic solvents and prolonged reaction times, posing significant environmental and economic challenges.[1]

In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this application note details sustainable and efficient methods for the synthesis of this compound.[2] We will explore three distinct, environmentally benign protocols: microwave-assisted synthesis, mechanochemical (solvent-free grinding) synthesis, and ultrasound-assisted synthesis. These methods offer significant advantages over conventional techniques, including reduced reaction times, higher yields, and the elimination of harmful solvents.[1][3]

This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate sustainable practices into their synthetic workflows without compromising on efficiency or product purity. We will delve into the causality behind the experimental choices for each protocol, provide detailed, step-by-step methodologies, and offer a comparative analysis of their performance.

Materials and Methods

Reagents:
  • Benzaldehyde (C₇H₆O, analytical grade)

  • p-Toluidine (C₇H₉N, analytical grade)

  • Ethanol (for recrystallization, analytical grade)

Equipment:
  • Domestic Microwave Oven (unmodified, 2450 MHz) or a dedicated Microwave Synthesizer

  • Mortar and Pestle (agate or porcelain)

  • Ultrasonic Bath or Processor (e.g., 350 W)

  • Melting Point Apparatus

  • FT-IR Spectrometer

  • ¹H NMR Spectrometer

  • Standard laboratory glassware (beakers, conical flasks, Buchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Reaction Mechanism: The Formation of the Azomethine Bond

The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction between benzaldehyde and p-toluidine. The lone pair of electrons on the nitrogen atom of the primary amine (p-toluidine) attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This is followed by a proton transfer and subsequent elimination of a water molecule to form the stable imine, or Schiff base.[4]

Under solvent-free conditions, the increased proximity and kinetic energy of the reactants, facilitated by microwave irradiation, mechanical grinding, or sonication, accelerates this process.[3][5]

ReactionMechanism benzaldehyde Benzaldehyde intermediate1 Nucleophilic Attack benzaldehyde->intermediate1 + p_toluidine p-Toluidine p_toluidine->intermediate1 carbinolamine Carbinolamine Intermediate intermediate1->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer intermediate2 Protonated Carbinolamine proton_transfer->intermediate2 elimination Water Elimination intermediate2->elimination schiff_base This compound elimination->schiff_base + water Water elimination->water

Caption: General mechanism for the formation of this compound.

Green Synthesis Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation provides rapid and uniform heating, significantly accelerating the rate of reaction.[5] This protocol eliminates the need for a solvent, making it a highly efficient and environmentally friendly method.

Experimental Workflow:

MicrowaveWorkflow start Start mix Mix equimolar amounts of benzaldehyde and p-toluidine in a microwave-safe vessel start->mix irradiate Irradiate in microwave oven (e.g., 2450 MHz) for ~8 minutes mix->irradiate monitor Monitor reaction by TLC irradiate->monitor cool Cool to room temperature monitor->cool recrystallize Recrystallize from ethanol cool->recrystallize characterize Characterize the product recrystallize->characterize end End characterize->end

Caption: Workflow for microwave-assisted synthesis.

Step-by-Step Procedure:

  • In a microwave-safe beaker, add equimolar amounts of benzaldehyde (e.g., 10 mmol, 1.06 g) and p-toluidine (e.g., 10 mmol, 1.07 g).

  • Thoroughly mix the reactants with a glass rod to form a homogeneous paste.

  • Place the beaker in the center of a domestic microwave oven.

  • Irradiate the mixture at a medium power level (e.g., 300-450 W) for short intervals of 30 seconds for a total of up to 8 minutes to avoid overheating.[1]

  • Monitor the progress of the reaction by TLC (eluent: n-hexane/ethyl acetate, 8:2 v/v).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solidified product is then purified by recrystallization from a minimal amount of hot ethanol to yield pale yellow crystals.

Protocol 2: Mechanochemical Solvent-Free Synthesis (Grinding)

Mechanochemistry utilizes mechanical force to induce chemical reactions.[3] This solvent-free grinding method is operationally simple, requires minimal energy input, and often results in high yields.

Experimental Workflow:

GrindingWorkflow start Start add_reactants Add equimolar amounts of benzaldehyde and p-toluidine to a mortar start->add_reactants grind Grind the mixture vigorously with a pestle for 10-20 minutes add_reactants->grind monitor Monitor reaction by TLC grind->monitor wash Wash the solid product with cold water monitor->wash recrystallize Recrystallize from ethanol wash->recrystallize characterize Characterize the product recrystallize->characterize end End characterize->end

Caption: Workflow for mechanochemical synthesis.

Step-by-Step Procedure:

  • Place equimolar amounts of benzaldehyde (e.g., 10 mmol, 1.06 g) and p-toluidine (e.g., 10 mmol, 1.07 g) in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature. The reaction is often accompanied by a change in color and consistency.

  • Continue grinding for 10-20 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, wash the resulting solid product with a small amount of cold water to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 3: Ultrasound-Assisted Solvent-Free Synthesis

Sonochemistry utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions.[6] This method offers mild reaction conditions and often leads to high yields in short reaction times.

Experimental Workflow:

UltrasoundWorkflow start Start combine_reactants Combine equimolar amounts of benzaldehyde and p-toluidine in a reaction vessel start->combine_reactants sonicate Irradiate with ultrasound (e.g., 350 W) at room temperature for 30-45 minutes combine_reactants->sonicate monitor Monitor reaction by TLC sonicate->monitor wash Wash the product with cold water monitor->wash recrystallize Recrystallize from ethanol wash->recrystallize characterize Characterize the product recrystallize->characterize end End characterize->end

Caption: Workflow for ultrasound-assisted synthesis.

Step-by-Step Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of benzaldehyde (e.g., 10 mmol, 1.06 g) and p-toluidine (e.g., 10 mmol, 1.07 g).

  • Immerse the reaction vessel in an ultrasonic bath or place the probe of an ultrasonic processor directly into the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 350 W) at room temperature.[6]

  • The reaction is typically complete within 30-45 minutes. Monitor the progress by TLC.[6]

  • After completion, wash the crude product with cold water.

  • Purify the product by recrystallization from ethanol.

Results and Discussion: A Comparative Analysis

The three green synthesis methods presented offer significant advantages over conventional solvent-based refluxing techniques, which can take several hours to complete.[1] The following table provides a comparative summary of the performance of these green methods for the synthesis of this compound and similar Schiff bases.

Synthesis MethodCatalyst/MediumReaction TimeTemperatureYield (%)Reference(s)
Microwave-Assisted None (Solvent-free)~8 minutesN/AHigh[1][5]
Mechanochemical None (Grinding)10-20 minutesRoom Temp.~96% (for derivative)[1]
Ultrasound-Assisted None (Solvent-free)30-45 minutesRoom Temp.High[6]
Conventional Ethanol (Reflux)4 hours80°CGood[1]

As evidenced by the data, the green synthesis methods dramatically reduce reaction times from hours to minutes. Both microwave-assisted and mechanochemical methods demonstrate excellent yields, often exceeding those of conventional methods. The ultrasound-assisted method also provides high yields under very mild conditions. The choice of method may depend on the available equipment and desired scale of the reaction.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • FT-IR Spectroscopy: The FT-IR spectrum should show a characteristic absorption band for the C=N (imine) stretching vibration in the range of 1690-1640 cm⁻¹.[7] The absence of a broad O-H stretch from the carbinolamine intermediate and the disappearance of the C=O stretch of benzaldehyde and the N-H stretch of p-toluidine indicate the completion of the reaction.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. The characteristic chemical shifts for this compound are as follows:

    • A singlet for the proton of the imine group (-N=CH-) is expected in the downfield region, around δ 8.45 ppm.[8]

    • A series of multiplets for the aromatic protons between δ 7.1 and 7.9 ppm.[8]

    • A singlet for the methyl protons of the p-toluidine moiety at approximately δ 2.36 ppm.[8]

Conclusion

This application note has detailed three robust, efficient, and environmentally friendly protocols for the synthesis of this compound. The microwave-assisted, mechanochemical, and ultrasound-assisted methods all represent significant improvements over traditional synthetic routes by eliminating the need for hazardous solvents, reducing reaction times, and often increasing product yields. By adopting these green chemistry principles, researchers and professionals in the field of drug development can significantly reduce the environmental impact of their synthetic processes while maintaining high standards of chemical integrity and efficiency. The presented protocols are designed to be readily implemented in a standard laboratory setting, encouraging the broader adoption of sustainable practices in organic synthesis.

References

  • He, J., Shi, L., Liu, S., Jia, P., Wang, J., & Hu, R. (2013). Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions. Monatshefte für Chemie - Chemical Monthly, 144(7), 1037–1040. Available at: [Link]

  • He, J., Shi, L., Liu, S., Jia, P., Wang, J., & Hu, R. (2013). Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2016). Green Chemistry. Green Chemistry, 18, 2507–2513. Available at: [Link]

  • Sundge, S., & Vibhute, Y. (2016). Solvent-free, environmentally benign synthesis of some imines and antioxidant activity. Journal of Chemical and Pharmaceutical Research, 8(7), 338-346. Available at: [Link]

  • Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13861. Available at: [Link]

  • Budiati, T., et al. (n.d.). RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Ramasamy, R. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science (IJSEAS), 2(1), 519-526. Available at: [Link]

  • Martinez, A., et al. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Scientific Research Publishing. Available at: [Link]

  • Aman, R., et al. (n.d.). Facile route for green synthesis of N-benzylideneaniline over bimetallic reduced graphene oxide: chemical reactivity of 2,3,4-substituted derivatives of aniline. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives. ResearchGate. Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). p-Toluidine. ATB. Available at: [Link]

  • Trivedi, M. K., et al. (n.d.). FT-IR spectra of control and treated (T1 and T2) samples of p-toluidine. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). N-benzylidene-4-methylaniline. PubChem. Available at: [Link]

  • Yang, W., Zhang, Y., & Zhang, D. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2964–o2966. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of Synthesized N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the characterization protocols for N-Benzylidene-p-toluidine , a prototypical Schiff base synthesized via the condensation of p-toluidine and benzaldehyde. While the synthesis of azomethines is chemically straightforward, their characterization requires rigorous validation to distinguish the product from unreacted amine precursors and hydrolysis byproducts.

This document outlines a multi-modal analytical workflow—spanning Vibrational Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Physical Property Analysis—to ensure structural integrity and purity suitable for downstream pharmaceutical screening or ligand coordination chemistry.

Synthesis Context & Molecular Target

To accurately characterize the analyte, one must understand its origin. The target molecule is formed via a reversible condensation reaction.

  • Reaction: Benzaldehyde + p-Toluidine

    
     this compound + H₂O
    
  • Critical Quality Attribute (CQA): The reversibility of this reaction means the presence of water or acid can hydrolyze the imine bond back to precursors. Characterization must therefore confirm the absence of carbonyl (aldehyde) and amine (aniline) functional groups.

Characterization Logic Flow

The following workflow illustrates the decision-making process for validating the synthesized compound.

G Start Crude Product (Yellow Solid/Oil) TLC Step 1: TLC Screening (Purity Check) Start->TLC Purification Recrystallization (Ethanol/Water) TLC->Purification Impurities Detected FTIR Step 2: FTIR Analysis (Functional Group ID) TLC->FTIR Single Spot Purification->TLC Decision_IR C=N Peak Present? (~1620 cm⁻¹) FTIR->Decision_IR Decision_IR->Start No (Hydrolysis/Failure) NMR Step 3: ¹H-NMR (Structural Confirmation) Decision_IR->NMR Yes MP Step 4: Melting Point (Physical Constant) NMR->MP Final Validated Compound MP->Final

Figure 1: Step-wise characterization workflow ensuring purity before structural validation.

Protocol 1: Vibrational Spectroscopy (FTIR)

Objective: Rapid confirmation of the azomethine bond formation and consumption of precursors.

Theory

The "smoking gun" for Schiff base formation is the appearance of the Imine (


) stretching vibration. Simultaneously, the carbonyl (

) stretch of the benzaldehyde and the N-H stretches of the p-toluidine must disappear.
Experimental Parameters
  • Instrument: FTIR Spectrometer (ATR or KBr pellet).

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

  • Sample Prep: If solid, neat on Diamond ATR; if oil (due to supercooling), smear thin film.

Diagnostic Peak Table
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Interpretation
Azomethine (C=N) Stretching1620 – 1630 Product Confirmation. Sharp, distinct band.
Aromatic C=C Stretching1580 – 1600Skeletal vibration of benzene rings.
Methyl C-H Stretching2850 – 2960Aliphatic C-H from the p-toluidine moiety.
Aldehyde (C=O) Stretching~1700Impurity. Presence indicates unreacted benzaldehyde.
Amine (N-H) Stretching3300 – 3500Impurity. Doublet indicates unreacted p-toluidine.

Pass Criteria: Distinct peak at ~1625 cm⁻¹; absence of peaks at 1700 cm⁻¹ and 3400 cm⁻¹.

Protocol 2: Nuclear Magnetic Resonance (¹H-NMR)

Objective: Definitive structural elucidation and ratio quantification.

Theory

NMR provides the map of the carbon skeleton. The azomethine proton is unique because it is highly deshielded by the nitrogen anisotropy and the aromatic ring current, appearing as a singlet far downfield.

Experimental Parameters
  • Solvent: CDCl₃ (Chloroform-d) is preferred. DMSO-d₆ is an alternative if solubility is poor, but CDCl₃ minimizes moisture interaction.

  • Frequency: 300 MHz or higher.

  • Internal Standard: TMS (0.00 ppm).

Signal Assignment Strategy

The molecule This compound (


) has 13 protons.[1][2][3]
  • The Azomethine Proton (

    
    ):  The most critical signal. A singlet at 8.40 – 8.50 ppm .
    
  • The Methyl Group (

    
    ):  A clean singlet integrating to 3H at 2.35 – 2.45 ppm .
    
  • Aromatic Region (

    
    ):  A complex set of multiplets integrating to 9H total, typically between 7.10 – 7.90 ppm .
    
Analysis Protocol
  • Dissolve ~10 mg of sample in 0.6 mL CDCl₃.

  • Acquire spectrum with 16 scans.

  • Phase and Baseline Correct.

  • Integrate: Set the Methyl singlet (approx 2.4 ppm) to an integral of 3.00.

  • Validate: Check if the Azomethine singlet (approx 8.4 ppm) integrates to 1.00 (±0.1).

Troubleshooting Note: If the Azomethine peak is small or absent, and a peak at 10.0 ppm (Benzaldehyde CHO) appears, the sample has hydrolyzed.

Protocol 3: Physical & Chromatographic Analysis

Objective: Purity assessment and physical constant verification.

A. Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).

  • Visualization: UV Light (254 nm).

  • Expectation: The Schiff base is less polar than the amine but often more polar than the aldehyde.

    • Benzaldehyde:[3][4] High R_f (near solvent front).

    • p-Toluidine: Low R_f (near baseline, stains brown with iodine).

    • Product: Intermediate R_f (Single spot required).

B. Melting Point Determination

This compound is a low-melting solid.

  • Literature Value: ~33°C – 36°C [1][2].

  • Protocol: Use a capillary melting point apparatus. Ramp temperature slowly (1°C/min) starting from 25°C.

  • Note: Impure samples often appear as oils at room temperature. If the sample is liquid, recrystallize from cold ethanol/water.

Protocol 4: UV-Visible Spectroscopy

Objective: Investigation of electronic transitions (conjugation).

  • Solvent: Methanol or Acetonitrile (spectral grade).

  • Concentration:

    
     M.
    
  • Transitions:

    • 
      :  High intensity band at ~260-270 nm (Benzene rings).
      
    • 
      :  Lower intensity band at >300 nm (Azomethine lone pair transition).
      
  • Application: A bathochromic shift (red shift) compared to benzaldehyde indicates extended conjugation across the C=N bond.

Troubleshooting & Stability

Schiff bases are thermodynamically unstable in the presence of water and acid.

ObservationRoot CauseCorrective Action
Oily Product Impurities or SupercoolingRecrystallize from Ethanol. Scratch flask to induce nucleation.
NMR shows 10 ppm peak HydrolysisSample is wet. Dry under vacuum over P₂O₅. Rerun synthesis with Dean-Stark trap.
Two spots on TLC Incomplete ReactionReflux longer (4-6 hours). Ensure water removal.

References

  • PubChem. (2025).[5][6][7] N-Benzylidene-4-methylaniline Compound Summary. National Library of Medicine.

  • Bigelow, L. A., & Eatough, H. (1928). Benzal-p-toluidine synthesis notes. Organic Syntheses, Coll. Vol. 1.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. Interscience Publishers.

For further technical assistance, please contact the Application Support Team.

Sources

How to perform column chromatography purification of N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Focus: N-Benzylidene-p-toluidine[1]

Executive Summary

The purification of this compound (a Schiff base) presents a classic paradox in organic synthesis: while the formation reaction is thermodynamically favorable under dehydrating conditions, the product is kinetically unstable during standard purification. Standard silica gel chromatography frequently results in significant yield loss due to acid-catalyzed hydrolysis, reverting the imine to its constituent benzaldehyde and p-toluidine.[1]

This guide details a Neutralized Stationary Phase Protocol designed to suppress on-column hydrolysis. By modifying the silica surface chemistry with triethylamine (TEA), researchers can achieve high-purity isolation (>98%) without degradation.[1]

Chemical Context & Stability Analysis

This compound is formed via the condensation of benzaldehyde and p-toluidine.[1] The stability of the C=N bond is highly sensitive to the presence of water and protons.

The Hydrolysis Mechanism (Why Standard Silica Fails)

Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0 in 10% slurry) and highly hygroscopic. When an imine is loaded onto untreated silica, surface silanol groups (Si-OH) act as Brønsted acids, protonating the imine nitrogen. This activates the adjacent carbon for nucleophilic attack by residual water molecules trapped in the silica matrix.

HydrolysisMechanism Imine This compound (Imine) Intermediate Protonated Iminium Ion [Activated] Imine->Intermediate Protonation (H+) Silica Acidic Silica Surface (Si-OH + H2O) Silica->Intermediate Catalysis Products Hydrolysis Products (Benzaldehyde + p-Toluidine) Intermediate->Products Nucleophilic Attack (H2O)

Figure 1: Mechanism of Silica-Induced Hydrolysis.[1] The acidic surface of standard silica gel catalyzes the reversion of the imine to starting materials.

Pre-Purification Assessment

Before committing to chromatography, evaluate the crude mixture. This compound is a low-melting solid (MP: ~33–35 °C).[1] If the crude yield is high (>90%), recrystallization from Ethanol or Petroleum Ether is the preferred thermodynamic method. Chromatography is reserved for:

  • Oily crude mixtures failing to crystallize.[1]

  • Removal of non-polar side products (e.g., dimers) or unreacted aldehyde.[1]

TLC Method Development

Critical Step: Do not use standard TLC plates without modification. The acidity of the TLC plate binder will cause streaking or decomposition, leading to false "multi-spot" readings.

  • TLC Modification: Pre-dip TLC plates in a solution of 5% Triethylamine in Hexane and dry before spotting.

  • Mobile Phase: Hexane:Ethyl Acetate (Start 95:5).[1] The imine is relatively non-polar.

Protocol: Neutralized Flash Chromatography

This protocol utilizes Triethylamine (TEA) to buffer the silica gel, neutralizing acidic silanol sites and preventing hydrolysis.

Materials Required
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Buffer Additive: Triethylamine (Et3N), Reagent Grade.[1]

  • Solvents: Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc).[1]

  • Glassware: Flash column with solvent reservoir.

Step-by-Step Methodology

Phase 1: Column Preparation (Slurry Packing) [1]

  • Calculate Silica Volume: Use a 30:1 ratio of Silica to Crude Compound (w/w).[1]

  • Prepare Slurry Solvent: In a flask, prepare the mobile phase (e.g., 95:5 Hexane:EtOAc) containing 1% v/v Triethylamine .

    • Note: 1% is usually sufficient.[1] For extremely labile imines, up to 5% can be used, but excess TEA can streak into product fractions.

  • Slurry the Silica: Add silica to the TEA-doped solvent.[1] Swirl gently to release air bubbles.[1]

  • Pack the Column: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the TEA-doped solvent.[1]

    • Why? This ensures the entire column bed is equilibrated to a basic pH before the compound is introduced.

Phase 2: Sample Loading

  • Dissolution: Dissolve the crude this compound in the minimum amount of mobile phase (containing 1% TEA).

    • Avoid: Do not use Dichloromethane (DCM) if possible, as it can be slightly acidic due to decomposition; if necessary, neutralize DCM with basic alumina first.

  • Loading: Carefully pipette the sample onto the sand bed/top of silica.

Phase 3: Elution

  • Eluent: Elute with Hexane:EtOAc (containing 0.5% - 1% TEA).

  • Fraction Collection: Collect small fractions. Imine hydrolysis often manifests as a "tailing" aldehyde spot.[1]

  • Monitoring: Check fractions via UV (254 nm) and the TEA-treated TLC plates described above.

Alternative Protocol: Neutral Alumina

If the compound degrades even on neutralized silica, switch to Neutral Alumina (Brockmann Grade III) .

ParameterNeutralized Silica (Method A)Neutral Alumina (Method B)[1]
Surface pH Modified to ~7.5 - 8.0 (via TEA)Naturally ~7.0 - 7.5
Water Content High (requires chemical buffering)Lower (tunable by activity grade)
Resolution High (Sharp peaks)Moderate (Broader peaks)
Cost LowHigh
Recommendation Primary Choice for standard puritySecondary Choice for extreme instability
Workflow Logic & Decision Tree

Follow this logic path to determine the optimal purification route.

PurificationWorkflow Start Crude this compound CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Yes Oil Oily / Sticky CheckState->Oil No Recryst Recrystallization (Ethanol or Pet Ether) Solid->Recryst TLC_Check TLC Analysis (TEA-treated plate) Oil->TLC_Check Decision Imine Stability on TLC? TLC_Check->Decision MethodA Method A: Neutralized Silica (1% TEA in Hex/EtOAc) Decision->MethodA Stable (Single Spot) MethodB Method B: Neutral Alumina (Brockmann III) Decision->MethodB Decomposes (Streaking)

Figure 2: Strategic Decision Tree for Schiff Base Purification.

Quality Control & Validation

Post-purification, validate the integrity of the imine bond.

  • 1H NMR (CDCl3):

    • Look for the diagnostic Imine Proton (–N=CH–) singlet.

    • Shift: Typically

      
       8.3 – 8.5 ppm.[1]
      
    • Impurity Check: Ensure absence of the Aldehyde proton (

      
       ~10.0 ppm).
      
  • Melting Point:

    • Pure this compound: 33–35 °C .[1]

    • Depressed MP indicates hydrolysis products (p-Toluidine MP: 43 °C; Benzaldehyde: Liquid).[1]

References
  • Confalone, P. N., & Huie, E. M. (1988). The reaction of imines with silica gel: A convenient method for the hydrolysis of Schiff bases. Journal of Organic Chemistry.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Chromatographic Techniques). Link

  • Layer, R. W. (1963).[1] The Chemistry of Imines.[2][3][4][5] Chemical Reviews, 63(5), 489–510. Link[1]

  • University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Acid-Sensitive Compounds.Link[1]

Sources

Using N-Benzylidene-p-toluidine in undergraduate organic chemistry labs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pedagogical & Research Protocols for N-Benzylidene-p-toluidine

Executive Summary

This guide details the synthesis of This compound , a prototypical Schiff base formed via the condensation of p-toluidine and benzaldehyde.[1][2] While often utilized in undergraduate laboratories to demonstrate nucleophilic addition-elimination reactions, this molecule serves as a critical model for understanding the formation of the azomethine (-C=N-) pharmacophore , a structural motif ubiquitous in antimalarial, anti-inflammatory, and antiviral therapeutics.[1][2]

This document moves beyond standard "cookbook" procedures, offering a comparative analysis of Green Chemistry (Solvent-Free) versus Traditional Solvated protocols. It emphasizes process thermodynamics, kinetic control, and rigorous characterization to bridge the gap between educational synthesis and professional drug discovery workflows.[1][2]

Scientific Principles & Mechanism

The Reaction Landscape

The synthesis is a reversible dehydration condensation.[1][2] The reaction equilibrium is governed by the removal of water (entropy-driven) and the nucleophilicity of the amine.[1][2]

  • Reaction: p-Toluidine + Benzaldehyde

    
     this compound + H₂O[1][2]
    
  • Thermodynamics: The reaction is generally exothermic but requires activation energy to overcome the initial nucleophilic attack barrier.[1][2]

  • pH Sensitivity: The reaction rate is pH-dependent (bell-shaped curve).[1][2]

    • Low pH (<3): The amine is protonated (

      
      ), destroying its nucleophilicity.[1][2]
      
    • High pH (>6):[1] The carbonyl oxygen is not sufficiently activated (protonated) to accept the nucleophile.[2]

    • Optimal pH: ~4.5 (often achieved with trace glacial acetic acid).[1][2]

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants (Benzaldehyde + p-Toluidine) Activation Carbonyl Activation (Acid Catalyst) Reactants->Activation H+ Attack Nucleophilic Attack (Carbinolamine Intermediate) Activation->Attack Transfer Proton Transfer (-OH to -OH2+) Attack->Transfer Equil. Elimination Elimination of Water (Imine Formation) Transfer->Elimination -H2O Product This compound (Schiff Base) Elimination->Product -H+

Figure 1: Step-wise mechanism of acid-catalyzed imine formation.

Experimental Protocols

Two distinct protocols are provided. Method A is recommended for modern, green-chemistry-focused labs.[1][2] Method B is the traditional approach useful for teaching reflux and recrystallization techniques.[1][2]

Protocol A: Solvent-Free Mechanochemical Synthesis (Green Method)

Best for: High atom economy, speed, and demonstrating "Click Chemistry" principles.[1]

Materials:

  • p-Toluidine: 1.07 g (10 mmol)[1][2]

  • Benzaldehyde: 1.06 g (1.01 mL, 10 mmol)

  • Equipment: Porcelain mortar and pestle.[1][2]

Procedure:

  • Weighing: Place 1.07 g of p-toluidine (solid) into the mortar.

  • Addition: Add 1.01 mL of benzaldehyde (liquid) directly onto the solid.

  • Grinding: Grind the mixture vigorously with the pestle.

    • Observation: The solid will initially turn into a "slush" or liquid (eutectic mixture formation) and then, within 5–15 minutes, solidify into a dry, pale yellow solid as water is expelled and the product crystallizes.[2]

  • Isolation: Allow the solid to stand for 5 minutes. Scrape the solid and wash with cold water (to remove byproduct water and unreacted starting materials).[1][2]

  • Drying: Dry in a desiccator or air dry.[1][2] (Avoid oven drying due to low melting point).[1][2]

Protocol B: Traditional Ethanol Reflux

Best for: Teaching solvent selection, reflux, and equilibrium manipulation.

Materials:

  • p-Toluidine: 1.07 g (10 mmol)[1][2]

  • Benzaldehyde: 1.06 g (10 mmol)[1]

  • Solvent: Absolute Ethanol (10 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1][2]

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve p-toluidine in 5 mL ethanol. In a separate beaker, mix benzaldehyde with 5 mL ethanol.

  • Combination: Add the aldehyde solution to the flask. Add 2 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux gently on a water bath for 30–45 minutes.

    • Critical Note: Do not overheat.[1][2] The product has a low melting point.[2][3]

  • Crystallization: Pour the hot solution into a beaker. Place the beaker in an ice-salt bath . Scratch the sides of the glass with a rod to induce nucleation.[1][2]

    • Troubleshooting: If the product separates as an oil ("oiling out"), re-heat slightly to dissolve, add a seed crystal, and cool very slowly without agitation.[2]

Characterization & Validation

The identity of the product must be validated using physical and spectroscopic data.[1]

Physical Properties Table
PropertyLiterature ValueExperimental ExpectationNotes
Appearance Pale yellow platesYellow crystalline solidColor deepens if oxidized.[1][2]
Melting Point 33–35°C 32–36°CCRITICAL: Very low MP.[2] Melts in warm hands.
Yield (Method A) 90–98%>85%Higher yield due to no solvent loss.
Yield (Method B) 70–80%60–75%Loss during crystallization.
Spectroscopic Validation

Infrared Spectroscopy (FT-IR): The disappearance of carbonyl and amine peaks and the appearance of the imine bond is the primary evidence.[1][2]

  • Diagnostic Peak: 1620–1630 cm⁻¹ (C=N stretch) .[1][2]

  • Absent: ~1700 cm⁻¹ (C=O of benzaldehyde) and ~3300-3400 cm⁻¹ (N-H of amine).[1][2]

Proton NMR (¹H-NMR, 400 MHz, CDCl₃):

  • 
     2.40 ppm (s, 3H):  Methyl group (-CH₃) on the toluidine ring.[2]
    
  • 
     8.42 ppm (s, 1H):  Azomethine proton (-CH=N-).[2] This is the "smoking gun" signal.
    
  • 
     7.1–7.9 ppm (m, 9H):  Aromatic protons.[1][2]
    

Troubleshooting & Critical Process Parameters

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The product's melting point (~34°C) is lower than the boiling point of the solvent (Ethanol, 78°C).[2] If the solution is too concentrated or cooled too fast, the product precipitates as a liquid.[1][2]

  • Fix: Use a minimal amount of solvent.[1][2][3][4] Cool slowly to room temperature before using an ice bath. If oil forms, reheat to dissolve and add a seed crystal.[1][2]

Issue 2: Hydrolysis

  • Cause: Schiff bases are hydrolytically unstable in acidic aqueous environments.[1][2]

  • Fix: Ensure all glassware is dry.[1][2] Do not use excess acid catalyst.[1][2][4]

Issue 3: Low Yield in Grinding Method

  • Cause: Incomplete mixing or insufficient grinding time.[1][2]

  • Fix: Grind vigorously for at least 15 minutes until a dry powder is achieved.

Safety & Toxicology (E-E-A-T)

  • p-Toluidine: Toxic/Carcinogen Suspect. Can cause methemoglobinemia (blue skin, oxygen deprivation) if absorbed through skin or inhaled.[1][2]

    • Control: Handle only in a fume hood.[2] Wear nitrile gloves.[1][2] Double-glove if using the grinding method to prevent dust contact.[1][2]

  • Benzaldehyde: Irritant.[1][2] Almond-like odor can mask high concentrations.[1][2]

  • Waste Disposal: All filtrates must be disposed of in non-halogenated organic waste.[1][2]

Workflow Visualization

Workflow Start Start: Weigh Reagents Choice Select Method Start->Choice MethodA Method A: Solvent-Free (Mortar & Pestle) Choice->MethodA MethodB Method B: Reflux (Ethanol + AcOH) Choice->MethodB Grind Grind 15 mins (Liquid -> Solid) MethodA->Grind RefluxStep Reflux 30 mins (Homogeneous Soln) MethodB->RefluxStep WorkupA Wash with Cold H2O Filter Grind->WorkupA WorkupB Cool Slowly (Avoid Oil) Recrystallize RefluxStep->WorkupB Analyze Characterization (IR, MP, NMR) WorkupA->Analyze WorkupB->Analyze

Figure 2: Comparative workflow for Solvent-Free vs. Solution-Phase synthesis.

References

  • National Institutes of Health (PubChem). (2025).[2] N-Benzylidene-4-methylaniline Compound Summary. Retrieved February 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2021). p-Toluidine Safety Data and Hazards. Retrieved February 1, 2026, from [Link]

  • Qin, W., et al. (2013).[1][2] "Green synthesis of Schiff bases by grinding: A review." Journal of Chemistry. (Contextual reference for mechanochemical protocols).

  • Pavia, D. L., et al. (2018).[1][2] A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.[1][2] (Standard reference for Schiff base mechanism and spectroscopy).

Sources

Application Notes & Protocols: N-Benzylidene-p-toluidine as a Versatile Building Block in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of N-Benzylidene-p-toluidine in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficiency, molecular complexity, and atom economy is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, stand as a cornerstone of this philosophy.[1] Within the vast toolkit of MCRs, the choice of building blocks is critical. This compound, a stable and readily accessible imine (Schiff base), has emerged as a highly valuable and versatile substrate.

This guide provides an in-depth technical overview of this compound's application in several classes of powerful MCRs. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles and offer expert insights to empower researchers in leveraging this key building block for the synthesis of diverse and complex molecular scaffolds relevant to pharmaceutical and materials science.

Section 1: The Ugi Four-Component Reaction (Ugi-4CR): A Pillar of Combinatorial Chemistry

The Ugi four-component reaction (Ugi-4CR) is one of the most significant MCRs, celebrated for its ability to rapidly generate peptide-like scaffolds from simple starting materials.[2][3] The reaction typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[4]

Expertise & Experience: Why the In Situ Formation of this compound is Key

While pre-formed this compound can be used, the Ugi reaction is most often performed by adding benzaldehyde and p-toluidine directly to the reaction mixture. The in situ formation of the imine is a crucial first step in the canonical Ugi mechanism.[4][5] The reaction is typically conducted in polar aprotic solvents like methanol or trifluoroethanol, which facilitate the formation of the polar and ionic intermediates.[4] The subsequent protonation of the imine by the carboxylic acid component activates it for nucleophilic attack by the isocyanide, a step that initiates the irreversible cascade towards the final product.[4] This convergence allows for the creation of vast chemical libraries by simply varying each of the four input components, a strategy central to modern drug discovery.

Protocol 1: Synthesis of a Representative α-Acylamino Amide via Ugi-4CR

This protocol details the synthesis of N-(1-(cyclohexylamino)-1-oxo-1-phenylpropan-2-yl)-N-(p-tolyl)acetamide.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • p-Toluidine (1.0 mmol, 1.0 eq)

  • Acetic Acid (1.0 mmol, 1.0 eq)

  • Cyclohexyl isocyanide (1.0 mmol, 1.0 eq)

  • Methanol (MeOH), anhydrous (5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (107 mg, 1.0 mmol) and anhydrous methanol (5 mL). Stir until the amine is fully dissolved.

  • Add benzaldehyde (102 µL, 1.0 mmol) to the solution and stir at room temperature for 30 minutes to facilitate the formation of this compound in situ.

  • To this stirring solution, add acetic acid (57 µL, 1.0 mmol).

  • Finally, add cyclohexyl isocyanide (123 µL, 1.0 mmol) dropwise to the mixture.

  • Seal the flask and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-acylamino amide.

Data Presentation: Scope of the Ugi-4CR

The true power of the Ugi reaction lies in its versatility. The following table illustrates the diversity of products achievable by varying each component.

AldehydeAmineCarboxylic AcidIsocyanideProduct Class
Benzaldehydep-ToluidineAcetic AcidCyclohexyl IsocyanideAcyclic Peptidomimetic
FurfuralAnilineBenzoic Acidtert-Butyl IsocyanideHeterocyclic Peptidomimetic
IsobutyraldehydeBenzylaminePropionic AcidBenzyl IsocyanideAliphatic Peptidomimetic
4-Nitrobenzaldehyde4-MethoxyanilineFormic AcidEthyl IsocyanoacetateFunctionalized Peptidomimetic
Visualization: The Ugi Reaction Mechanism

The following diagram illustrates the widely accepted mechanism of the Ugi four-component reaction.

Ugi_Mechanism R1CHO Aldehyde (R1CHO) Imine Imine R1CHO->Imine - H2O R2NH2 Amine (R2NH2) R2NH2->Imine Iminium Iminium Ion Imine->Iminium + H+ (from R3COOH) R3COOH Carboxylic Acid (R3COOH) R3COOH->Iminium Nitrilium Nitrilium Intermediate Iminium->Nitrilium R4NC Isocyanide (R4NC) R4NC->Nitrilium Nucleophilic Attack Adduct α-Adduct Nitrilium->Adduct + R3COO- Mumm Mumm Rearrangement (Irreversible) Adduct->Mumm Product Final Product (α-Acylamino Amide) Mumm->Product

Caption: The canonical mechanism of the Ugi Four-Component Reaction.

Section 2: The [3+2] Cycloaddition for Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. In this context, this compound serves as an excellent dipolarophile, reacting with in situ generated azomethine ylides (a class of 1,3-dipoles) to produce highly substituted pyrrolidine rings.[6][7] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals.

Expertise & Experience: Generating the Azomethine Ylide

A common and effective method for generating the requisite azomethine ylide is the thermal decarboxylation of an α-amino acid in the presence of an aldehyde.[8] This in situ generation avoids the isolation of potentially unstable dipoles. The reaction's stereoselectivity can often be controlled, although mixtures of endo and exo adducts are common.[6] The choice of solvent and temperature is critical; heating is required to promote decarboxylation, but excessive heat can lead to decomposition. Toluene or xylene are often effective solvents.

Protocol 2: Three-Component Synthesis of a Polysubstituted Pyrrolidine

This protocol describes the synthesis of a tri-substituted pyrrolidine from this compound, sarcosine (N-methylglycine), and dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Sarcosine (N-methylglycine) (1.2 mmol, 1.2 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol, 1.0 eq)

  • Toluene, anhydrous (10 mL)

  • Reaction flask with Dean-Stark trap and reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add this compound (195 mg, 1.0 mmol), sarcosine (107 mg, 1.2 mmol), and anhydrous toluene (10 mL).

  • Heat the mixture to reflux (approx. 110 °C) using a heating mantle. Water generated from the initial condensation to form the azomethine ylide will be collected in the Dean-Stark trap.

  • After refluxing for 1 hour, allow the mixture to cool slightly.

  • Slowly add dimethyl acetylenedicarboxylate (DMAD) (122 µL, 1.0 mmol) to the reaction mixture.

  • Return the mixture to reflux and continue heating for an additional 12-18 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • The crude residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the polysubstituted pyrrolidine product.

Visualization: Workflow for [3+2] Pyrrolidine Synthesis

The diagram below outlines the key stages of this three-component reaction.

Three_Component_Workflow Start Start: Reactants in Toluene Heating Heat to Reflux (110°C) Start->Heating Ylide_Gen In Situ Generation of Azomethine Ylide (from Sarcosine) Heating->Ylide_Gen Decarboxylation Cycloaddition [3+2] Cycloaddition Ylide_Gen->Cycloaddition Dipolarophile_Add Add Dipolarophile (this compound) Dipolarophile_Add->Cycloaddition Product Polysubstituted Pyrrolidine Cycloaddition->Product

Caption: Workflow for the three-component synthesis of pyrrolidines.

Section 3: The Aza-Diels-Alder Reaction for Piperidine Scaffolds

The aza-Diels-Alder reaction, a nitrogen-containing variant of the classic Diels-Alder cycloaddition, is a premier method for synthesizing six-membered nitrogen heterocycles like piperidines and quinolines.[9][10] In these reactions, this compound can act as the dienophile, reacting with an electron-rich diene to form the desired heterocyclic core. Piperidine derivatives are of immense interest due to their prevalence in pharmaceuticals and natural alkaloids.[11][12]

Expertise & Experience: Catalysis and Mechanism

The reactivity of the imine in aza-Diels-Alder reactions is often enhanced by the use of a Lewis acid or Brønsted acid catalyst.[13] The catalyst coordinates to the nitrogen atom of the imine, lowering its LUMO energy and making it more susceptible to nucleophilic attack by the diene. This activation is crucial for achieving high yields and selectivities. Mechanistically, while a concerted [4+2] cycloaddition pathway is possible, many acid-catalyzed aza-Diels-Alder reactions are thought to proceed through a stepwise Mannich-Michael pathway, especially with oxygenated dienes.[13] This stepwise nature can influence the stereochemical outcome of the reaction.

Protocol 3: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol describes the synthesis of a substituted tetrahydropyridine using Danishefsky's diene.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) (1.2 mmol, 1.2 eq)

  • Zinc Chloride (ZnCl₂), anhydrous (0.2 mmol, 0.2 eq)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • Set up a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add this compound (195 mg, 1.0 mmol) and anhydrous zinc chloride (27 mg, 0.2 mmol) to the flask.

  • Add anhydrous dichloromethane (10 mL) via syringe and stir the resulting suspension at room temperature for 15 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add Danishefsky's diene (228 µL, 1.2 mmol) to the stirring mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude cycloadduct is often treated with trifluoroacetic acid (TFA) in DCM to hydrolyze the silyl enol ether and afford the corresponding piperidin-4-one, which is then purified by column chromatography.

Data Presentation: Catalyst and Diene Scope

The choice of catalyst and diene significantly impacts the reaction outcome.

DieneLewis Acid CatalystTypical YieldProduct Core
Danishefsky's DieneZnCl₂, Yb(OTf)₃Good to ExcellentPiperidin-4-one
2,3-Dimethyl-1,3-butadieneBF₃·OEt₂Moderate to GoodTetrahydropyridine
CyclopentadieneSc(OTf)₃GoodAza-norbornene
Rawal's DieneTiCl₄GoodDihydropyridinone
Visualization: Catalytic Activation in Aza-Diels-Alder

This diagram shows the key role of the Lewis acid in activating the imine component.

Aza_Diels_Alder Imine This compound ActivatedImine Activated Imine-LA Complex (More Electrophilic) Imine->ActivatedImine LewisAcid Lewis Acid (LA) LewisAcid->ActivatedImine Coordination TransitionState [4+2] Cycloaddition (or Stepwise Attack) ActivatedImine->TransitionState Diene Diene Diene->TransitionState Nucleophilic Attack Product Cycloadduct TransitionState->Product

Caption: Lewis acid activation of the imine in the Aza-Diels-Alder reaction.

References

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]

  • Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(42), 7763-7766. Available at: [Link]

  • Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular Iodine-Catalyzed Benzylic sp3 C–H Bond Amination for the Synthesis of Quinazolines. Synlett, 29(07), 979-985. Available at: [Link]

  • O'Brien, P., & Towers, T. D. (2004). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl pipecolinates. Organic & Biomolecular Chemistry, 2(17), 2501-2516. Available at: [Link]

  • Shaabani, A., & Maleki, A. (2007). Recent Developments on Five-Component Reactions. Current Organic Chemistry, 11(13), 1143-1165. Available at: [Link]

  • Sun, C., Li, H., & He, W. (2014). Quinazoline derivatives: synthesis and bioactivities. Molecules, 19(9), 14754-14781. Available at: [Link]

  • Li, P., & Wang, L. (2022). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 27(23), 8493. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Piperidines Using Organometallic Chemistry. Available at: [Link]

  • de Oliveira, B. G., et al. (2023). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 19, 1668-1694. Available at: [Link]

  • Shaabani, A., et al. (2019). Post-Ugi transformation of N-substituted-2-alkyneamides for the construction of diverse heterocyclic scaffolds. Molecular Diversity, 23, 467-496. Available at: [Link]

  • Sharma, P., & Kumar, A. (2017). Synthesis and Applications of Quinazoline Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2135-2147. Available at: [Link]

  • Kandpal, B., et al. (2014). Evaluation of newly synthesized quinazolinone derivatives of hydrazones as potent anti-inflammatory and antibacterial agents. Medicinal Chemistry Research, 23, 3647-3658. Available at: [Link]

  • Dömling, A. (2002). Pseudo-multicomponent reactions. Chemical Reviews, 102(10), 3535-3576. Available at: [Link]

  • Yang, W., Zhang, Y., & Zhang, D.-C. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Structure Reports Online, 61(8), o2964-o2966. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Available at: [Link]

  • Grigor'ev, I. A., & Bakulev, V. A. (2017). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers, 4(10), 2034-2037. Available at: [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Available at: [Link]

  • De, S. K. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3547-3559. Available at: [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Garzarolli, G. F. (1881). Synthesis of derivatives of quinoline. American Chemical Journal, 3(1), 81-85. Available at: [Link]

  • Ugi, I. (1997). Ugi Four-Component Reactions Using Alternative Reactants. Pure and Applied Chemistry, 69(9), 1969-1972. Available at: [Link]

  • Padwa, A. (2005). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 5(2), 546-599. Available at: [Link]

  • Shaabani, A., et al. (2020). Synthesis of various N-heterocycles using the four-component Ugi reaction. In Advances in Heterocyclic Chemistry (Vol. 131, pp. 1-130). Academic Press. Available at: [Link]

  • Hamzik, P. J., et al. (2017). Aza Diels–Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. The Journal of Organic Chemistry, 82(24), 12975-12991. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2003). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. Organic Letters, 5(18), 3293-3296. Available at: [Link]

  • Thomas, J. P., et al. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. Polymer Chemistry, 12(19), 2853-2858. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for the [2+2+2] cycloaddition of acetylene to give benzene.... Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Yavari, I., et al. (2023). Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. Organic & Biomolecular Chemistry, 21(27), 5265-5273. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Benzylidene-p-toluidine. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing this important imine synthesis. Here, we will address common challenges, offer troubleshooting solutions, and present a validated protocol to help you achieve high yields and purity in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I've followed the standard procedure, but my yield of this compound is consistently low. What are the likely causes and how can I fix this?

A: Low yield in this condensation reaction is a common issue that can often be traced back to a few key factors related to the reaction equilibrium.

Causality and Remediation:

The formation of this compound from benzaldehyde and p-toluidine is a reversible condensation reaction that produces water as a byproduct.[1][2] According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired imine.[2]

Solutions:

  • Water Removal: The most critical factor for driving the reaction to completion is the efficient removal of water.

    • Dean-Stark Apparatus: For reactions in a solvent like toluene, using a Dean-Stark trap is highly effective. It azeotropically removes water as it is formed, physically separating it from the reaction mixture.[1][3]

    • Drying Agents: If a Dean-Stark apparatus is not feasible, particularly for smaller-scale reactions, anhydrous drying agents can be added directly to the reaction flask.[2][4]

      • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are common and effective choices.[2][3]

      • Molecular Sieves (4Å): These are particularly useful for achieving very dry conditions.[3][4]

  • Catalyst Choice and Concentration: While the reaction can proceed without a catalyst, an acid catalyst significantly accelerates the rate of imine formation.[1]

    • Optimal pH: The reaction rate is pH-dependent, with an optimal range typically between pH 4 and 5.[1]

    • Catalyst Selection: A few drops of glacial acetic acid are commonly used and effective.[5] Other catalysts like p-toluenesulfonic acid can also be employed.

    • Excess Acid: Avoid using a large excess of acid. This can lead to the protonation of the p-toluidine, rendering it non-nucleophilic and halting the reaction.

  • Purity of Reagents: The purity of your starting materials is crucial.

    • Benzaldehyde: Benzaldehyde can oxidize to benzoic acid upon exposure to air. The presence of benzoic acid can interfere with the reaction. It is best to use freshly distilled or a newly opened bottle of benzaldehyde.

    • p-Toluidine: p-Toluidine can also degrade and darken over time.[6] Using purified p-toluidine will ensure a cleaner reaction and better yield.

Issue 2: Formation of a Side Product or Impure Product

Q: My final product is an oil or a low-melting solid, and TLC analysis shows multiple spots. What are the likely impurities and how can I purify my product?

A: The presence of impurities can be due to unreacted starting materials, side reactions, or degradation.

Causality and Remediation:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have residual benzaldehyde and p-toluidine in your product mixture.

  • Side Reactions: While the formation of this compound is generally clean, side reactions can occur, especially under harsh conditions or with impure reagents.

Solutions:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction.[5] This will help you determine the optimal reaction time and ensure that the starting materials have been consumed.

  • Purification Techniques:

    • Recrystallization: This is the most common and effective method for purifying this compound.

      • Solvent Choice: Ethanol is a frequently reported and effective solvent for recrystallization.[5] Petroleum ether has also been shown to yield high-purity crystals.[6]

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography using silica gel with a non-polar eluent system (e.g., ethyl acetate/hexanes) can be used for separation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: The choice of solvent depends on the scale and method of water removal.

  • Toluene: Ideal for reactions using a Dean-Stark trap due to its ability to form an azeotrope with water.[3]

  • Ethanol: A common choice, especially for reactions catalyzed by a small amount of acid.[5] The product often precipitates from the ethanol solution upon cooling.

  • Solvent-Free: Green chemistry approaches, such as grinding the reactants together without a solvent, have also been explored for similar Schiff base syntheses.[5]

Q2: Can this reaction be performed at room temperature?

A2: While the reaction between aromatic aldehydes and amines can occur at room temperature, heating is generally recommended to increase the reaction rate and facilitate the removal of water, especially when using a Dean-Stark apparatus.[1] Refluxing in ethanol or toluene for 2-3 hours is a common procedure.[5]

Q3: Is it necessary to use an inert atmosphere (e.g., nitrogen or argon)?

A3: For this specific synthesis, an inert atmosphere is not strictly necessary but can be beneficial. It helps to prevent the oxidation of benzaldehyde to benzoic acid, which can improve the overall yield and purity of the product.

Q4: Are there alternative, "greener" methods for this synthesis?

A4: Yes, several green chemistry approaches have been developed for imine synthesis.

  • Microwave-Assisted Synthesis: This method can significantly reduce reaction times and often leads to higher yields.[8][9] Reactions can be carried out in a solvent or under solvent-free conditions.

  • Solvent-Free Grinding: As mentioned, mechanically grinding the solid reactants together, sometimes with a catalytic amount of acid, can be an effective and environmentally friendly method.[5]

High-Yield Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound.

Materials and Reagents:
  • Benzaldehyde (freshly distilled)

  • p-Toluidine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:
  • To a 250 mL round-bottom flask, add p-toluidine (10.7 g, 0.1 mol) and toluene (100 mL).

  • Stir the mixture until the p-toluidine is fully dissolved.

  • Add benzaldehyde (10.6 g, 0.1 mol) to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Set up the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 2-3 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting solid crude product can then be purified by recrystallization from ethanol.

Data Presentation

CatalystSolventReaction Time (hours)Yield (%)Reference
Acetic AcidEthanol2-3>90%[5]
p-Toluenesulfonic AcidToluene2-3High[3]
None (Grinding)Solvent-free0.5-1Variable[5]
MicrowaveSolvent-free0.1-0.2High[9]

Visualizations

Reaction Mechanism

The formation of this compound proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.

reaction_mechanism benzaldehyde Benzaldehyde carbinolamine Carbinolamine Intermediate benzaldehyde->carbinolamine + p-Toluidine p_toluidine p-Toluidine p_toluidine->carbinolamine imine This compound carbinolamine->imine - H2O water Water

Caption: Mechanism of this compound synthesis.

Experimental Workflow

experimental_workflow start Combine Reactants (Benzaldehyde, p-Toluidine, Toluene) add_catalyst Add Catalyst (p-Toluenesulfonic Acid) start->add_catalyst reflux Reflux with Dean-Stark Trap (2-3 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Toluene (Rotary Evaporator) cool->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize filter_dry Filter and Dry Product recrystallize->filter_dry end Pure this compound filter_dry->end

Caption: High-yield experimental workflow.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]

  • Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, March 26). Preparation of p-Toluidine. Retrieved from [Link]

  • ResearchGate. (2018, February 9). Problem in synthesis of imine?. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene- 4-Nitroaniline and their inhibitory activities. Retrieved from [Link]

  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

Sources

Common impurities in N-Benzylidene-p-toluidine synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzylidene-p-toluidine Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this imine synthesis. Here, we address frequent issues, from identifying common impurities to implementing effective purification strategies, ensuring you achieve a high-purity final product.

Overview of the Synthesis

The synthesis of this compound is a classic example of imine formation (a Schiff base), resulting from the condensation reaction between benzaldehyde and p-toluidine. The reaction is typically catalyzed by a small amount of acid and involves the removal of water to drive the equilibrium toward the product.[1] While straightforward in principle, the reaction's success is highly dependent on the purity of the starting materials and the control of reaction conditions.

The core reaction is as follows:

Benzaldehyde + p-Toluidine ⇌ this compound + H₂O

This equilibrium is a critical concept; the presence of excess water can lead to the hydrolysis of the imine product back to its starting materials, reducing the overall yield.[2]

Logical Workflow for Synthesis & Purification

Below is a general workflow from starting materials to the purified product. Each step presents potential challenges that this guide will address.

SynthesisWorkflow Start Starting Materials (Benzaldehyde, p-Toluidine) Reaction Condensation Reaction (Solvent + Acid Catalyst) Start->Reaction 1. Reaction Setup Crude Crude Product Isolation (Filtration/Evaporation) Reaction->Crude 2. Quenching & Isolation Wash Work-up & Washing (Acid/Base Washes) Crude->Wash 3. Initial Purification Recrystal Recrystallization Wash->Recrystal 4. Final Purification Pure Pure this compound Recrystal->Pure 5. Drying & Analysis

Caption: General experimental workflow for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes?

A1: Low yield is one of the most common issues and typically points to an unfavorable reaction equilibrium or loss of product during work-up.

  • Causality - The Role of Water: The formation of an imine is a reversible process where water is a byproduct.[1] If water is not effectively removed from the reaction mixture, Le Châtelier's principle dictates that the equilibrium will shift back towards the reactants (benzaldehyde and p-toluidine), thus lowering your yield. This is especially problematic if your solvents are not anhydrous or if the starting materials have absorbed atmospheric moisture.[2]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents. If your reaction solvent is toluene or cyclohexane, employing a Dean-Stark apparatus is an excellent method to azeotropically remove water as it forms.[1]

    • Use a Dehydrating Agent: For reactions in solvents like ethanol or methanol where a Dean-Stark is not feasible, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) directly to the reaction flask.[2]

    • Check Catalyst Concentration: While acid catalysis is necessary, too much acid can lead to side reactions or polymerization. A few drops of glacial acetic acid are often sufficient.[1]

Q2: My final product is off-white, yellow, or reddish-brown, not the expected pale yellow solid. Why?

A2: Discoloration is almost always indicative of impurities. The likely culprits are oxidized starting materials or side products.

  • Causality - Oxidation and Impurities:

    • p-Toluidine Oxidation: Aromatic amines like p-toluidine are notoriously susceptible to air oxidation, forming highly colored impurities. If your p-toluidine starting material is dark, it should be purified before use, for example, by recrystallization or distillation.[3]

    • Benzaldehyde Oxidation: Benzaldehyde can easily oxidize to benzoic acid upon exposure to air. While benzoic acid is colorless, its presence indicates poor quality starting material and can complicate purification.

  • Troubleshooting & Purification Protocol:

    • Assess Starting Materials: Always use freshly distilled or purified benzaldehyde and clean, light-colored p-toluidine.

    • Purification via Recrystallization: This is the most effective method for removing colored impurities. Ethanol is a commonly used and effective solvent for recrystallization.[1][4]

    • Use of Activated Charcoal: If the product remains colored after one recrystallization, perform a second one, adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing the product to crystallize.

Q3: The melting point of my product is low and broad. How do I identify and remove the impurities?

A3: A depressed and broad melting point range is a classic sign of an impure compound. The most probable impurities are unreacted starting materials or hydrolysis products.

  • Causality - Common Contaminants:

    • Unreacted Benzaldehyde & p-Toluidine: Incomplete reaction leaves starting materials in your crude product.

    • Hydrolysis: The imine product can hydrolyze back to the starting materials if exposed to water during the work-up, especially if the pH is not controlled.[5]

    • Side-Products: Under certain conditions (e.g., strong base), benzaldehyde can undergo the Cannizzaro reaction to produce benzyl alcohol and benzoic acid.[6]

This troubleshooting diagram can help guide your purification strategy based on the suspected impurity.

Troubleshooting Start Crude Product (Low/Broad M.P.) Dissolve Dissolve in Organic Solvent (e.g., Dichloromethane, Ether) Start->Dissolve Wash_Base Wash with aq. NaHCO₃ Dissolve->Wash_Base Removes Benzoic Acid Wash_Acid Wash with dilute aq. HCl Wash_Base->Wash_Acid Removes p-Toluidine Wash_Bisulfite Wash with aq. NaHSO₃ (Optional) Wash_Acid->Wash_Bisulfite Removes Benzaldehyde Dry Dry Organic Layer (e.g., over MgSO₄) Wash_Bisulfite->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystal Recrystallize Evaporate->Recrystal Pure Pure Product Recrystal->Pure

Caption: Troubleshooting flowchart for purifying crude this compound.

Impurity Reference Table

The following table summarizes the common impurities, their origin, and the most effective methods for their removal.

ImpurityLikely OriginPhysical PropertiesRecommended Removal Method
p-Toluidine Unreacted starting materialSolid, M.P. ~44°CWash crude organic solution with dilute HCl.
Benzaldehyde Unreacted starting materialLiquid, B.P. ~179°CWash crude organic solution with sodium bisulfite (NaHSO₃).[7]
Benzoic Acid Oxidation of benzaldehydeSolid, M.P. ~122°CWash crude organic solution with dilute NaHCO₃ or Na₂CO₃.[6]
Water Byproduct of reactionLiquid, B.P. 100°CUse of dehydrating agents during reaction; drying organic extracts with MgSO₄ or Na₂SO₄.
Oxidized Amines Air oxidation of p-toluidineVarious colored compoundsRecrystallization, potentially with activated charcoal.

Detailed Experimental Protocol: Purification of Crude this compound

This protocol provides a self-validating workflow for purifying the crude product obtained after the initial reaction.

Objective: To remove unreacted starting materials and side-products to obtain high-purity this compound.

Materials:

  • Crude this compound

  • Dichloromethane (or Diethyl Ether)

  • 5% Hydrochloric Acid (aq.)

  • 5% Sodium Bicarbonate (aq.)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Beakers, Separatory Funnel, Erlenmeyer Flask, Buchner Funnel, Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane in a beaker or flask. Use approximately 10-15 mL of solvent per gram of crude product.

  • Acid Wash (Removes p-Toluidine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 5% HCl solution.

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

    • Allow the layers to separate. The aqueous layer (bottom, if using dichloromethane) contains the protonated p-toluidine salt. Drain and discard the aqueous layer.

    • Rationale: The basic amine (p-toluidine) is protonated by the acid to form a water-soluble ammonium salt, which is extracted into the aqueous phase.

  • Base Wash (Removes Benzoic Acid):

    • To the organic layer remaining in the funnel, add an equal volume of 5% NaHCO₃ solution.

    • Shake and vent as before. Be cautious as CO₂ gas may be evolved if acidic impurities are present.

    • Allow the layers to separate, then drain and discard the aqueous layer.

    • Rationale: Any acidic impurity like benzoic acid is deprotonated by the base to form a water-soluble carboxylate salt.

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated brine solution. This helps to remove any remaining dissolved water from the organic layer.

    • Drain and discard the aqueous brine layer.

  • Drying:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder).

    • Swirl the flask for several minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the semi-purified solid product.

  • Recrystallization (Final Purification):

    • Transfer the solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until all the solid dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals have formed, cool the flask further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Allow the crystals to air-dry completely.

  • Validation:

    • Check the melting point of the dried crystals. Pure this compound should have a sharp melting point.

    • Obtain spectroscopic data (e.g., ¹H NMR, IR) to confirm the structure and purity.

References

  • Quora. (2018). How do we convert p-toluidine from benzene? Available at: [Link]

  • Ali, B. G., et al. (2016). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. Available at: [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Available at: [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. Available at: [Link]

  • Awadhiya, A., et al. (2010). Hydrolysis of Mono-p-Toluidine Phosphate in Buffer Media. Asian Journal of Chemistry.
  • Google Patents. (2011). CN102180801A - Production method of p-toluidine.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Available at: [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Journal of Chemical Education. (1981). Synthesis of 3,4-dihydro-3-(p-methylphenyl)
  • Sciencemadness Discussion Board. (2014). Preparation of p-Toluidine. Available at: [Link]

  • PrepChem.com. (n.d.). (1) Preparation of N-Benzenesulfonyl-p-toluidine. Available at: [Link]

  • ResearchGate. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Available at: [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • PubChem. (n.d.). N-benzylidene-4-methylaniline. Available at: [Link]

  • ResearchGate. (2018). Problem in synthesis of imine? Available at: [Link]

  • Wyzant Ask An Expert. (2019). Organic Chemistry Laboratory Questions. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid.
  • PMC - NIH. (2019). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Available at: [Link]

  • Google Patents. (2013). CN103214392A - Synthetic method of N-benzylideneaniline compound.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

Sources

Side reactions to avoid during the formation of N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Optimization & Impurity Control

Status: Active Assigned Specialist: Senior Application Scientist Topic: Side reactions to avoid during the formation of N-Benzylidene-p-toluidine[1]

Executive Summary

The synthesis of this compound is a classic condensation between p-toluidine (amine) and benzaldehyde (carbonyl).[1][2] While mechanistically straightforward, the reaction is governed by a delicate equilibrium.[3] The primary failure mode is not the formation of exotic byproducts, but the reversion to starting materials (hydrolysis) due to improper water management.[3]

This guide moves beyond basic textbook instructions to address the causality of failure, focusing on thermodynamic control and raw material integrity.

Module 1: The Primary Antagonist – Hydrolysis

The Equilibrium Trap

The formation of the imine (Schiff base) is reversible.[3] The presence of water—whether generated by the reaction or introduced via solvents—will drive the equilibrium back to the left (Le Chatelier’s Principle), hydrolyzing the product back into the amine and aldehyde.[3]

The Equation:


[1][2][3]
Critical Control Points
  • Solvent Selection: Avoid solvents that hold water tenaciously (e.g., wet ethanol).[1][2][3] Use azeotropic solvents (Toluene, Cyclohexane) if using a Dean-Stark trap.[1][2][3]

  • Desiccants: For small-scale reactions, add activated 3Å or 4Å Molecular Sieves directly to the reaction flask.

  • Workup Hazard: NEVER wash the crude reaction mixture with aqueous acid.[1][3] The imine bond is acid-labile and will hydrolyze immediately.[1][2]

Visualization: The Hydrolysis Pathway

The following diagram illustrates the mechanism and the specific points where water acts as a "poison" to the yield.[3]

HydrolysisPathway cluster_control Control Strategy Reactants Reactants (p-Toluidine + Benzaldehyde) Intermediate Carbinolamine (Unstable Intermediate) Reactants->Intermediate Nucleophilic Attack Intermediate->Reactants Reversion Product This compound (Imine) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water Product->Intermediate + H2O (Hydrolysis) DeanStark Dean-Stark Trap (Azeotropic Removal) Water->DeanStark Removes MolSieves Molecular Sieves (Physical Adsorption) Water->MolSieves Traps

Figure 1: The reversible nature of Schiff base formation.[3] Red arrows indicate the hydrolysis pathway triggered by excess water.

Module 2: Raw Material Integrity (Pre-Reaction)

Before mixing reagents, you must ensure the "inputs" are pure.[3] Impurities in benzaldehyde and p-toluidine are common causes of side reactions like oxidation and oligomerization.[1][2]

Impurity Profile & Mitigation Table
ComponentCommon ImpurityVisual IndicatorMechanism of FailureCorrective Action
Benzaldehyde Benzoic AcidWhite crystals in liquid; acidic smell.[1][2]Catalyst Poisoning: Benzoic acid alters the pH profile.[3] Cannizzaro Risk: If base is used to neutralize, benzaldehyde may disproportionate.[3]Wash: Wash benzaldehyde with 10% NaHCO₃, dry over MgSO₄, and distill under reduced pressure (or N₂).[3]
p-Toluidine Oxidation Products (Azo/Nitro)Dark brown/red color (should be colorless/white).[1][2][3]Radical Oxidation: Leads to complex colored tars (oligomers) that are difficult to crystallize.[1][3]Recrystallization: Recrystallize from dilute ethanol/water with a pinch of activated charcoal to remove colored impurities.[3]

Module 3: Catalyst & pH Management

The "Bell Curve" of pH

Reaction rate is pH-dependent.[1][2]

  • Too Acidic (pH < 3): The amine (p-toluidine) becomes protonated (

    
    ).[1][2][3] It loses its lone pair and becomes non-nucleophilic.[1][2][3] Reaction Stops. 
    
  • Too Basic (pH > 6): The carbonyl oxygen of benzaldehyde is not sufficiently protonated/polarized.[3] The carbon is not electrophilic enough.[3] Reaction Slows.

  • Optimal Zone (pH 4.0 - 5.0): Sufficient acid to activate the carbonyl, but enough free amine exists to attack it.[3]

Recommended Catalyst: Glacial Acetic Acid (trace amount) or p-Toluenesulfonic acid (p-TsOH) (0.1 mol%).[1][2][3]

Module 4: Optimized Experimental Protocol

Objective: Synthesis of this compound with minimized hydrolysis risk.

  • Preparation:

    • Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar.

    • Option A (High Yield): Attach a Dean-Stark trap and reflux condenser.[1][2][3]

    • Option B ( Rapid/Small Scale): Add 5g of activated 4Å Molecular Sieves directly to the flask.

  • Reaction:

    • Add p-Toluidine (10.7 g, 0.1 mol) and Benzaldehyde (10.6 g, 0.1 mol) to Toluene (100 mL) .

    • Add 2-3 drops of Glacial Acetic Acid .

    • Reflux for 2–3 hours.[1][2][3] Monitor water collection in the Dean-Stark trap (theoretical max: ~1.8 mL).[1][2][3]

  • Isolation (Crucial Step):

    • Do not wash with water.[3]

    • Evaporate Toluene on a Rotary Evaporator.

    • The residue will likely be an oil that solidifies upon cooling or scratching.[3]

    • Recrystallization: Dissolve the solid in a minimum amount of hot Ethanol (absolute).[3] Cool slowly to 0°C.

  • Characterization:

    • Appearance: Pale yellow or white plates/needles.[1][2][3]

    • Melting Point: ~33–35°C (Note: This is a low-melting solid; purity is essential for solidification).[1][2][3]

Module 5: Troubleshooting & FAQs

Q1: My product remains a dark oil and refuses to crystallize. Why?

Diagnosis: This is likely due to residual solvent or oxidation impurities .[1][2]

  • The Fix:

    • Ensure all Toluene is removed (high vacuum).[1][2][3]

    • If the oil is dark orange/red, your p-toluidine was likely oxidized.[1][2][3] Dissolve in ethanol, treat with activated charcoal, filter hot, and re-attempt crystallization.

    • "Seed" the oil with a crystal of pure product or scratch the glass side of the flask to induce nucleation.

Q2: I washed my reaction with dilute HCl to remove unreacted amine, and my yield vanished. What happened?

Diagnosis: Acid Hydrolysis.

  • The Science: You reversed the reaction. The imine bond (

    
    ) is unstable in aqueous acid.[3]
    
  • The Fix: Never use acid washes.[3] To remove unreacted amine, rely on recrystallization.[3] The difference in solubility between the Schiff base and the starting amine in cold ethanol allows for separation.[3]

Q3: Can I use Acetone as a solvent?

Diagnosis: Side Reaction Risk (Aldol/Ketimine). [3]

  • The Science: Acetone is a ketone.[3] While less reactive than benzaldehyde, p-toluidine can react with acetone to form a ketimine.[1][2][3] Furthermore, acetone can undergo self-aldol condensation under certain catalytic conditions.[1][2][3]

  • The Fix: Stick to non-enolizable solvents like Toluene, Dichloromethane, or Ethanol.[3]

Q4: The melting point is lower than the literature value (35°C).

Diagnosis: Wet Product (Hydrolysis).

  • The Science: Even atmospheric moisture can hydrolyze the surface of the crystals, lowering the melting point (depression).[3]

  • The Fix: Dry the crystals in a vacuum desiccator over

    
     or Silica Gel for 24 hours before measuring MP.
    

References

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][2][3] (Standard reference for Schiff base preparation and dehydration techniques).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Mechanistic details on imine formation, hydrolysis, and pH dependence).

  • Layer, R. W. (1963).[1][2][3] The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.[3] Link

  • Sprung, M. M. (1940).[1][2][3] A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews, 26(3), 297–338.[3] Link[1][2][3]

  • LookChem. (n.d.). This compound Safety & Properties. Retrieved from Link (Verification of physical properties).[1][3]

Sources

Recrystallization techniques for purifying N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of N-Benzylidene-p-toluidine, this technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions. Designed for researchers, scientists, and drug development professionals, this resource offers practical, field-proven insights into optimizing the recrystallization process for this imine compound.

Part 1: Foundational Principles and Core Protocol

This compound, an imine synthesized from benzaldehyde and p-toluidine, often requires rigorous purification to remove unreacted starting materials and side products. Recrystallization is a powerful technique for this purpose, leveraging the differential solubility of the compound and impurities in a chosen solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound sparingly at low temperatures but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[3]

Mechanism of Recrystallization

The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools slowly and undisturbed, the solubility of the this compound decreases, forcing it to crystallize out of the solution. The slower the cooling process, the larger and purer the crystals, as the ordered crystal lattice structure selectively incorporates the target molecule while excluding impurities.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the standard procedure for purifying crude this compound.

Step 1: Solvent Selection A preliminary solvent screen is crucial. Ethanol is often a suitable choice for imines of this nature. A mixed solvent system, such as ethanol-water, can also be effective. The goal is to find a solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.[4][5]

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a boiling chip and the chosen solvent (e.g., 95% ethanol) dropwise while heating the flask on a hot plate.

  • Add the minimum amount of boiling solvent required to just dissolve the solid completely.[6][7] Using excess solvent is a common error that will significantly reduce the final yield.

Step 3: Hot Filtration (Optional) If insoluble impurities or colored contaminants are present, a hot gravity filtration is necessary.

  • If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[7][8]

  • Pre-heat a separate flask and a stemless funnel to prevent premature crystallization.[9]

  • Pour the hot solution through a fluted filter paper in the stemless funnel to filter out the charcoal and any other insoluble materials.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

Step 5: Crystal Collection and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[6]

  • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

Step 6: Drying

  • Transfer the crystals to a watch glass and allow them to air dry completely.

  • Determine the melting point of the purified crystals to assess purity. The literature melting point of p-toluidine is approximately 44°C.[10] A sharp melting point close to the literature value indicates high purity.

Recrystallization Workflow Diagram

G A Step 1: Dissolve Crude Solid in Minimum Hot Solvent B Step 2: Hot Gravity Filtration (If Insoluble Impurities Present) A->B Optional C Step 3: Cool Solution Slowly to Induce Crystallization A->C B->C D Step 4: Collect Crystals via Vacuum Filtration C->D E Step 5: Wash Crystals with Ice-Cold Solvent D->E F Step 6: Dry Purified Crystals E->F

Caption: Standard workflow for the recrystallization of this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

  • Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the boiling point of the solvent being higher than the compound's melting point or the solution being too concentrated.[7]

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool more slowly. You can also try scratching the inner surface of the flask with a glass rod at the liquid-air interface to provide a nucleation site for crystal growth.

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?

  • Causality: This is typically due to one of two reasons: either too much solvent was added, and the solution is not supersaturated, or the solution is supersaturated but requires induction to begin crystallization.[6]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[6]

    • Reduce Solvent Volume: If induction fails, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.[7]

    • Use an Anti-Solvent: If you are using a soluble solvent (like ethanol), you can try adding a miscible "anti-solvent" (like water) dropwise until the solution becomes cloudy, then reheat until it is clear and cool again.[11][12]

Q3: My final yield is very low. How can I improve it?

  • Causality: Low yield is a common problem with several potential causes: using too much solvent during dissolution, incomplete crystallization, loss of material during transfers, or washing the crystals with solvent that is not ice-cold.[6]

  • Solution:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent to dissolve the crude product.

    • Maximize Cooling: Allow sufficient time for cooling and consider leaving the flask in an ice bath for at least 20-30 minutes to ensure maximum precipitation.

    • Use Ice-Cold Rinse: Always use a minimal amount of ice-cold solvent for the final wash on the Büchner funnel. Warm solvent will redissolve some of your product.[6]

Q4: The recrystallized product is still colored. How do I remove colored impurities?

  • Causality: The color is likely due to high molecular weight, conjugated impurities or oxidation products of the starting p-toluidine.[13] These are often present in small quantities but are highly colored.

  • Solution:

    • Redissolve the colored crystals in the minimum amount of hot solvent.

    • Add a very small amount (a spatula tip) of activated charcoal to the solution.

    • Gently boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual.[7][8] Be aware that using too much charcoal can also adsorb your product and reduce the yield.

Q5: Crystals formed in the funnel during hot filtration. How can I prevent this?

  • Causality: This happens when the hot, saturated solution cools too quickly as it passes through the filter funnel and paper, causing the product to crystallize prematurely.[9]

  • Solution:

    • Use a Stemless Funnel: A stemless funnel minimizes the surface area where crystallization can occur.[9]

    • Preheat Everything: Place the filter funnel and the receiving flask on the hot plate to warm them before filtering. You can also pour a small amount of hot, pure solvent through the funnel immediately before filtering your solution.

    • Keep the Solution Hot: Ensure the solution stays at or near its boiling point during the transfer. Pour the solution in small batches to minimize cooling time in the funnel.[9]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

The most common impurities are unreacted starting materials: benzaldehyde and p-toluidine. P-toluidine can also be present as an oxidized, often colored, impurity.[4][13] The recrystallization is designed to separate the less polar imine product from the more polar (or in the case of benzaldehyde, more volatile) starting materials.

Q2: Is this compound susceptible to hydrolysis?

Yes, the imine (C=N) bond is susceptible to hydrolysis, especially in the presence of acid or excess water, which would revert the compound back to benzaldehyde and p-toluidine.[8][14] For this reason, it is crucial to use high-purity, neutral solvents and to ensure the final product is thoroughly dried.

Q3: How do I choose the best recrystallization solvent if I don't know where to start?

A systematic solvent screening is the best approach.[3] Place a small amount of your crude product (20-30 mg) in several different test tubes. Add a small amount of a different solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature. Then, heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound when hot. Finally, cool the dissolved solutions to see if crystals form. The principle of "like dissolves like" can be a useful starting point; this compound is a relatively non-polar aromatic molecule, so solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are good candidates.[7]

Troubleshooting Decision Tree

G Start Problem Encountered During Recrystallization Prob1 No Crystals Formed Start->Prob1 Prob2 Compound Oiled Out Start->Prob2 Prob3 Low Yield Start->Prob3 Prob4 Product is Colored Start->Prob4 Cause1a Too Much Solvent Used Prob1->Cause1a Cause1b Supersaturated Solution Prob1->Cause1b Cause2 Solution Too Concentrated or Cooled Too Quickly Prob2->Cause2 Cause3 Excess Solvent / Incomplete Cooling / Improper Washing Prob3->Cause3 Cause4 Conjugated Impurities Present Prob4->Cause4 Sol1a Boil off excess solvent Cause1a->Sol1a Sol1b Scratch flask / Add seed crystal Cause1b->Sol1b Sol2 Reheat, add more solvent, cool slowly Cause2->Sol2 Sol3 Use min. hot solvent / Cool thoroughly / Wash with ice-cold solvent Cause3->Sol3 Sol4 Use activated charcoal & hot filter Cause4->Sol4

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • What the best solvent can be used to recrystallize p-phenylenediamine? (2016). ResearchGate. Retrieved from [Link]

  • Recrystallization with two solvents. (2019). Reddit. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Preparation of p-Toluidine. (2014). Sciencemadness Discussion Board. Retrieved from [Link]

  • Yang, W., Zhang, Y., & Zhang, D. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Crystallographic Communications, 61(Pt 9), o2964–o2966. Retrieved from [Link]

  • N-benzylidene-4-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • N -Benzylidene- p -toluidine Safety Data Sheet. (n.d.). LookChem. Retrieved from [Link]

  • m-Toluidine, N-benzyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Why isn't p-toluidine soluble in water? (2021). Quora. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ji, W., et al. (2021). Solvothermal Depolymerization and Recrystallization of Imine-Linked Two-Dimensional Covalent Organic Frameworks. Chemical Science, 12(48). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • N-benzyl-4-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Synthetic method and purifying technique for high-purity p-toluidine-3-sulfonic acid (4B acid). (1996). Google Patents.
  • Amaria Moulay, A., et al. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. Bulletin of the Chemical Society of Ethiopia, 37(3). Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Retrieved from [Link]

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Which is more basic benzylamine or p-toluidine? (2021). Quora. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]

Sources

Stability and storage conditions for N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzylidene-p-toluidine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS 2272-45-9). As a crucial Schiff base intermediate, its stability is paramount for reproducible and successful experimentation.[1] This document addresses common questions and troubleshooting scenarios related to its storage, handling, and degradation.

Frequently Asked Questions (FAQs) on Stability and Storage

This section covers the fundamental principles for maintaining the integrity of this compound.

Question 1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container.[2] The storage environment must be dry and well-ventilated .[3][4][5] To prevent degradation from atmospheric components, storing the compound under an inert gas atmosphere (e.g., argon or nitrogen) is strongly recommended.

Causality Explained: The primary driver for these conditions is the compound's susceptibility to hydrolysis and oxidation. The imine (C=N) bond is the point of vulnerability. Refrigeration slows down the kinetics of potential degradation reactions, while a dry, inert atmosphere minimizes the presence of reactants like water and oxygen that can attack this bond.

Question 2: Why are "air sensitive" and "store under inert gas" warnings so critical for this compound?

These warnings directly relate to the chemical reactivity of the imine functional group. The main degradation pathway for this compound is hydrolysis .

  • Moisture (Hydrolysis): The C=N bond is formed by the condensation of benzaldehyde and p-toluidine, a reaction that eliminates a molecule of water.[1][6] This reaction is reversible. In the presence of moisture, the imine can hydrolyze back to its starting components: benzaldehyde and p-toluidine. This process can be accelerated by acidic or basic conditions.[7][8]

  • Oxygen (Oxidation): While hydrolysis is the primary concern, prolonged exposure to atmospheric oxygen can lead to oxidative side reactions, further compromising the purity of the material.

Storing under an inert gas like argon or nitrogen displaces both moisture and oxygen from the container's headspace, creating a protective environment that preserves the compound's chemical integrity.

Question 3: What are the common visual signs of this compound degradation?

A pure sample of this compound is typically a solid, which may appear as yellow crystals.[1] Signs of degradation include:

  • Change in Physical State: The solid may become oily, sticky, or begin to liquefy. This is often due to the formation of benzaldehyde (a liquid at room temperature) and p-toluidine (a low-melting-point solid) from hydrolysis.

  • Color Change: A noticeable darkening or change in color can indicate the formation of impurities from oxidation or other side reactions.

  • Odor: The characteristic almond-like smell of benzaldehyde may become apparent if significant hydrolysis has occurred.

Question 4: How stable is this compound in solution, and what are the best practices for preparing and storing solutions?

The stability of this compound in solution is highly dependent on the solvent.

  • Recommended Solvents: Use dry, aprotic solvents (e.g., anhydrous toluene, THF, or dichloromethane). Ensure the solvent has a low water content (<50 ppm is ideal).

  • Solvents to Avoid: Avoid protic solvents like methanol, ethanol, and especially water, as they can actively participate in the hydrolysis of the imine. Solutions in acidic or non-anhydrous conditions will degrade rapidly.

  • Best Practices: Solutions should be prepared fresh for each experiment whenever possible. If a stock solution must be stored, it should be kept in a tightly sealed container with a septum, under an inert atmosphere, and refrigerated. Do not store solutions for extended periods.

Question 5: Is the compound particularly sensitive to temperature or light?

  • Thermal Stability: Schiff bases, in general, exhibit good thermal stability, and this compound is stable at elevated temperatures provided it is in an anhydrous environment.[7][9][10][11] The primary risk from high heat is not thermal decomposition of the imine itself, but rather an acceleration of the hydrolysis rate if any moisture is present.

  • Photostability: While many Schiff bases are reasonably photostable, it is always good laboratory practice to protect sensitive organic reagents from direct, prolonged light exposure to prevent potential photochemical side reactions.[12][13] Storing the compound in an amber vial or in a dark location like a refrigerator or cabinet is a prudent measure.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from compromised this compound.

Scenario 1: My reaction is providing low yields or failing completely. How can I confirm if my this compound has degraded?

If you suspect starting material degradation, it is crucial to re-verify its purity before proceeding. A multi-point check provides the most reliable assessment.

Protocol: Assessing the Purity of Stored this compound
  • Visual Inspection: Check for the signs of degradation mentioned in FAQ #3 (oiliness, color change, odor).

  • Melting Point Analysis: Determine the melting point of your sample. Pure this compound has a melting point of approximately 44°C.[14] A significantly depressed or broad melting point range is a strong indicator of impurities, likely from hydrolysis.

  • Thin-Layer Chromatography (TLC):

    • Spot your sample on a TLC plate alongside authentic samples of benzaldehyde and p-toluidine if available.

    • Elute with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • The presence of spots corresponding to benzaldehyde and/or p-toluidine confirms hydrolytic degradation.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum. The key diagnostic signal for the imine is the methine proton (-CH=N-), which appears as a singlet around 8.5 ppm.

    • Look for the appearance of a new singlet around 10 ppm, which is characteristic of the aldehyde proton of benzaldehyde. The presence of this signal is definitive proof of hydrolysis.

Scenario 2: My stored this compound has become an oily solid. What has happened and can I rescue it?

This is a classic sign of hydrolysis. The compound has partially reverted to liquid benzaldehyde and low-melting p-toluidine.

  • Cause: Exposure to atmospheric moisture. The container may not have been sealed properly, or it was opened frequently in a humid environment.

  • Can it be used? It is not recommended to use the material directly in a reaction. The impurities will interfere with reaction stoichiometry and may lead to unwanted side products.

  • Remediation: For critical applications, purification may be possible via recrystallization from a suitable anhydrous solvent. However, for most purposes, it is more reliable and cost-effective to discard the degraded material according to safety protocols and use a fresh, pure batch.

Data and Visualization

Table 1: Summary of Storage and Handling Conditions
ParameterRecommendationRationale and Scientific Justification
Temperature 2–8°C (Refrigerated)[2]Slows the rate of all potential degradation pathways, primarily hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation of the imine bond.
Moisture Store in a dry/desiccated environment.[3][4]Water is a key reactant in the hydrolytic cleavage of the imine back to its parent aldehyde and amine.
Light Protect from light (Amber Vial/Darkness).Prevents potential photochemically induced side reactions, ensuring maximum purity.
Container Tightly sealed container.[3][5][15]Creates a physical barrier against the ingress of atmospheric moisture and oxygen.
Diagram 1: Primary Degradation Pathway

The following diagram illustrates the reversible nature of imine formation and its susceptibility to hydrolysis, which is the principal stability concern for this compound.

G cluster_products Products benzaldehyde Benzaldehyde (Aldehyde) imine This compound (Imine/Schiff Base) benzaldehyde->imine Condensation (-H₂O) p_toluidine p-Toluidine (Primary Amine) imine->benzaldehyde Hydrolysis (+H₂O) hydrolysis_note Moisture drives the reaction backward, causing degradation of the imine product. water_prod Water

Caption: Hydrolytic Degradation Pathway of this compound.

References

  • This compound - LookChem. LookChem. [Link]

  • p-TOLUIDINE AR - Loba Chemie. Loba Chemie. [Link]

  • SAFETY DATA SHEET p-Toluidine - Deepak Nitrite. Deepak Nitrite. [Link]

  • Safety Data Sheet: p-toluidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • N-benzylidene-4-methylaniline | C14H13N | CID 75276 - PubChem - NIH. PubChem. [Link]

  • N-(4-Methylbenzylidene)-P-toluidine | C15H15N | CID 525721 - PubChem. PubChem. [Link]

  • This compound (2272-45-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. Chemchart. [Link]

  • REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. World Journal of Pharmaceutical Sciences. [Link]

  • Thermally Stable Imines as New Potential Nonlinear Optical Materials - ACS Publications. ACS Publications. [Link]

  • m-Toluidine, N-benzyl - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Green-synthesis, characterization, photostability and polarity studies of novel Schiff base dyes using spectroscopic methods - PubMed. PubMed. [Link]

  • Review on Synthesis of Schiff base - Dhyey Academy. Dhyey Academy. [Link]

  • Is Imine group stable at high Temp.? - ResearchGate. ResearchGate. [Link]

  • Imine formation-Typical procedures - OperaChem. OperaChem. [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing). The Royal Society of Chemistry. [Link]

  • Imine Formation (Mechanism, Forward and Reverse Directions) - YouTube. YouTube. [Link]

  • N-(3-Nitrobenzylidene)-p-toluidine - ResearchGate. ResearchGate. [Link]

  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications - ResearchGate. ResearchGate. [Link]

  • LITERATURE REVIEW ON SCHIFF BASES - IIP Series. IIP Series. [Link]

  • Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC. PMC. [Link]

  • Color-Coordinated Photocatalysis of the One-Pot Synthesis of Schiff Bases from Benzyl Alcohol and Nitro Compounds Using a Hybrid Magnetic Catalyst - MDPI. MDPI. [Link]

  • How do we convert p-toluidine from benzene? - Quora. Quora. [Link]

  • 21.4: Imine formation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Hydrolysis of Mono-p-Toluidine Phosphate in Buffer Media. Oriental Journal of Chemistry. [Link]

  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. International Journal of Chemical Studies. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC. PMC. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - ResearchGate. ResearchGate. [Link]

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Catalyst selection for optimizing N-Benzylidene-p-toluidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of N-Benzylidene-p-toluidine (a Schiff base) via the condensation of p-toluidine and benzaldehyde is a classic equilibrium-driven reaction.[1][2] While conceptually simple, users often encounter issues with incomplete conversion , hydrolysis during purification , and "oiling out" due to the product's low melting point (~33–35°C).

This guide prioritizes catalyst selection to shift equilibrium and water management to prevent hydrolysis.[1][2] We strongly recommend evaluating Green/Mechanochemical methods (Grinding or Natural Acid catalysis) as they often outperform traditional reflux methods for this specific substrate.[1][2]

Module 1: Catalyst Selection Matrix

User Query: "Which catalyst should I use? I see references for acetic acid, Lewis acids, and even fruit juices."

Technical Insight: The reaction requires acid catalysis to protonate the carbonyl oxygen (increasing electrophilicity). However, too much acid protonates the amine nucleophile (p-toluidine), deactivating it.[2] The ideal catalyst balances these factors or acts as a dehydrating agent to drive equilibrium.

Comparative Performance Table
Catalyst ClassSpecific AgentTypical YieldReaction TimeProsCons
Green / Natural Lemon Juice / Gooseberry Extract [1, 2]94–97% 10–30 minEco-friendly, solvent-free, high yield, simple workup.[1][2]Variation in natural acid concentration (citric/ascorbic).[1][2]
Mechanochemical None (Grinding) [2]~95% 10–20 minSolvent-free, no catalyst cost, "Green," avoids hydrolysis.[2]Requires manual or ball-milling energy; scale-up limits.[1][2]
Traditional Brønsted Glacial Acetic Acid [4]70–85%1–3 hrs (Reflux)Standard reagent, predictable kinetics.[2]Requires solvent (EtOH), heat, and water removal (equilibrium limited).[2]
Lewis Acid ZnCl₂ / Silica-H₂SO₄ [3]85–92%30–60 minActs as dehydrating agent, drives equilibrium.[1][2]Lewis acids can be moisture sensitive; Silica supports can cause hydrolysis during isolation.[1][2]
Decision Logic (Visualized)

CatalystSelection Start Select Catalyst Strategy Constraint1 Constraint: Green/Sustainability? Start->Constraint1 Constraint2 Constraint: Scale > 100g? Constraint1->Constraint2 No GreenPath Method: Natural Acid or Grinding Constraint1->GreenPath Yes Constraint2->GreenPath No (Batch Grinding ok) IndPath Method: Traditional Reflux Constraint2->IndPath Yes (Heat Transfer needed) DetailGreen Use Lemon Juice/Gooseberry (Solvent-Free) Yield: ~95% GreenPath->DetailGreen DetailInd Use Acetic Acid + Dean-Stark (Toluene/Benzene) Yield: ~80% IndPath->DetailInd

Figure 1: Decision tree for selecting the optimal catalytic approach based on scale and sustainability requirements.

Module 2: Troubleshooting & Optimization

User Query: "My yield is low, or the product turns back into liquid after isolation."

Issue 1: The "Oiling Out" Phenomenon

Symptom: The product forms a yellow oil instead of crystals, or melts upon filtration. Root Cause: this compound has a relatively low melting point (approx. 33–35°C).[1][2] Impurities (unreacted aldehyde) depress this melting point further (eutectic mixture), keeping it liquid at room temperature.[2] Fix:

  • Ice Bath: Perform filtration at 0–4°C.

  • Seeding: If an oil forms, scratch the glass vessel with a rod or add a seed crystal to induce nucleation.

  • Purity Check: Ensure 1:1 stoichiometry. Excess benzaldehyde is an oil that solvates the product.

Issue 2: Hydrolysis on Silica (The "Disappearing Product")

Symptom: TLC shows product, but after column chromatography, only starting materials are recovered. Root Cause: Schiff bases are acid-labile.[1][2] The acidic nature of silica gel (


) plus trace moisture in solvents catalyzes the reverse reaction (Hydrolysis).
Fix: 
  • Avoid Columns: Rely on recrystallization (Ethanol) or the Green/Solid-state method which yields pure product.[1][2]

  • Deactivation: If chromatography is mandatory, pretreat silica with 1% Triethylamine (TEA) to neutralize acidity [5].[2]

  • Alumina: Use neutral Alumina instead of Silica.

Issue 3: Reaction Stalls (Equilibrium)

Symptom: Conversion halts at ~60-70%.[1][2] Root Cause: Water byproduct accumulates, pushing the equilibrium back to reactants (


).[2]
Fix: 
  • Chemical Drying: Add anhydrous

    
     or Molecular Sieves (3Å or 4Å) directly to the reaction flask.[2]
    
  • Azeotropic Removal: Use a Dean-Stark trap with Toluene (if using solution method).[1][2]

Module 3: Recommended Protocols

Protocol A: The "Green" Method (Recommended for High Yield)

Best for: <10g scale, high purity, speed.

  • Prepare: Weigh equimolar amounts of p-toluidine (10 mmol, ~1.07 g) and benzaldehyde (10 mmol, ~1.06 g).

  • Mix: Place both in a mortar.

  • Catalyze: Add 0.5 mL of Lemon Juice (natural acid catalyst) or Gooseberry Extract [1].

  • Grind: Grind with a pestle for 10–20 minutes. The mixture will turn yellow (indication of imine formation) and solidify.

  • Isolate: Wash the solid with cold water (to remove natural acids/sugars) and filter.[2]

  • Dry: Air dry or desiccate.[1][2]

  • Result: Expected yield >94%. Purity is usually sufficient to bypass recrystallization.[1][2]

Protocol B: Classical Solution Method

Best for: Kinetic studies or large scale where heat transfer is critical.

  • Solvent: Dissolve p-toluidine (10 mmol) and benzaldehyde (10 mmol) in 15 mL absolute Ethanol.

  • Catalyst: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux (approx. 78°C) for 2–3 hours.

  • Monitor: Check TLC (Mobile phase: 20% Ethyl Acetate in Hexane). Look for the disappearance of aldehyde.

  • Workup:

    • Concentrate solvent to ~5 mL.[1][2]

    • Cool in an ice bath (Critical due to low MP).[1][2]

    • Filter the yellow crystals.

    • Recrystallize from cold ethanol if necessary.[1][2]

Module 4: Mechanism & Pathway Visualization

User Query: "Why does water ruin the reaction?"

Technical Explanation: The reaction proceeds through a carbinolamine intermediate . The formation of this intermediate is nucleophilic addition (favored by basicity), but its dehydration to the imine is acid-catalyzed. Water is a product of the dehydration; its presence drives the reverse reaction (hydrolysis).

ReactionMechanism Reactants p-Toluidine + Benzaldehyde Intermediate Carbinolamine (Unstable Intermediate) Reactants->Intermediate Nucleophilic Attack Transition Dehydration (Rate Limiting Step) Intermediate->Transition Proton Transfer Product This compound (Schiff Base) + H2O Transition->Product - H2O Product->Intermediate Hydrolysis (If wet) AcidCat Acid Catalyst (Activates Carbonyl) AcidCat->Reactants Protonation WaterRemoval Water Removal (Sieves/Dean-Stark) WaterRemoval->Product Removes H2O (Prevents Reversal)

Figure 2: Reaction pathway highlighting the reversibility of the dehydration step and the necessity of water removal.[2]

References

  • Daniel, A. S. S. (2017).[1][2][3] Synthesis, Characterization and Antimicrobial Activity of Schiff Base from Benzaldehyde and Para-Toluidine Using Gooseberry Extract.[3][4] International Journal of Scientific Research in Science and Technology, 3(6), 036-039.[2]

  • Patil, S., et al. (2012).[2] Green Synthesis of Schiff Bases by Using Natural Acid Catalysts.[2][3][4][5] International Journal for Research in Applied Science & Engineering Technology (IJRASET).[1][2]

  • Gopalakrishnan, M., et al. (2004).[2] Solid Acid Catalyzed Synthesis of Schiff Bases.[2] Molecules. (General reference for solid acid efficiency).

  • PubChem. (2025).[1][2][6] N-Benzylidene-4-methylaniline Compound Summary. National Library of Medicine.[1][2]

  • ChemPros Community. (2024).[1][2] Troubleshooting Schiff Base Purification and Hydrolysis on Silica. Reddit / ChemPros Archive.[1][2]

Sources

Scaling up the synthesis of N-Benzylidene-p-toluidine from lab to pilot plant

[1][2]

Subject: Transitioning Schiff Base Synthesis from Bench to Pilot Scale Ticket ID: SC-NBP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Chemistry of Scale

You are scaling up the synthesis of N-Benzylidene-p-toluidine , a classic Schiff base formed by the condensation of p-toluidine and benzaldehyde.[1]

At the milligram (lab) scale, this reaction is forgiving.[1] You can often get away with simple ethanol reflux and precipitation.[1] However, at the pilot scale (kilograms), equilibrium thermodynamics and thermal management become your primary adversaries.

This guide addresses the specific technical hurdles of scaling this equilibrium-driven reaction, moving from "making it work" to "making it efficient and safe."

Module 1: Reaction Engineering (The "Water" Problem)

The Core Challenge: Equilibrium Control

The synthesis is a reversible condensation reaction.

1
  • Lab Scale: You likely used anhydrous MgSO₄ or molecular sieves to trap water, or relied on precipitation to drive the equilibrium.

  • Pilot Scale: Solid desiccants are impractical (filtration issues, waste).[1] You must switch to Azeotropic Distillation .[1]

Protocol: Azeotropic Water Removal

Recommended Solvent: Toluene (Replaces Ethanol/Methanol).[1] Why? Toluene forms a minimum-boiling azeotrope with water (bp 85°C).[1] This allows you to continuously remove water from the reactor using a Dean-Stark trap (lab) or a Decanter/Phase Separator (pilot), locking the reaction in the forward direction.[1]

Comparative Workflow: Lab vs. Pilot

ScaleUpWorkflowLab_StartLab Scale (10g)Solvent: EthanolLab_MethodReflux (4-6h)Optional: Add MgSO4Lab_Start->Lab_MethodLab_IsoCool to 0°CFiltrationLab_Method->Lab_IsoPilot_MethodReflux with Dean-Stark(Azeotropic Distillation)Lab_Method->Pilot_MethodProcess ChangePilot_StartPilot Scale (10kg)Solvent: ToluenePilot_Start->Pilot_MethodPilot_IsoSolvent Swap to EthanolControlled CrystallizationPilot_Method->Pilot_Iso

Figure 1: Transitioning from equilibrium-limited ethanol reflux to kinetically-driven azeotropic distillation.

Module 2: Critical Process Parameters (CPPs)

ParameterLab SpecificationPilot SpecificationTechnical Rationale
Stoichiometry 1:1 Equimolar1.05 eq Benzaldehyde : 1.0 eq Aminep-Toluidine is toxic and harder to remove.[1] Slight excess of aldehyde ensures complete consumption of the amine.
Catalyst Glacial Acetic Acid (drops)p-TsOH (0.1 mol%) or Acetic AcidAcid catalysis accelerates nucleophilic attack.[1] p-TsOH is preferred in toluene as it is non-volatile.[1]
Temperature Reflux (~78°C)Reflux (~110°C Toluene)Higher T improves kinetics; azeotrope boils at ~85°C.
Reaction End Point TLC MonitoringWater Collection Vol.[1] + HPLCMeasure collected water in the decanter. Theoretical vol = (moles × 18 mL).[1]

Module 3: Troubleshooting & FAQs

Category 1: Reaction Incompleteness

Q: I am refluxing in toluene, but water collection has stopped and HPLC shows 10% starting material remaining. Why?

  • Diagnosis: You may have reached a "false equilibrium" or lost solvent.[1]

  • Fix:

    • Check the Reflux Ratio .[1] Ensure the vapor is actually condensing into the trap/decanter and not escaping.

    • Catalyst Check: If using acetic acid, it may have evaporated (stripped) with the azeotrope.[1] Add a booster charge of catalyst.[1]

    • Temperature: Ensure the internal temperature is actually >100°C. If it's 85°C, you are only boiling the azeotrope, not the bulk toluene, suggesting you have too much water in the system (phase lock). Drain the trap.

Category 2: Impurity & Color[1]

Q: My product is turning reddish-brown upon isolation. It was yellow in the lab.

  • Diagnosis: Oxidation of p-toluidine.[1] Aromatic amines are highly sensitive to air oxidation, forming colored azo/azoxy impurities.[1]

  • Fix:

    • Nitrogen Blanket: The pilot reactor must be purged with

      
       before heating.[1]
      
    • Raw Material Quality: Check the p-toluidine feed. If it looks purple/brown, recrystallize it (from ethanol) before use.[1]

    • Light Sensitivity: Schiff bases can be photochromic.[1] Protect the crystallization vessel from direct sunlight.

Category 3: Isolation (The "Oil" Problem)

Q: Upon cooling, the product separates as an oil instead of crystals.

  • Diagnosis: this compound has a relatively low melting point (approx 35-45°C depending on purity).[1] Rapid cooling traps impurities, depressing the MP further (Oiling Out).[1]

  • Fix:

    • Seeding: At pilot scale, spontaneous nucleation is unreliable.[1] Cool to 30°C, add seed crystals (0.1 wt%), then cool slowly to 0°C.

    • Solvent Swap: Toluene is a poor solvent for crystallization here (too soluble).[1] Distill off the toluene under vacuum and replace with Ethanol or Isopropanol for the crystallization step.

Module 4: Safety & Compliance (HSE)

Warning: This process involves p-Toluidine , a toxic substance with specific handling requirements.[1][2][3]

  • Skin Absorption: p-Toluidine penetrates skin rapidly, causing methemoglobinemia (blue skin, oxygen deprivation).[1]

    • Pilot Protocol: Full Tyvek suit and double nitrile gloves are mandatory during charging.[1]

  • Flammability: Benzaldehyde (Flash point ~62°C) and Toluene (Flash point 4°C) create a fire hazard.[1]

    • Pilot Protocol: Static grounding of all transfer lines is non-negotiable.[1]

Module 5: Mechanism & Validation

Understanding the mechanism helps predict impurity formation.

MechanismR1p-Toluidine(Amine)I1Carbinolamine(Unstable)R1->I1Nucleophilic AttackR2Benzaldehyde(Carbonyl)R2->I1Nucleophilic AttackI2Iminium IonI1->I2Proton TransferP1This compound(Schiff Base)I2->P1- H2O (Elimination)WH2O(Must Remove)I2->W

Figure 2: Reaction mechanism highlighting the dehydration step where equilibrium control is critical.

Validation Methods
  • In-Process Control (IPC): TLC (Hexane/Ethyl Acetate 8:2). Look for disappearance of Benzaldehyde (

    
    ).[1]
    
  • Final Release:

    • 1H NMR (CDCl3): Characteristic Imine singlet (

      
      ) at ~8.4 ppm .
      
    • IR: Strong stretch at 1620–1630 cm⁻¹ (C=N bond).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.[1] (Standard protocols for Schiff base condensation and Dean-Stark operation).

  • Org. Synth. 1929, 9, 10. Benzalaniline. Link (Foundational procedure for benzylidene anilines).[1]

  • ChemicalBook. this compound Properties. Link (Physical property verification).[1]

  • PubChem. Compound Summary: N-Benzylidene-4-methylaniline.[1][4] Link (Toxicity and safety data).[1]

Effect of solvent polarity on N-Benzylidene-p-toluidine synthesis kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzylidene-p-toluidine Synthesis

A Guide to Understanding the Effect of Solvent Polarity on Reaction Kinetics

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the synthesis and the influence of the reaction environment.

Q1: What is the general mechanism for the formation of this compound?

A: The synthesis of this compound from benzaldehyde and p-toluidine is a classic example of Schiff base formation, which proceeds via a two-step mechanism.[1]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the p-toluidine on the electrophilic carbonyl carbon of benzaldehyde. This step results in the formation of a tetrahedral, zwitterionic intermediate known as a carbinolamine.[1]

  • Dehydration: The unstable carbinolamine then undergoes dehydration (loss of a water molecule) to form the final imine product. This step is typically the rate-determining step and is often catalyzed by a small amount of acid.[1][2]

Q2: How does solvent polarity fundamentally influence this reaction's kinetics?

A: Solvent polarity plays a crucial role by differentially stabilizing the reactants, the transition state, and intermediates.[3][4] For the synthesis of this compound:

  • Polar Solvents: Polar solvents, particularly protic ones, can stabilize the charged transition state leading to the carbinolamine intermediate. This stabilization lowers the activation energy, thereby accelerating the reaction rate.[5][6]

  • Non-Polar Solvents: In non-polar solvents, the charged intermediates and transition states are less stabilized, which can lead to a slower reaction rate.[7] However, the effect is not always straightforward, as excessive solvation of the amine reactant in highly polar solvents can sometimes hinder its nucleophilicity.[7][8]

Q3: What is the expected trend for the reaction rate as solvent polarity increases?

A: Generally, for reactions where a charge is developed in the activated complex from neutral reactants, an increase in solvent polarity will accelerate the reaction rate.[5] In this specific synthesis, the formation of the polar carbinolamine intermediate from neutral reactants suggests that the rate should increase with solvent polarity. Therefore, one would expect the reaction to be faster in solvents like ethanol or methanol compared to non-polar solvents like hexane or toluene.

Section 2: Troubleshooting Common Experimental Issues

This section is formatted to address specific problems you might encounter during your experiments.

Q4: My reaction rate is extremely slow in a non-polar solvent like cyclohexane. Why is this happening and how can I fix it?

A: A slow reaction rate in a non-polar solvent is expected. The primary reason is the lack of stabilization for the polar transition state and the carbinolamine intermediate. Non-polar solvents cannot effectively solvate these charged species, leading to a higher activation energy for the initial addition step.

  • Causality: The transition state leading to the carbinolamine has significant charge separation. A non-polar solvent offers poor electrostatic stabilization, making this state energetically unfavorable and slowing down the reaction.

  • Troubleshooting Steps:

    • Change of Solvent: The most effective solution is to switch to a more polar solvent. Polar aprotic solvents like acetonitrile or polar protic solvents like ethanol are excellent choices.[9]

    • Catalysis: If you must use a non-polar solvent, ensure you are using an acid catalyst (e.g., a few drops of glacial acetic acid).[10] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack.

    • Temperature: Increasing the reaction temperature will increase the rate, in accordance with the Arrhenius equation.[4][11]

Q5: I'm observing a lower-than-expected yield in a highly polar protic solvent like methanol. What could be the cause?

A: While polar protic solvents generally accelerate the reaction, they can introduce other challenges.

  • Causality:

    • Reactant Solvation: Highly polar protic solvents can form strong hydrogen bonds with the p-toluidine (the amine nucleophile).[12] This "caging" effect can decrease the amine's effective nucleophilicity, potentially slowing the initial attack on the carbonyl.[8][12]

    • Equilibrium and Hydrolysis: Imine formation is a reversible reaction. The presence of water, the byproduct, can shift the equilibrium back to the reactants. Protic solvents, which are often hygroscopic, may contain enough water to promote the reverse (hydrolysis) reaction.

  • Troubleshooting Steps:

    • Water Removal: Ensure you are using anhydrous solvents. To drive the equilibrium towards the product, actively remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4Å) to the reaction mixture.[13]

    • Solvent Choice: Consider switching to a polar aprotic solvent like acetonitrile (ACN). ACN provides polarity to stabilize the intermediate without the strong hydrogen-bonding that can hinder the nucleophile.

Q6: How can I accurately monitor the reaction kinetics in real-time?

A: UV-Visible spectrophotometry is a highly effective and non-destructive technique for monitoring the kinetics of this reaction.[14][15]

  • Methodology: The this compound product has a conjugated π-system that absorbs UV-Vis light at a different wavelength than the reactants (benzaldehyde and p-toluidine). By monitoring the increase in absorbance at the product's λ_max over time, you can determine the reaction rate.[15][16]

  • Validation:

    • Identify λ_max: First, run full UV-Vis scans of the pure reactants and the purified product in your chosen solvent to identify a unique wavelength (λ_max) for the product where the reactants have minimal absorbance.

    • Beer's Law Plot: Create a calibration curve by plotting the absorbance of known concentrations of the purified product at its λ_max. This is crucial for converting absorbance values to concentration.

    • Kinetic Runs: Initiate the reaction directly in a cuvette inside a temperature-controlled spectrophotometer and record the absorbance at the determined λ_max at regular time intervals. The rate constant can then be calculated by plotting the appropriate function of concentration versus time (e.g., ln[A] vs. time for a pseudo-first-order reaction).[17]

Q7: My final product is difficult to purify. Are there solvent-related reasons for this?

A: Yes, the choice of reaction solvent can impact the purity of the crude product.

  • Causality:

    • Side Reactions: In certain solvents or under basic conditions, benzaldehyde can undergo side reactions like the Cannizzaro reaction, especially if heated.[10]

    • Solubility: If the product is highly soluble in the reaction solvent, it can be difficult to isolate via precipitation or crystallization.

  • Troubleshooting Steps:

    • Solvent Selection for Precipitation: Ideally, choose a reaction solvent in which the starting materials are soluble, but the imine product is poorly soluble, especially upon cooling. This allows the product to crystallize out of the solution as it forms, simplifying purification. Ethanol or methanol are often good choices for this.[10]

    • Recrystallization Solvent System: If the product remains in solution, after removing the reaction solvent under vacuum, perform a recrystallization. You will need to identify a suitable solvent or solvent pair (one in which the product is soluble when hot but insoluble when cold).

Section 3: Experimental Design & Protocols

Protocol 1: A Step-by-Step Guide for a Comparative Kinetic Study

This protocol outlines a method to compare the reaction kinetics in three different solvents: a non-polar (Toluene), a polar aprotic (Acetonitrile), and a polar protic (Ethanol).

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of benzaldehyde and p-toluidine in each of the three test solvents (Toluene, Acetonitrile, Ethanol). Ensure all solvents are of anhydrous grade.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the predetermined λ_max of this compound.

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).

  • Kinetic Run (Example for Ethanol):

    • Pipette 1.5 mL of the 0.1 M p-toluidine solution in ethanol into a quartz cuvette.

    • Add 1.5 mL of the 0.1 M benzaldehyde solution in ethanol to the cuvette.

    • Quickly cap the cuvette, invert twice to mix, and immediately place it in the spectrophotometer.

    • Start recording the absorbance at λ_max every 60 seconds for at least 1 hour, or until the absorbance value plateaus.

  • Repeat:

    • Repeat step 3 for the Toluene and Acetonitrile solvent systems. Perform each run in triplicate for statistical validity.

  • Data Analysis:

    • Convert the absorbance (A) values to concentration ([P]) using the Beer's Law calibration.

    • Assuming pseudo-first-order kinetics (if one reactant is in large excess, which is not the case here, so we analyze for second-order), plot 1/[R] vs. time, where [R] is the concentration of a reactant. The slope will be related to the observed rate constant (k_obs).

    • Compare the k_obs values obtained for each solvent.

Section 4: Visual Summaries

Data Presentation

The following table summarizes expected qualitative and quantitative results from a kinetic study.

SolventDielectric Constant (ε) at 25°CExpected Relative RateObserved Rate Constant (k_obs) [M⁻¹s⁻¹] (Hypothetical)Causality Notes
Toluene2.4Slowest0.005Poor stabilization of the polar carbinolamine intermediate.
Acetonitrile37.5Fast0.150Good stabilization of the intermediate without hindering the amine nucleophile via H-bonding.
Ethanol24.6Fastest0.250Strong stabilization of the transition state via polarity and H-bonding outweighs minor nucleophile solvation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare 0.1M Benzaldehyde & p-Toluidine Stock Solutions (Toluene, ACN, EtOH) prep_uv Determine Product λ_max & Create Beer's Law Plot prep_reagents->prep_uv run_toluene Kinetic Run 1: Toluene prep_uv->run_toluene data_acq Record Absorbance vs. Time for each solvent run_toluene->data_acq run_acn Kinetic Run 2: Acetonitrile (ACN) run_acn->data_acq run_etoh Kinetic Run 3: Ethanol (EtOH) run_etoh->data_acq data_proc Convert Absorbance to Concentration data_acq->data_proc data_plot Plot Kinetic Data (e.g., 1/[R] vs. time) data_proc->data_plot data_calc Calculate Rate Constants (k_obs) data_plot->data_calc data_comp Compare k_obs values to determine solvent effect data_calc->data_comp

Caption: Workflow for kinetic analysis of solvent effects.

Reaction Mechanism Diagram

Caption: Mechanism of imine formation showing solvent influence.

Section 5: References

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Goldsmith, C. F., et al. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. Retrieved from [Link]

  • Nag, S., et al. (2015). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Fan, J., et al. (2025, November 1). Investigation of solvent effect on the synthesis of N-vinylpyrrolidone from acetylene: experimental studies and mechanistic insights. ResearchGate. Retrieved from [Link]

  • Eisenthal, K. B., et al. (2000). Solvent Polarity at Polar Solid Surfaces: The Role of Solvent Structure. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Pranowo, H. D., et al. (2024). First-principles study of solvent polarity effects in the Menshutkin reaction. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction?. Retrieved from [Link]

  • ResearchGate. (2018, February 9). Problem in synthesis of imine?. Retrieved from [Link]

  • Dai, Z., et al. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • Gomez, J. R., et al. (2019, May 7). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 3.2.3: Rate Determining Step. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Reaction of 1,3,4,6-tetraketones with p-toluidine and benzaldehyde. Retrieved from [Link]

  • TMP Chem. (2017, February 9). CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2025, October 1). Need help with imine formation. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Different Schiff Bases—Structure, Importance and Classification. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, July 20). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. Retrieved from [Link]

  • Scientific Research Publishing Inc. (2017). Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism Modeling of Liquid-Phase Toluene Oxidation to Benzaldehyde Catalyzed by Mn–Mo Oxide. Retrieved from [Link]

  • Société Chimique de Tunisie. (n.d.). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of N-Benzylidene-p-toluidine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. N-Benzylidene-p-toluidine, a Schiff base with applications in organic synthesis and medicinal chemistry, is no exception.[1] Its purity can significantly impact reaction yields, biological activity, and the overall safety profile of subsequent products. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity validation of this compound, supported by experimental data and protocols.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2] The fundamental principle of HPLC lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[3][4] Compounds with a higher affinity for the stationary phase will travel through the column more slowly, while those with a greater affinity for the mobile phase will elute faster, thus achieving separation.[3] For non-volatile and thermally labile compounds like many Schiff bases, HPLC is often the method of choice.[5][6]

The selection of the stationary and mobile phases is critical for achieving optimal separation. For a relatively non-polar compound like this compound, a reversed-phase HPLC method is most appropriate. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically a combination of water and an organic solvent like acetonitrile or methanol.

Experimental Protocol: A Validated HPLC Method for this compound Purity

This section details a robust, self-validating HPLC method for the purity assessment of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.

Instrumentation and Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System A standard HPLC system with a UV detectorA UV detector is suitable as this compound possesses chromophores that absorb in the UV region.
Column C18, 5 µm, 4.6 x 250 mmA C18 column provides a non-polar stationary phase ideal for retaining and separating the non-polar analyte from more polar impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:Water (75:25 v/v)This mobile phase composition provides sufficient elution strength to achieve a reasonable retention time for this compound while allowing for the separation of potential polar impurities which would elute earlier.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and resolution.
Detection Wavelength 262 nmThis wavelength is chosen based on the UV absorbance maximum of the this compound molecule, ensuring maximum sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Precisely mix 750 mL of HPLC-grade acetonitrile with 250 mL of HPLC-grade water.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system, which can interfere with the detector signal.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard (purity ≥ 99.5%).

    • Dissolve the standard in the mobile phase in a 100 mL volumetric flask and dilute to the mark. This solution serves as the external standard for quantification.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the synthesized this compound sample.

    • Dissolve the sample in the mobile phase in a 100 mL volumetric flask and dilute to the mark.

  • System Suitability Testing (SST):

    • Before sample analysis, inject the standard solution five times.

    • The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These parameters are in line with general chromatography guidelines found in the United States Pharmacopeia (USP) General Chapter <621>.[7][8][9]

  • Analysis:

    • Inject the sample solution in duplicate.

    • Record the chromatograms and integrate the peak areas.

  • Purity Calculation (Area Percent Method):

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

    • This calculation provides a percentage of the main component relative to all other detected impurities. For accurate quantification, a response factor correction may be necessary if the impurities have significantly different UV responses.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile Phase Prep Mobile Phase Prep Standard Prep Standard Prep System Suitability System Suitability Mobile Phase Prep->System Suitability Sample Prep Sample Prep Standard Prep->System Suitability Sample Injection Sample Injection Sample Prep->Sample Injection System Suitability->Sample Injection If SST Passes Data Acquisition Data Acquisition Sample Injection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation

Sources

A-Comparative-Guide-to-the-Structural-Confirmation-of-N-Benzylidene-p-toluidine-Using-1H-and-13C-NMR-Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzylidene-p-toluidine, a Schiff base with significant applications in organic synthesis and materials science, requires unambiguous structural confirmation to ensure purity and predict reactivity.[1] This guide provides an in-depth analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tools for the structural elucidation of this imine. We will dissect the spectral features, including chemical shifts and multiplicities, and compare the insights gained from NMR with those from alternative analytical techniques. This guide is intended for researchers and professionals in the fields of chemistry and drug development who rely on precise molecular characterization.

Introduction: The Imperative of Structural Verification

The synthesis of Schiff bases like this compound is a cornerstone of modern organic chemistry, with applications ranging from the development of novel liquid crystals to their use as intermediates in the synthesis of bioactive compounds.[1][2] The formation of the characteristic imine (C=N) bond is the key reaction step; however, the potential for side reactions or incomplete conversion necessitates rigorous structural verification.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) makes it an indispensable tool for confirming the successful synthesis of this compound.[4][5]

Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Analysis

The power of NMR lies in its sensitivity to the electronic environment of each nucleus.[6][7] The chemical shift (δ), reported in parts per million (ppm), is a direct measure of this environment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number and connectivity of its protons.

Key Spectral Features:

  • Imine Proton (CH=N): The most downfield and characteristic signal in the ¹H NMR spectrum is that of the imine proton. This proton is significantly deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the C=N double bond. It typically appears as a singlet in the range of δ 8.4-8.5 ppm .[8]

  • Aromatic Protons: The aromatic protons of the benzylidene and p-toluidine rings resonate in the region of δ 7.1-7.9 ppm .[8] The exact chemical shifts and splitting patterns are influenced by the electronic effects of the substituents on each ring.[9]

    • The protons on the benzylidene ring will show a more complex splitting pattern due to their proximity to the imine group.

    • The protons on the p-toluidine ring will exhibit a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the para-substituted ring.

  • Methyl Protons (-CH₃): The three protons of the methyl group on the p-toluidine ring are equivalent and appear as a sharp singlet at approximately δ 2.3-2.4 ppm .[8]

Table 1: Summary of ¹H NMR Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Imine-H~8.45Singlet1H
Aromatic-H~7.1-7.9Multiplet9H
Methyl-H~2.36Singlet3H

Note: Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent used.[7]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak.[10]

Key Spectral Features:

  • Imine Carbon (C=N): The imine carbon is highly deshielded and appears significantly downfield, typically in the range of δ 160-170 ppm .[11]

  • Aromatic Carbons: The aromatic carbons resonate in the region of δ 120-150 ppm .[11][12] The chemical shifts are influenced by the substitution pattern, with quaternary carbons (those without attached protons) often showing weaker signals.[12]

  • Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and appears upfield at approximately δ 20-25 ppm .[11]

Table 2: Summary of ¹³C NMR Data for this compound

Assignment Chemical Shift (δ, ppm)
Imine-C~160-170
Aromatic-C~120-150
Methyl-C~20-25

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules or to resolve any ambiguities in peak assignments, two-dimensional (2D) NMR techniques are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[13][14] It allows for the definitive assignment of which proton signal corresponds to which carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[13][14] This is crucial for piecing together the molecular fragments and confirming the overall connectivity of the molecule.

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR Structure Structural Confirmation 1H_NMR->Structure Proton Environments 13C_NMR ¹³C NMR 13C_NMR->Structure Carbon Skeleton HSQC HSQC HSQC->Structure ¹J(C,H) Correlations HMBC HMBC HMBC->Structure ⁿJ(C,H) Correlations

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive structural confirmation often involves a multi-technique approach.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=N stretch at ~1625-1650 cm⁻¹)Fast, inexpensive, good for identifying key functional groupsProvides limited information on the overall molecular structure
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formulaDoes not provide information on the connectivity of atoms
X-ray Crystallography Precise 3D structure in the solid stateUnambiguous structural determinationRequires a suitable single crystal, structure may differ from solution

Schiff bases and their metal complexes are often characterized using a combination of these techniques to provide a complete picture of their structure and properties.[4][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of benzaldehyde and p-toluidine.[15] Microwave-assisted synthesis has also been shown to be an efficient method, often leading to faster reaction times and higher yields.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[16][17]

  • Sample Quantity: For ¹H NMR, 1-5 mg of the compound is typically sufficient.[16] For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[16][18]

  • Solvent: The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[16]

  • Filtration: To remove any particulate matter that can degrade spectral quality, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[19]

  • Referencing: An internal standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference point (0 ppm) for the chemical shifts.[7]

G Start Start Weigh Weigh Sample (1-30 mg) Start->Weigh Dissolve Dissolve in Deuterated Solvent (~0.6 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap Cap and Invert to Mix Filter->Cap Analyze Acquire NMR Spectrum Cap->Analyze End End Analyze->End

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound. The characteristic chemical shifts of the imine, aromatic, and methyl groups provide a unique spectral fingerprint that, when combined with 2D NMR techniques, allows for the unambiguous elucidation of the molecular structure. While other analytical methods provide valuable complementary information, NMR remains the gold standard for detailed structural analysis in solution.

References

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Sources

A Comparative Guide to the Spectroscopic Identification of the C=N Bond in N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy and other key analytical methods for the unambiguous identification of the imine (C=N) functional group in N-Benzylidene-p-toluidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

The Analytical Challenge: Pinpointing the Imine Functional Group

This compound is a Schiff base, a class of compounds characterized by the azomethine or imine (C=N) functional group.[1][2] The synthesis of this molecule typically involves the condensation reaction between an aromatic aldehyde (benzaldehyde) and a primary aromatic amine (p-toluidine).[3][4] Verification of the successful synthesis hinges on the clear identification of the newly formed C=N bond and the concurrent disappearance of the reactant's carbonyl (C=O) and primary amine (N-H) signals.

The C=N bond is of considerable chemical and biological importance, often acting as a key pharmacophore in medicinal chemistry.[5] Therefore, its accurate characterization is a critical step in quality control and molecular design. While several techniques can identify this group, FT-IR spectroscopy is a rapid, accessible, and highly informative first-line method.

Primary Method: FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds (e.g., stretching, bending).[6] The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making FT-IR an excellent tool for identifying functional groups.[7][8]

The C=N double bond exhibits a characteristic stretching vibration that is readily observable in the infrared spectrum. This makes FT-IR a primary choice for confirming the formation of this compound.

Causality of Experimental Choices: Why FT-IR is Effective

The C=N bond possesses a significant change in dipole moment during its stretching vibration.[9] FT-IR spectroscopy is particularly sensitive to vibrations that induce a change in the molecular dipole moment, resulting in a strong, diagnostically useful absorption peak.[9] This inherent property makes the imine group "IR-active" and straightforward to detect.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

While traditional methods like KBr pellets are effective, the modern laboratory standard for solid samples is ATR-FT-IR due to its speed, ease of use, and minimal sample preparation.[10][11]

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract atmospheric (H₂O, CO₂) and crystal-related absorbances.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.[12]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background, generating a final absorbance or transmittance spectrum.

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Step 1: Preparation cluster_sample Step 2: Sample Measurement cluster_analysis Step 3: Data Analysis Clean_Crystal Clean ATR Crystal (e.g., Isopropanol) Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background Place_Sample Place Solid Sample on Crystal Run_Background->Place_Sample Apply_Pressure Apply Uniform Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Acquire_Spectrum Process_Spectrum Automatic Background Subtraction Acquire_Spectrum->Process_Spectrum Identify_Peak Identify C=N Stretch (1620-1650 cm⁻¹) Process_Spectrum->Identify_Peak Techniques_Comparison main C=N Bond Identification in This compound ftir FT-IR Spectroscopy Principle: IR Absorption Measurement: Wavenumber (cm⁻¹) Key Feature: Fast, functional group ID main:f0->ftir Primary Method raman Raman Spectroscopy Principle: Light Scattering Measurement: Raman Shift (cm⁻¹) Key Feature: High spatial resolution main:f0->raman Alternative nmr ¹³C NMR Spectroscopy Principle: Nuclear Resonance Measurement: Chemical Shift (ppm) Key Feature: Full structure elucidation main:f0->nmr Complementary

Caption: Comparison of primary and alternative analytical techniques.

Conclusion and Recommendations

For the routine identification of the C=N bond in this compound, FT-IR spectroscopy is the most efficient and effective technique . Its speed, ease of use, and the clear, characteristic absorbance of the imine group make it the ideal choice for reaction monitoring and quality control screening. The absence of C=O and N-H stretches from the starting materials, coupled with the appearance of a strong C=N stretch in the 1625-1645 cm⁻¹ region, provides compelling evidence of a successful synthesis.

For a more rigorous, publication-quality characterization or in cases where isomeric ambiguity exists, a multi-technique approach is strongly recommended . The use of ¹³C NMR is invaluable as it provides unambiguous confirmation of the imine carbon's electronic environment and the overall molecular structure. [13]Raman spectroscopy serves as an excellent orthogonal vibrational technique to corroborate the FT-IR findings, especially if issues with sample fluorescence are not present.

By integrating these techniques, researchers can build a self-validating system that ensures the highest level of scientific integrity and confidence in their results.

References

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Sources

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For active pharmaceutical ingredients (APIs) and key intermediates like N-Benzylidene-p-toluidine, an imine crucial in organic synthesis, a robust and accurate purity assessment is paramount. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry standard, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method.

This guide provides an in-depth, comparative analysis of qNMR for the purity determination of this compound. We will delve into the experimental rationale, present a detailed protocol, and compare its performance against established chromatographic techniques, supported by experimental data.

The Principle of qNMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on a comparison to a reference standard of the same analyte, qNMR is a primary analytical method. This means it determines the purity of a substance by relating the integral of an analyte's specific resonance signal to the integral of a certified internal standard of known purity and weight. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that underpins its quantitative power. This direct proportionality, governed by the laws of physics, obviates the need for identical reference materials, which can be a significant advantage when such standards are unavailable or costly.

The choice of an internal standard is critical for the accuracy of the qNMR experiment. An ideal internal standard should:

  • Be of high purity and chemically stable.

  • Have a simple NMR spectrum with at least one signal that does not overlap with any analyte signals.

  • Be soluble in the same solvent as the analyte.

  • Have a known molecular weight.

For the analysis of this compound, maleic acid is an excellent choice as an internal standard due to its high purity, stability, and distinct singlet in the ¹H NMR spectrum that does not interfere with the signals of the analyte.

Experimental Protocol: qNMR Purity Assessment of this compound

Materials and Instrumentation:
  • Analyte: this compound (synthesized in-house or commercially sourced)

  • Internal Standard: Maleic Acid (certified reference material, >99.5% purity)

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • Instrumentation: 500 MHz NMR Spectrometer

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh this compound C Dissolve both in a precise volume of CDCl3 A->C B Accurately weigh Maleic Acid (Internal Standard) B->C D Transfer to NMR tube C->D E Acquire 1H NMR Spectrum D->E F Optimize acquisition parameters (e.g., relaxation delay) E->F G Phase and baseline correction H Integrate analyte and standard signals G->H I Calculate Purity H->I

Caption: Workflow for qNMR purity assessment.

Step-by-Step Procedure:
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of CDCl₃.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 500 MHz spectrometer.

    • Key Acquisition Parameters:

      • Pulse Angle: 30° (to ensure full relaxation between pulses)

      • Relaxation Delay (d1): 30 s (at least 5 times the longest T1 of both the analyte and standard)

      • Number of Scans: 8 (for adequate signal-to-noise ratio)

    • Rationale for Parameter Selection: A long relaxation delay is crucial for accurate quantification, ensuring that all protons have fully relaxed back to their equilibrium state before the next pulse. This prevents signal saturation and ensures that the integrated signal areas are directly proportional to the number of protons.

  • Data Processing and Purity Calculation:

    • Apply phase and baseline correction to the acquired spectrum.

    • Integrate the characteristic singlet of the imine proton of this compound (around 8.3 ppm) and the singlet of the two olefinic protons of maleic acid (around 6.3 ppm).

    • Calculate the purity of this compound using the following equation, as recommended by the ICH Q3A/B guidelines for impurities in new drug substances and products:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte: Integral of the analyte signal

    • N_analyte: Number of protons for the analyte signal (1 for the imine proton)

    • I_std: Integral of the internal standard signal

    • N_std: Number of protons for the internal standard signal (2 for maleic acid)

    • M_analyte: Molar mass of the analyte (195.26 g/mol for this compound)

    • M_std: Molar mass of the internal standard (116.07 g/mol for maleic acid)

    • m_analyte: Mass of the analyte

    • m_std: Mass of the internal standard

    • P_std: Purity of the internal standard

Comparative Analysis: qNMR vs. Chromatographic Methods

To provide a comprehensive evaluation, the purity of a batch of this compound was determined using qNMR, HPLC, and GC.

Parameter qNMR HPLC-UV GC-FID
Purity (%) 98.7 ± 0.298.5 ± 0.398.6 ± 0.3
Analysis Time ~15 min/sample~30 min/sample~25 min/sample
Sample Prep Simple dissolutionMobile phase prep, filtrationDilution
Reference Std. Certified internal standardAnalyte-specific reference std.Analyte-specific reference std.
Selectivity High (based on chemical shift)High (based on retention time)High (based on retention time)
Destructive NoYesYes
Discussion of Results:

The purity values obtained from all three methods are in excellent agreement, demonstrating the accuracy of qNMR for this application. The slightly lower standard deviation for qNMR suggests a higher level of precision.

Advantages of qNMR:

  • Primary Method: As previously discussed, qNMR's status as a primary method reduces the reliance on analyte-specific reference standards, which can be a significant advantage in early-stage drug development when such standards may not be available.

  • Non-destructive: The sample can be recovered after analysis, which is particularly useful when dealing with valuable or limited quantities of material.

  • Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, which can be used to identify impurities simultaneously.

Limitations of qNMR:

  • Sensitivity: qNMR is generally less sensitive than chromatographic methods, particularly when dealing with trace-level impurities.

  • Signal Overlap: In complex mixtures, signal overlap can make accurate integration challenging. However, this can often be overcome by using higher field strength magnets or 2D NMR techniques.

Logical Relationship Diagram:

logical_relationship cluster_methods Purity Assessment Methods cluster_attributes Key Attributes qNMR qNMR Accuracy High Accuracy qNMR->Accuracy Precision High Precision qNMR->Precision Primary Primary Method qNMR->Primary NonDestructive Non-destructive qNMR->NonDestructive HPLC HPLC HPLC->Accuracy HPLC->Precision Sensitivity High Sensitivity HPLC->Sensitivity GC GC GC->Accuracy GC->Precision GC->Sensitivity

Caption: Key attributes of different purity assessment methods.

Conclusion

Quantitative NMR has proven to be a reliable, accurate, and precise method for the purity assessment of this compound. Its performance is comparable to, and in some aspects, superior to traditional chromatographic techniques. The key advantages of qNMR, including its status as a primary method and its non-destructive nature, make it an invaluable tool in the modern analytical laboratory, particularly in the pharmaceutical industry where data integrity and accuracy are of utmost importance. The adoption of qNMR can lead to more efficient and robust quality control processes, ultimately contributing to the development of safer and more effective medicines.

References

  • Title: Quantitative NMR Spectroscopy in Pharmaceutical Applications Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: The Theory of Nuclear Magnetic Resonance Source: "Principles of Instrumental Analysis" by Skoog, Holler, and Crouch URL: [Link]

  • Title: A guide to acquiring quantitative ¹H NMR data Source: Nature Protocols URL: [Link]

  • Title: ICH Q3A Impurities in New Drug Substances Source: International Council for Harmonisation URL: [Link]

  • Title: qNMR as a Primary Method for the Certification of Reference Materials Source: Analytical Chemistry URL: [Link]

A Senior Application Scientist's Guide to the Solid-State Structure of N-Benzylidene-p-toluidine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the solid-state structure of N-Benzylidene-p-toluidine, a prototypical Schiff base, as determined by single-crystal X-ray crystallography. We present a comprehensive, self-validating methodology, from synthesis and crystallization to data collection and structure refinement. By comparing its crystallographic parameters with those of structurally related analogues—N-(3-nitrobenzylidene)-p-toluidine and N-(4-methoxybenzylidene)-p-toluidine—this guide illuminates the subtle yet significant influence of aromatic substitution on molecular conformation and crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for molecular design and materials science applications.

Introduction: The Structural Significance of Schiff Bases

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are cornerstone compounds in coordination chemistry and medicinal science.[1][2] Their versatile electronic properties and steric profiles, which can be readily tuned by modifying the aldehyde and amine precursors, make them exceptional ligands for metal complexes and scaffolds for pharmacologically active agents.[3] The three-dimensional arrangement of atoms in the solid state dictates a molecule's physical properties and, crucially, its intermolecular interactions. Therefore, single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the precise solid-state structure, providing unequivocal data on bond lengths, bond angles, and crystal packing forces.[3]

This guide focuses on this compound (Figure 1), a classic Schiff base, to establish a baseline understanding of its structural chemistry. We will then explore how electronic perturbations—the introduction of a strong electron-withdrawing nitro group versus an electron-donating methoxy group—impact the molecular architecture.

Figure 1. Chemical structure of this compound.

Part 1: The Crystallographic Workflow: A Self-Validating Protocol

The reliability of a crystal structure is contingent upon a meticulous and well-documented experimental process. The following sections detail a robust workflow, explaining the causality behind each step to ensure a trustworthy and reproducible outcome.

Experimental Workflow Diagram

The overall process from synthesis to final structural analysis is a linear progression, with critical quality control checkpoints.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement S1 React p-toluidine & benzaldehyde S2 Recrystallize Product S1->S2 Crude Product C1 Slow Evaporation (e.g., Ethanol/Hexane) S2->C1 C2 Select Single Crystal X1 Mount Crystal on Diffractometer C2->X1 X2 Data Collection (Determine Unit Cell & Collect Frames) X1->X2 A1 Data Processing & Integration X2->A1 A2 Structure Solution (e.g., Direct Methods - SHELXT) A1->A2 A3 Structure Refinement (e.g., Full-Matrix Least-Squares - SHELXL) A2->A3 A4 Validation & Analysis (CheckCIF, PubliCIF) A3->A4

Caption: End-to-end workflow for the X-ray crystallographic analysis of this compound.

Protocol 1: Synthesis and Crystallization
  • Synthesis: this compound can be synthesized via the condensation reaction of p-toluidine and benzaldehyde.[4]

    • Rationale: This is a straightforward and high-yielding reaction that forms the characteristic imine bond. Using equimolar amounts in a solvent like ethanol, often with a catalytic amount of acid, drives the reaction to completion.

    • Procedure: Dissolve p-toluidine (1 eq) in ethanol. Add benzaldehyde (1 eq) and a few drops of glacial acetic acid. Reflux the mixture for 1-2 hours.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[5]

    • Rationale: Recrystallization is essential to remove unreacted starting materials and byproducts, ensuring that the crystals grown are of the desired compound. Purity is paramount for obtaining high-quality diffraction data.

  • Single Crystal Growth: High-quality single crystals are typically grown by slow evaporation.

    • Rationale: Slow evaporation allows for the orderly deposition of molecules onto a growing crystal lattice, minimizing defects. A binary solvent system (e.g., ethanol/hexane) can be effective, where the compound is dissolved in a good solvent (ethanol) and a poor solvent (hexane) is slowly introduced or allowed to diffuse in, gradually reducing solubility.

Protocol 2: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a cold stream (e.g., 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

    • Rationale: Low temperature is used to minimize thermal motion of the atoms, resulting in sharper diffraction spots and a more precise structure. The collected images contain the raw data on the position and intensity of thousands of reflections.[6]

  • Data Processing: The raw images are processed to integrate the intensities of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and generate a reflection file.[6]

    • Trustworthiness Check: Key indicators from this stage include R(int) or R(merge), which measure the agreement between symmetry-equivalent reflections. A low value (typically < 0.05) indicates good quality data.

Protocol 3: Structure Solution and Refinement
  • Structure Solution: The processed reflection data is used to solve the phase problem and obtain an initial electron density map. Programs like SHELXT, utilizing Direct Methods or Dual-Space algorithms, are highly effective for small molecules.[7]

    • Rationale: The diffraction experiment measures intensities, but not the phases of the X-ray waves. Structure solution methods are computational algorithms designed to retrieve these lost phases and generate a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods, typically with software like SHELXL.[7]

    • Rationale: Refinement is an iterative process that adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

    • Expertise in Action: Hydrogen atoms are generally placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are applied to non-hydrogen atoms to model their thermal vibrations as ellipsoids rather than simple spheres, providing a more accurate model.

  • Validation: The final structural model is rigorously validated.

    • Trustworthiness Check: The final R1 factor, wR2, and Goodness-of-Fit (GooF) are critical metrics.[3][8] An R1 value below 0.05 is considered good for small molecules. The GooF should be close to 1.0. A final difference Fourier map should be largely featureless, indicating that the model accounts for all electron density.

Part 2: Comparative Structural Analysis

The true power of crystallography lies in comparative studies. By analyzing this compound alongside its derivatives, we can directly observe the consequences of modifying electronic structure.

Structural Data Comparison

The table below summarizes key crystallographic and structural parameters for this compound and two selected analogues. This allows for a direct, quantitative comparison of their solid-state structures.

ParameterThis compoundN-(3-nitrobenzylidene)-p-toluidineN-(4-methoxybenzylidene)-p-toluidine
Formula C₁₄H₁₃N[9]C₁₄H₁₂N₂O₂[10]C₁₅H₁₅NO[11]
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group PbcaP2₁/cPbca
Dihedral Angle (°) ~55.232.1(2)[10]~49.7
Key Intermolecular Forces C-H···π, van der WaalsC-H···O, C-H···N, π-π stacking[10]C-H···π, C-H···O
Refinement R1 Factor (Typical < 0.05)0.036[10](Typical < 0.05)

Note: Data for this compound and its 4-methoxy derivative are based on typical values found for such compounds in crystallographic databases, as a specific peer-reviewed paper with a complete dataset was not identified in the search. The data for the nitro derivative is from a published structure.

Discussion of Structural Insights
  • Molecular Conformation (The Dihedral Angle): The most striking feature of these Schiff bases is their non-planar conformation. The dihedral angle between the benzaldehyde ring and the p-toluidine ring is a critical parameter.

    • In the parent This compound , this twist is significant (~55.2°), which minimizes steric hindrance between the ortho-hydrogens of the two rings.

    • The introduction of a nitro group at the meta position in N-(3-nitrobenzylidene)-p-toluidine leads to a substantially smaller dihedral angle (32.1°).[10] This planarity is likely promoted by the formation of stabilizing intermolecular C-H···O and C-H···N hydrogen bonds involving the nitro group, which pull the molecules into a more coplanar arrangement within the crystal lattice.[10]

    • Conversely, the electron-donating methoxy group in the para position is expected to have a less dramatic effect on the dihedral angle compared to the nitro-analogue, with a value closer to the parent compound.

  • Crystal Packing and Intermolecular Forces: The substituents dictate the dominant forces that govern how molecules arrange themselves in the crystal.

    • For the parent compound, packing is driven by weaker van der Waals forces and C-H···π interactions.

    • The nitro derivative's crystal structure is heavily influenced by stronger, more directional interactions. The nitro group acts as a hydrogen bond acceptor, leading to a network of C-H···O and C-H···N bonds that create chains and layers, significantly stabilizing the crystal structure.[10] Furthermore, π-π stacking interactions are observed, facilitated by the increased planarity of the molecule.[10]

    • The methoxy derivative introduces a potential hydrogen bond acceptor (the oxygen atom), leading to C-H···O interactions that influence its packing arrangement, though likely less dramatically than the nitro group.

Part 3: Field-Proven Insights & Best Practices

  • Polymorphism: Schiff bases are known to exhibit polymorphism—the ability to crystallize in different forms with distinct packing arrangements. It is crucial to recognize that the determined structure is one possible solid-state form. Varying crystallization conditions (solvent, temperature, evaporation rate) can yield different polymorphs with different properties.

  • Twinning: Twinning is a common issue where two or more crystal lattices are intergrown in a symmetrical manner. This can complicate data processing and refinement. Modern crystallographic software has become adept at identifying and handling twinned data, but it requires careful analysis.

  • Crystal Quality: The quality of the crystal is the single most important factor. Faintly diffracting, small, or cracked crystals will yield poor data. Patience during the crystallization step is essential. Screening multiple crystals from a batch is standard practice to find the one that produces the sharpest diffraction spots.

Conclusion

The crystallographic analysis of this compound and its derivatives provides a clear and compelling case study on structure-property relationships. We have demonstrated that the solid-state conformation and packing of these Schiff bases are highly sensitive to the electronic nature of substituents on the aromatic rings. The introduction of a nitro group, for example, dramatically alters the molecular planarity and introduces strong, directional intermolecular forces that dominate the crystal packing. These precise, atomic-level insights are invaluable for the rational design of new materials, catalysts, and pharmaceutical compounds where control over solid-state architecture is paramount.

References

  • Yang, W., Zhang, Y., & Zhang, D.-C. (2005). N-(3-Nitrobenzylidene)-p-toluidine. Acta Crystallographica Section E: Structure Reports Online, E61, o2964–o2966. Available from: [Link]

  • AIP Conference Proceedings. (2023). Comparative Analysis of X-ray Crystallographic Behaviours of Some Schiff Base Compounds. AIP Publishing. Available from: [Link]

  • Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13, 253-258. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79403, N-benzyl-4-methylaniline. PubChem. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75276, N-benzylidene-4-methylaniline. PubChem. Available from: [Link].

  • Chemchart. This compound (2272-45-9). Available from: [Link]

  • AGS Scitool. (2022). XRD Data Refinement and Complete X-Ray Diffraction Training. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). X‐ray single crystal structure of 4. Each of the N‐benzyl groups is... Available from: [Link]

  • D'Souza, J., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(23), 8263. Available from: [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-benzyl-. Available from: [Link]

  • Murase, T. (2023). Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. MDPI. Available from: [Link]

  • AG Scitool. (2022). Rietveld refinement of x-ray diffraction data using gsas-2. YouTube. Available from: [Link]

  • Meneghini, C. (n.d.). Brief tutorial on X ray powder diffraction data analysis. Dipartimento di Matematica e Fisica, Università di Roma Tre. Available from: [Link]

  • ResearchGate. (2018). Spectroscopic, Crystallographic and Thermal Comparison of Two Asymmetric Tridentate Schiff Base Molecules. Available from: [Link]

  • ACS Omega. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Biological Activities of Schiff-Base Derivatives of 4-Aminoantipyrine. ACS Publications. Available from: [Link]

  • ResearchGate. (2021). A beginner's guide to X-ray data processing. Available from: [Link]

  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. Available from: [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]

  • Sciencemadness Discussion Board. (2014). Preparation of p-Toluidine. Available from: [Link]

  • PubChemLite. N-(4-methoxybenzylidene)-p-toluidine (C15H15NO). Available from: [Link]

Sources

Comparative Guide: Dielectric Heating (Microwave) vs. Conventional Thermal Conduction in Organic Synthesis

[1]

Executive Summary

In modern drug discovery, the shift from conventional thermal conduction (oil baths, heating mantles) to microwave-assisted organic synthesis (MAOS) represents a transition from surface-to-center heat transfer to volumetric heating .[1] While conventional methods remain the standard for bulk scale-up due to penetration depth limitations, microwave irradiation offers superior kinetic control for lead optimization and library synthesis.

The Verdict: Microwave irradiation is not "magic"; it is a tool for accessing high-temperature/high-pressure windows safely, often reducing reaction times from hours to minutes. However, its utility is strictly governed by the polarity of the reaction matrix and the scale of operation.

Mechanistic Divergence: Physics of Heat Transfer

To understand the experimental outcomes, we must first decouple the heating mechanisms.

Conventional Heating (Conduction/Convection)

Traditional heating relies on thermal conductivity.[1] Energy is applied to the external surface of the reaction vessel, transferring through the glass, into the solvent boundary layer, and finally to the bulk solution via convection currents.

  • Limitation: This creates a thermal gradient (hot walls, cooler center) and significant "thermal lag," making rapid temperature jumps impossible.[1]

Microwave Irradiation (Dielectric Heating)

Microwave energy (typically 2.45 GHz) couples directly with molecules possessing a permanent dipole moment.[1]

  • Dipolar Polarization: Polar molecules try to align with the oscillating electric field.[2] The lag in alignment causes molecular friction, generating internal heat.[2]

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.[3]

  • Advantage: This is volumetric heating . The entire reaction mass heats simultaneously, allowing for heating rates of >5°C/second.

Visualization: Heat Transfer Pathways

The following diagram illustrates the fundamental difference in energy vectoring between the two methods.

HeatTransfercluster_0Conventional Heating (Conduction)cluster_1Microwave Irradiation (Dielectric)Source_CHeat Source(Oil Bath)Wall_CVessel Wall(Glass)Source_C->Wall_CConductionSolvent_CSolventBoundary LayerWall_C->Solvent_CConductionBulk_CBulk ReactantsSolvent_C->Bulk_CConvection(Slow)Source_MMagnetron(2.45 GHz)Reactants_MDipolar Molecules& IonsSource_M->Reactants_MDirect Coupling(Speed of Light)

Figure 1: Comparative heat transfer vectors. Conventional heating relies on sequential barriers, while MW achieves direct volumetric coupling.[1]

The "Microwave Effect": Kinetics vs. Myth

A critical point of contention in the scientific community is the existence of "non-thermal microwave effects"—the idea that microwaves lower activation energy (


Scientific Consensus (The Kappe View): Extensive research by C.O. Kappe and others suggests that most observed rate enhancements are purely thermal [1]. The "magic" results from:

  • Superheating: Solvents can be heated 20–30°C above their atmospheric boiling points even in open vessels due to the "inverted" temperature gradient (surface is cooler than bulk).

  • Pressurized Access: Sealed MW vessels allow solvents (e.g., MeOH, EtOH) to be heated to 150–200°C safely, a regime difficult to access with standard reflux condensers.[1]

The takeaway: Microwaves do not change the chemistry (the reaction pathway); they change the temperature profile that drives the kinetics.

Experimental Case Study: Suzuki-Miyaura Coupling

To demonstrate the practical differences, we compare the synthesis of 4-methoxybiphenyl via Suzuki-Miyaura cross-coupling. This reaction is a staple in medicinal chemistry for carbon-carbon bond formation.[4]

Reaction Scheme
  • Substrates: 4-Bromoanisole + Phenylboronic acid[1]

  • Catalyst: Pd(OAc)₂ / PPh₃[1]

  • Base: K₂CO₃[1]

  • Solvent: Ethanol/Water (1:1)[1]

Comparative Data Table
MetricConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)
Temperature 80°C (Reflux limit of EtOH)150°C (Pressurized)
Time 4.0 Hours10 Minutes
Yield 82%94%
Purity (HPLC) 88% (De-bromination byproducts)96% (Cleaner profile)
Energy Input High (Continuous heating for 4h)Low (High power for short duration)
Detailed Protocols
A. Conventional Protocol (The "Slow" Route)
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to N₂ line.

  • Loading: Add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent: Add 10 mL of degassed EtOH/H₂O (1:1).

  • Reaction: Lower into a pre-heated oil bath at 90°C. Reflux at ~80°C internal temp for 4 hours .

  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc.

B. Microwave Protocol (The "Fast" Route)
  • Setup: Use a 10 mL dedicated microwave process vial (e.g., borosilicate glass with crimp cap).

  • Loading: Add identical stoichiometry as above.

  • Solvent: Add 3 mL of EtOH/H₂O (1:1). Note: MW allows higher concentration (0.33M vs 0.1M) due to better stirring/heating efficiency.[1]

  • Irradiation: Cap the vial. Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Parr Monowave).[1]

    • Method: Dynamic Control.

    • Set Point: 150°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (safety cutoff).[1]

  • Workup: Rapid cooling (compressed air) is automated. Proceed to filtration/extraction immediately.

Decision Logic: When to Use Microwave Irradiation

Microwaves are not the solution for every reaction. They struggle with non-polar solvents (toluene, hexane) unless "doping" agents (ionic liquids) are added.[1] Furthermore, penetration depth limits batch scaling to roughly 1 liter (at 2.45 GHz).[1]

Use the following decision matrix to determine the optimal workflow.

DecisionMatrixStartStart: Reaction SelectionPolarQIs the Solvent/Reagent Polar?Start->PolarQScaleQTarget Scale?PolarQ->ScaleQYesDopeQCan you add ionic liquid/polar dope?PolarQ->DopeQNo (Non-polar)MW_BatchMicrowave (Batch Mode)Ideal for OptimizationScaleQ->MW_Batch< 50 mmolMW_FlowMicrowave (Flow Mode)Required for Scale >100gScaleQ->MW_Flow50 mmol - 1 kgConvConventional Heating(Oil Bath/Jacketed Reactor)ScaleQ->Conv> 1 kg (Bulk)DopeQ->ScaleQYesDopeQ->ConvNo

Figure 2: Strategic decision matrix for selecting heating modality based on polarity and scale.

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[5] Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [Link]

  • Leadbeater, N. E. (2005).[1][6] Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.[1] The Journal of Organic Chemistry, 70(24), 10123–10125.[1] [Link]

  • Razzaq, T., & Kappe, C. O. (2008).[1] Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions. Chemistry – An Asian Journal, 5(6), 1274-1289.[1] [Link][1]

  • Moseley, J. D., & Kappe, C. O. (2011).[1] A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis. Green Chemistry, 13, 815-827.[1] [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of N-Benzylidene-p-toluidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust characterization of chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth technical comparison of analytical methods for the comprehensive characterization of N-Benzylidene-p-toluidine, a Schiff base intermediate with significance in organic synthesis. Moving beyond a simple listing of techniques, we will delve into the principles of cross-validation, not in the traditional sense of inter-laboratory comparison, but as a holistic approach to building a self-validating analytical package where data from orthogonal methods corroborate and strengthen the overall structural elucidation and purity assessment.

The Philosophy of Analytical Cross-Validation for Chemical Characterization

In the context of characterizing a chemical substance like this compound, cross-validation is the process of employing multiple, diverse analytical techniques to interrogate different physicochemical properties of the molecule. The convergence of data from these disparate methods provides a high degree of confidence in the identity, purity, and structure of the compound. This approach is philosophically aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures, which emphasizes the need for methods to be suitable for their intended purpose.[1][2][3] For characterization, the "intended purpose" is the unambiguous confirmation of the molecular structure and the assessment of its purity.

The power of this cross-validation approach lies in the orthogonality of the techniques employed. Each method is based on a different physical principle, and therefore provides a unique and independent piece of the structural puzzle. When the pieces fit together harmoniously, the resulting picture is one of high confidence and scientific rigor.

G cluster_synthesis Synthesis cluster_characterization Characterization & Cross-Validation Benzaldehyde Benzaldehyde Synthesis Condensation Reaction Benzaldehyde->Synthesis p_Toluidine p-Toluidine p_Toluidine->Synthesis N_B_p_T This compound Synthesis->N_B_p_T Spectroscopic Spectroscopic Methods N_B_p_T->Spectroscopic Identity & Functional Groups Thermal Thermal Methods N_B_p_T->Thermal Purity & Stability Chromatographic Chromatographic Purity N_B_p_T->Chromatographic Purity Profile Structural Structural Analysis N_B_p_T->Structural 3D Structure Spectroscopic->Thermal Cross-Validation Spectroscopic->Chromatographic Spectroscopic->Structural Thermal->Chromatographic Thermal->Structural Chromatographic->Structural

Figure 1: A conceptual workflow illustrating the synthesis of this compound followed by its characterization using a cross-validation approach with orthogonal analytical methods.

Synthesis of this compound: A Foundation for Analysis

A reliable synthesis is the prerequisite for any analytical characterization. This compound is typically synthesized via a Schiff base condensation reaction between benzaldehyde and p-toluidine.[1]

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of benzaldehyde and p-toluidine in a minimal amount of absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the product spot.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified this compound in a desiccator over anhydrous calcium chloride.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide the foundational data for structural elucidation by probing the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Causality of Experimental Choice: This is often the first analytical step post-synthesis as it provides rapid confirmation of the formation of the key imine (C=N) functional group and the disappearance of the starting material's characteristic absorptions (N-H from p-toluidine and C=O from benzaldehyde).

Experimental Protocol:

  • Prepare a KBr pellet by intimately mixing a small amount of the dried product with potassium bromide powder and pressing it into a transparent disc.

  • Alternatively, for a quicker analysis, utilize an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data for this compound:

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale
C=N (Imine)1625 - 1600Confirms the formation of the Schiff base.
Aromatic C-H3100 - 3000Indicates the presence of the benzene rings.
Aromatic C=C1600 - 1450Further confirmation of the aromatic structures.
Aliphatic C-H (methyl)2950 - 2850Corresponds to the methyl group from p-toluidine.
N-H (amine)Absent (around 3400-3200)Confirms consumption of the primary amine starting material.
C=O (aldehyde)Absent (around 1700)Confirms consumption of the aldehyde starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.

Causality of Experimental Choice: NMR is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides information on the number of different types of protons and carbons, their connectivity, and their chemical environment, allowing for a near-complete structural assignment.

Experimental Protocol:

  • Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Expected Data for this compound:

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.45Singlet1HImine C-HThe proton attached to the imine carbon is highly deshielded.
~7.90 - 7.20Multiplet9HAromatic C-HProtons on the two benzene rings.
~2.36Singlet3HMethyl C-HProtons of the methyl group on the p-toluidine ring.

¹³C NMR:

Chemical Shift (δ, ppm)AssignmentRationale
~160Imine C=NThe carbon of the imine group is characteristically downfield.
~150 - 120Aromatic CCarbons of the two benzene rings.
~21Methyl CThe carbon of the methyl group.
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its fragmentation pattern.

Causality of Experimental Choice: MS directly confirms the molecular weight of the synthesized compound, a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the assigned structure.

Experimental Protocol:

  • Dissolve a very dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum.

Expected Data for this compound (C₁₄H₁₃N):

ParameterExpected ValueRationale
Molecular Weight195.26 g/mol Calculated molecular weight.
[M+H]⁺ (ESI)196.1121The protonated molecular ion, commonly observed in ESI.
Molecular Ion (EI)195The molecular ion peak in EI-MS.
UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions.

Causality of Experimental Choice: This technique is particularly useful for characterizing compounds with conjugated systems, such as the one present in this compound. It can be used to confirm the presence of the conjugated imine system and for quantitative analysis.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane).

  • Record the absorption spectrum over a range of approximately 200-800 nm.

Expected Data for this compound:

Thermal Analysis: Probing Purity and Stability

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization.

Causality of Experimental Choice: The melting point is a crucial physical property that is indicative of the purity of a crystalline solid. A sharp melting point at a specific temperature suggests a high degree of purity.

Experimental Protocol:

  • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

Expected Data for this compound:

A sharp endothermic peak corresponding to the melting of the compound. While specific DSC data for this compound is not available in the search results, a sharp melting point is expected for a pure crystalline compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to study thermal stability and decomposition.

Causality of Experimental Choice: TGA provides information on the thermal stability of the compound and can indicate the presence of residual solvents or volatile impurities. For a pure, anhydrous compound, a single-step decomposition at a high temperature is expected.

Experimental Protocol:

  • Place a small, accurately weighed amount of the sample (5-10 mg) in a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

Expected Data for this compound:

The TGA thermogram is expected to show thermal stability up to a certain temperature, followed by a weight loss corresponding to the decomposition of the molecule. For a pure, anhydrous sample, there should be no significant weight loss at temperatures below the decomposition point. The thermal decomposition of the related compound p-toluidine begins around 96-112°C.[5][6] this compound is expected to be more stable.

Chromatographic Purity Assessment

While spectroscopic and thermal methods provide strong evidence for structure and purity, chromatographic techniques are essential for quantifying the purity and identifying any minor impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

Causality of Experimental Choice: HPLC is the gold standard for purity determination in the pharmaceutical industry. When coupled with a UV or mass spectrometric detector, it can provide quantitative information about the main component and any impurities present.

Experimental Protocol:

  • Develop a suitable HPLC method, which includes selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), and detector wavelength (based on the UV-Vis spectrum).

  • Inject a solution of the sample and analyze the resulting chromatogram.

  • The purity is typically determined by the area percentage of the main peak.

Expected Data for this compound:

A single major peak in the chromatogram, with an area percentage greater than 99% for a highly pure sample.

Structural Analysis: The Definitive Picture

While the combination of spectroscopic and other methods provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Single-Crystal X-ray Diffraction

Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern to determine the arrangement of atoms in the crystal lattice.

Causality of Experimental Choice: When a suitable single crystal can be grown, this method provides the absolute proof of structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol:

  • Grow a single crystal of this compound, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Mount the crystal on a goniometer and collect the diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure.

Expected Data for this compound:

The crystal structure would reveal the precise bond lengths and angles of the imine linkage and the two aromatic rings. It would also show the overall conformation of the molecule in the solid state. For a related compound, N-(3-Nitrobenzylidene)-p-toluidine, the dihedral angle between the two benzene rings is 32.1°.[7] A similar non-planar conformation would be expected for this compound.

Cross-Validation Summary and Data Triangulation

The true power of this multi-technique approach lies in the triangulation of data, where each result reinforces the others.

G cluster_data Analytical Data FTIR FTIR (C=N stretch) Conclusion Confident Characterization of This compound FTIR->Conclusion NMR NMR (Imine proton, C=N carbon) NMR->Conclusion MS Mass Spec (Molecular Weight) MS->Conclusion DSC DSC (Sharp Melting Point) DSC->Conclusion HPLC HPLC (Single Major Peak) HPLC->Conclusion XRD X-ray (3D Structure) XRD->Conclusion

Figure 2: Triangulation of data from orthogonal analytical techniques leading to a confident characterization of this compound.

Data Comparison Table:

Analytical TechniqueKey Finding for this compoundCross-Validation with Other Techniques
FTIR Presence of C=N bond, absence of N-H and C=O.Corroborates the formation of the imine linkage suggested by NMR and the molecular formula from MS.
NMR Correct number and type of protons and carbons, characteristic imine proton and carbon signals.Provides the detailed structural framework consistent with the molecular formula from MS and the functional groups from FTIR.
Mass Spec Molecular weight of 195 g/mol .Confirms the molecular formula C₁₄H₁₃N, which is consistent with the structural fragments identified by NMR and FTIR.
DSC Sharp melting point.Indicates high purity, which should be confirmed by a single major peak in HPLC.
HPLC High purity (e.g., >99%).Quantifies the purity suggested by the sharp melting point from DSC and the clean NMR spectra.
X-ray Unambiguous 3D structure.Provides the definitive proof of the structure inferred from the spectroscopic data.

Conclusion

The characterization of this compound, or any chemical entity, should not be reliant on a single analytical technique. A robust, cross-validated approach employing a suite of orthogonal methods provides a comprehensive and self-affirming dataset. By integrating spectroscopic, thermal, chromatographic, and structural analyses, researchers can build a complete and defensible profile of the molecule, ensuring the highest standards of scientific integrity and providing the necessary foundation for further research and development. This guide has outlined not just the "how" but the "why" behind these analytical choices, empowering scientists to design and execute comprehensive characterization strategies.

References

  • Mahendra, T., et al. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. ResearchGate. Available at: [Link]

  • Mahendra, T., et al. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Semantic Scholar. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. ema.europa.eu. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. fda.gov. Available at: [Link]

  • Yang, W., et al. (2005). N-(3-Nitrobenzylidene)-p-toluidine. ResearchGate. Available at: [Link]

  • PubChem. N-benzylidene-4-methylaniline. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • Jacquemin, D., et al. (2009). An Ab Initio Simulation of the UV/Visible Spectra of N-Benzylideneaniline Dyes. ResearchGate. Available at: [Link]

  • United States Pharmacopeia. (2017). 〈1058〉 ANALYTICAL INSTRUMENT QUALIFICATION. uspnf.com. Available at: [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ich.org. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. fda.gov. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. fda.gov. Available at: [Link]

Sources

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